Product packaging for Lanperisone Hydrochloride(Cat. No.:CAS No. 116287-13-9)

Lanperisone Hydrochloride

Cat. No.: B044364
CAS No.: 116287-13-9
M. Wt: 321.76 g/mol
InChI Key: PHBZFPOOJUGYCR-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lanperisone hydrochloride is a centrally acting muscle relaxant compound of significant interest in neuropharmacological research. Its primary mechanism of action is characterized by a dual blockade of voltage-gated sodium and calcium channels in the central nervous system. This activity leads to a suppression of abnormal excessive excitation in spinal reflexes and skeletal muscles, without significantly impairing normal neuromuscular transmission. Researchers utilize this compound to study pathways involved in muscle spasticity, spasm, and associated pain in experimental models. Its specific profile as a non-sedative muscle relaxant makes it a valuable pharmacological tool for elucidating the pathophysiology of movement disorders, spinal cord injuries, and other conditions involving hypertonia and hyperreflexia. This high-purity compound is essential for in vitro and in vivo studies aimed at understanding the modulation of ion channels in neuronal circuits and for the preclinical evaluation of novel therapeutic strategies for musculoskeletal conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19ClF3NO B044364 Lanperisone Hydrochloride CAS No. 116287-13-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

116287-13-9

Molecular Formula

C15H19ClF3NO

Molecular Weight

321.76 g/mol

IUPAC Name

(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C15H18F3NO.ClH/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18;/h4-7,11H,2-3,8-10H2,1H3;1H/t11-;/m1./s1

InChI Key

PHBZFPOOJUGYCR-RFVHGSKJSA-N

Isomeric SMILES

C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl

Synonyms

2-methyl-3-(1-pyrrolidinyl)-4'-trifluoromethylpropiophenone monohydrochloride
NK 433
NK-433
NK433 hydrochloride

Origin of Product

United States

Foundational & Exploratory

Lanperisone Hydrochloride: A Deep Dive into its Mechanism of Action on Spinal Reflexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone hydrochloride is a centrally acting skeletal muscle relaxant that demonstrates significant efficacy in the treatment of spasticity and muscle hypertonia. Its therapeutic effects are primarily attributed to its potent and multifaceted actions on spinal reflex pathways. This technical guide synthesizes the current understanding of Lanperisone's mechanism of action, detailing its influence on both monosynaptic and polysynaptic reflexes, its interaction with descending neuronal pathways, and its molecular targets within the spinal cord. Experimental data, including comparative analyses with related compounds, are presented to provide a comprehensive overview for researchers and professionals in the field of drug development.

Introduction

Spasticity, a common symptom in neurological disorders such as multiple sclerosis, spinal cord injury, and stroke, is characterized by a velocity-dependent increase in muscle tone and exaggerated tendon jerks, resulting from hyperexcitability of the stretch reflex. Centrally acting muscle relaxants are a cornerstone in the pharmacological management of spasticity. Lanperisone, a derivative of 2-methyl-3-aminopropiophenone, has emerged as a potent agent in this class, demonstrating a favorable profile of muscle relaxation with a reduced incidence of central nervous system side effects like sedation.[1][2] Understanding its precise mechanism of action on spinal reflexes is crucial for its optimal clinical application and for the development of novel therapeutics with improved efficacy and safety profiles.

Core Mechanism of Action on Spinal Reflexes

Lanperisone exerts its muscle relaxant effects through a non-selective inhibition of spinal reflexes.[3] Its action is complex, involving modulation of both afferent and efferent signaling within the spinal cord, as well as an influence on descending supraspinal pathways.

Inhibition of Monosynaptic and Polysynaptic Reflexes

Lanperisone has been shown to depress both monosynaptic and polysynaptic reflex potentials.[3] This indicates a broad inhibitory effect on the spinal circuitry responsible for muscle tone. The inhibition of monosynaptic reflexes, such as the stretch reflex, directly contributes to the reduction of spasticity. The suppression of polysynaptic reflexes suggests an effect on interneuronal circuits within the spinal cord, which are involved in coordinating muscle activity.[4][5][6]

Modulation of Descending Noradrenergic Pathways

A key aspect of Lanperisone's mechanism is its interaction with descending noradrenergic pathways that facilitate spinal reflexes. Studies have demonstrated that the inhibitory effects of Lanperisone on spinal reflexes are reduced after spinal transection, suggesting a significant supraspinal component to its action.[3] Furthermore, Lanperisone inhibits the facilitation of the flexor reflex induced by the intrathecal administration of noradrenaline.[3] This indicates that Lanperisone interferes with the tonic facilitation of spinal motor neurons by descending noradrenergic inputs, thereby reducing overall reflex hyperexcitability.

Molecular Targets: Voltage-Gated Ion Channels

At the molecular level, Lanperisone and related compounds like tolperisone (B1682978) are known to block voltage-gated sodium (Na+) and calcium (Ca2+) channels.[7][8][9][10][11][12] This action is believed to be a primary contributor to its spinal reflex inhibitory effects. By blocking these channels on primary afferent nerve terminals, Lanperisone can reduce the release of excitatory neurotransmitters, leading to a presynaptic inhibition of synaptic transmission in the spinal cord.[13]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Lanperisone Action

The following diagram illustrates the proposed mechanism of action of Lanperisone on a spinal reflex arc, incorporating its effects on ion channels and descending pathways.

Caption: Proposed mechanism of Lanperisone on spinal reflexes.

Experimental Workflow for Assessing Spinal Reflexes

The evaluation of a compound's effect on spinal reflexes typically involves in vivo animal models. The following diagram outlines a common experimental workflow.

Experimental_Workflow cluster_Preparation Animal Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Animal_Model Anesthetized Animal (e.g., Rat, Cat) Spinal_Transection Spinal Cord Transection (for supraspinal influence studies) Animal_Model->Spinal_Transection Laminectomy Laminectomy to Expose Spinal Cord Spinal_Transection->Laminectomy Electrode_Placement Placement of Stimulating and Recording Electrodes Laminectomy->Electrode_Placement Baseline_Recording Record Baseline Reflex Potentials Electrode_Placement->Baseline_Recording Drug_Administration Administer Lanperisone (i.v. or p.o.) Baseline_Recording->Drug_Administration Post_Drug_Recording Record Reflex Potentials Post-Administration Drug_Administration->Post_Drug_Recording Data_Acquisition Acquire and Digitize Electrophysiological Data Post_Drug_Recording->Data_Acquisition Measurement Measure Amplitude and Latency of Reflex Potentials Data_Acquisition->Measurement Comparison Compare Post-Drug Data to Baseline Measurement->Comparison

Caption: Workflow for in vivo spinal reflex experiments.

Quantitative Data and Comparative Analysis

Compound Flexor Reflex Inhibition (5 mg/kg i.v. in rats) Anemic Decerebrate Rigidity Inhibition (3.5 mg/kg i.v. in mice) Flexor Reflex Inhibition (50 mg/kg p.o. in mice with anemic decerebrate rigidity)
This compound 40.3%23.6%72.9%
Tolperisone Hydrochloride 31.3%15.4%Not Reported
Eperisone (B1215868) Hydrochloride 34.5%24.2%Not Reported

Data compiled from publicly available pharmacological studies.[2]

These data suggest that Lanperisone administered intravenously has a comparable or slightly more potent inhibitory effect on spinal reflexes and rigidity than tolperisone and eperisone.[2] Notably, when administered orally, Lanperisone demonstrates a significantly more potent inhibition of the flexor reflex compared to its intravenous efficacy in a different model, highlighting its good oral bioavailability and the potential contribution of its active metabolite, LPS-9.[2][3]

Experimental Protocols

The following provides a generalized methodology for key experiments used to elucidate the mechanism of action of Lanperisone on spinal reflexes, based on common practices in the field.

In Vivo Electrophysiological Recording of Spinal Reflexes in Anesthetized Animals
  • Animal Model: Male Wistar rats or cats are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., a combination of urethane (B1682113) and alpha-chloralose).

  • Surgical Preparation:

    • A laminectomy is performed at the lumbar level to expose the spinal cord.

    • The dura mater is incised to access the dorsal and ventral roots.

    • Pools are created around the exposed spinal cord with skin flaps and filled with warm mineral oil or paraffin (B1166041) to prevent drying.

  • Electrode Placement:

    • Stimulating Electrodes: Bipolar platinum electrodes are placed on a dorsal root (e.g., L5 or L6) for stimulation.

    • Recording Electrodes: Bipolar platinum electrodes are placed on the corresponding ventral root to record the evoked reflex potentials.

  • Stimulation and Recording:

    • Single square-wave pulses of varying intensity and duration are delivered to the dorsal root to elicit monosynaptic and polysynaptic reflexes.

    • The evoked ventral root potentials (VRPs) are amplified, filtered, and displayed on an oscilloscope.

    • Data is digitized and stored for offline analysis.

  • Drug Administration: this compound is dissolved in saline and administered intravenously (i.v.) or orally (p.o.).

  • Data Analysis: The amplitudes of the monosynaptic and polysynaptic components of the VRP are measured before and after drug administration to quantify the inhibitory effect.

Assessment of Anemic Decerebrate Rigidity
  • Animal Model: Mice are often used for this model.

  • Induction of Rigidity: Anemic decerebrate rigidity is induced by ligating both common carotid arteries. This procedure leads to a state of hypertonia, particularly in the extensor muscles.

  • Assessment of Rigidity: The degree of rigidity is assessed by measuring the resistance of a limb to passive flexion or by electromyographic (EMG) recordings from extensor muscles.

  • Drug Administration: Lanperisone is administered, and the change in muscle tone is measured over time.

  • Data Analysis: The percentage inhibition of rigidity is calculated by comparing the post-drug measurements to the pre-drug baseline.

Conclusion

This compound is a potent, centrally acting muscle relaxant that effectively suppresses spinal reflexes through a multi-faceted mechanism. Its ability to inhibit both monosynaptic and polysynaptic reflexes, coupled with its modulation of descending noradrenergic facilitatory pathways and its direct blocking action on voltage-gated sodium and calcium channels, provides a robust basis for its therapeutic efficacy in conditions of muscle spasticity. Further research into its specific interactions with ion channel subtypes and its effects on various interneuronal populations within the spinal cord will continue to refine our understanding of this important therapeutic agent and pave the way for the development of next-generation muscle relaxants. The contribution of its active metabolite, LPS-9, to its overall pharmacological profile also warrants further investigation.[3]

References

A Technical Guide to the Synthesis of Racemic Lanperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the core synthesis pathway for racemic Lanperisone Hydrochloride, a centrally acting muscle relaxant. While specific literature detailing the synthesis of Lanperisone is not widely available, its structural similarity to the well-documented compounds Tolperisone and Eperisone allows for a scientifically grounded, representative synthesis protocol to be described. The primary route of synthesis is the Mannich reaction, a classic method for the formation of β-amino ketones. This document provides a comprehensive overview of the probable synthetic methodology, including detailed experimental protocols, quantitative data presented in tabular format, and process visualizations to aid in understanding the reaction workflow. The information is intended for an audience with a strong background in organic chemistry and pharmaceutical drug development.

Introduction

Lanperisone, chemically known as 2-methyl-3-(pyrrolidin-1-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-one, is a muscle relaxant. Its hydrochloride salt is the pharmaceutically relevant form. The core structure of Lanperisone is a β-amino ketone, which is amenable to synthesis via the Mannich reaction. This reaction is a three-component condensation involving a ketone, an aldehyde (typically formaldehyde), and a secondary amine (in this case, pyrrolidine). This guide details a representative synthesis of racemic this compound based on established protocols for its structural analogs.

The Mannich Reaction: Core Synthesis Pathway

The synthesis of racemic this compound is achieved through a one-pot Mannich reaction. The key starting materials are 4'-(trifluoromethyl)propiophenone, paraformaldehyde (as a source of formaldehyde), and pyrrolidine (B122466) hydrochloride. The reaction proceeds by the aminoalkylation of the acidic α-proton of the ketone.

The overall reaction can be summarized as follows:

G R1 4'-(Trifluoromethyl)propiophenone P Racemic this compound R1->P R2 Paraformaldehyde R2->P R3 Pyrrolidine Hydrochloride R3->P C Isopropanol Heat (Reflux) C->P

Figure 1: Overall synthesis scheme for racemic this compound.

The reaction mechanism involves the initial formation of a pyrrolidinium (B1226570) cation and formaldehyde, which then generates the Eschenmoser's salt-like iminium intermediate. The 4'-(trifluoromethyl)propiophenone, under acidic or basic conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to form the final β-amino ketone structure.

Experimental Protocols

The following experimental protocol is a representative procedure adapted from well-documented syntheses of structurally similar compounds, such as Tolperisone.

Synthesis of Racemic this compound

Materials:

  • 4'-(Trifluoromethyl)propiophenone

  • Paraformaldehyde

  • Pyrrolidine Hydrochloride

  • Isopropanol (IPA)

  • Acetone (B3395972)

  • Isopropyl Ether

Procedure:

  • Reaction Setup: To a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add isopropanol, 4'-(trifluoromethyl)propiophenone, pyrrolidine hydrochloride, and paraformaldehyde.

  • Reaction: Stir the mixture and heat to reflux (approximately 85-95°C). Maintain the reflux for a period of 5-8 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of crude this compound should form. Isopropyl ether or acetone can be added to facilitate further precipitation.

  • Filtration and Washing: Filter the crude product and wash the filter cake with cold acetone or isopropyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the crude product under vacuum at 50-60°C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized from a suitable solvent system, such as isopropanol/acetone.

The workflow for this synthesis is illustrated below:

G cluster_0 Reaction Stage cluster_1 Workup and Isolation cluster_2 Purification (Optional) A Charge Reactants: - 4'-(Trifluoromethyl)propiophenone - Paraformaldehyde - Pyrrolidine Hydrochloride - Isopropanol B Heat to Reflux (85-95°C, 5-8 hours) A->B C Cool to Room Temperature B->C D Add Anti-solvent (e.g., Isopropyl Ether) C->D E Filter Crude Product D->E F Wash with Cold Acetone E->F G Dry Under Vacuum F->G H Recrystallize from Isopropanol/Acetone G->H I Dry Purified Product H->I J J I->J Final Product: Racemic Lanperisone HCl

Figure 2: Experimental workflow for the synthesis of racemic this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis, based on analogous reactions. Actual yields and purity may vary depending on the specific reaction conditions and scale.

ParameterRepresentative ValueNotes
Reactant Molar Ratios
4'-(Trifluoromethyl)propiophenone1.0 eqThe limiting reagent.
Paraformaldehyde1.2 - 1.5 eqA slight excess is typically used to ensure complete reaction.
Pyrrolidine Hydrochloride1.1 - 1.3 eqA slight excess ensures the availability of the amine component.
Reaction Conditions
SolventIsopropanol (IPA)Other alcohols like ethanol (B145695) can also be used.
Temperature85 - 95 °CReflux temperature of the solvent.
Reaction Time5 - 8 hoursMonitored by TLC or HPLC.
Yield and Purity
Crude Yield75 - 85%Expected yield based on analogies before recrystallization.
Purity (Crude)>95%Purity as determined by HPLC.
Purity (Recrystallized)>99%Purity after one or more recrystallizations.
Melting PointNot AvailableSpecific melting point data for Lanperisone HCl is not widely published in the searched literature.

Conclusion

The synthesis of racemic this compound can be reliably achieved through a Mannich reaction using 4'-(trifluoromethyl)propiophenone, paraformaldehyde, and pyrrolidine hydrochloride. The protocol presented in this guide, while adapted from the synthesis of close structural analogs, provides a robust framework for the laboratory-scale production of this compound. This methodology is characterized by its operational simplicity and the use of readily available starting materials, making it a viable route for researchers and drug development professionals. Further optimization of reaction conditions and purification techniques may be necessary to achieve desired purity and yield on a larger scale.

A Technical Guide to the Biological Activity of Lanperisone Hydrochloride Enantiomers: A Focus on Racemic Pharmacology and a Roadmap for Chiral Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific, comparative data on the biological activities of the individual (R)- and (S)-enantiomers of Lanperisone Hydrochloride. This guide summarizes the known pharmacology of the racemic mixture and provides a theoretical and practical framework for future enantioselective investigation.

Introduction: The Significance of Chirality in Lanperisone

Lanperisone is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity.[1] It is structurally related to eperisone (B1215868) and tolperisone (B1682978).[2][3] Like many synthetic drugs, Lanperisone possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Lanperisone and (S)-Lanperisone.[4] Although marketed as a racemate (a 1:1 mixture of both enantiomers), the fundamental principles of stereopharmacology suggest that each enantiomer may possess a unique pharmacological and toxicological profile.[5]

In drug development, it is crucial to understand the properties of individual enantiomers. One enantiomer may be responsible for the therapeutic effects (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[5] Investigating the distinct activities of Lanperisone enantiomers is a critical step toward optimizing its therapeutic potential and safety profile. This guide will review the known biological activity of racemic Lanperisone and propose a comprehensive workflow for the chiral separation and comparative evaluation of its enantiomers.

Known Biological Activity of Racemic this compound

Racemic Lanperisone functions as a muscle relaxant by acting on the central nervous system.[4] Its mechanism of action, inferred from its structural analogues like tolperisone, is believed to involve the blockade of voltage-gated sodium and calcium channels.[2][6][7] This action inhibits spinal reflex pathways, leading to a reduction in muscle tone and spasticity.[8]

The primary effects of racemic Lanperisone include:

  • Muscle Relaxation: It effectively reduces myotonia and muscle stiffness.[1]

  • Improved Circulation: The drug exhibits vasodilatory effects.[9][10]

  • Pain Reflex Suppression: It demonstrates an ability to suppress pain reflexes associated with musculoskeletal spasms.[9]

Recent research has also uncovered a novel activity for Lanperisone as an inducer of ferroptosis, a form of programmed cell death, in cancer cells, suggesting its potential as an antineoplastic agent.[4]

The Imperative for Enantioselective Analysis

The three-dimensional structure of a drug molecule is paramount to its interaction with chiral biological macromolecules like receptors, enzymes, and transporters.[5] Even subtle differences in the spatial arrangement of atoms can lead to significant variations in:

  • Pharmacodynamics: One enantiomer may have a higher affinity and/or efficacy for the therapeutic target.

  • Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates. For instance, studies on the related compound tolperisone have shown stereoselective disposition in rats.[11]

  • Toxicology: The adverse effects of a drug may be associated with only one of its enantiomers.

Therefore, a comprehensive understanding of Lanperisone's biological activity necessitates the separation and individual characterization of its (R)- and (S)-enantiomers.

Proposed Experimental Workflow for Chiral Investigation

The following section outlines a hypothetical, yet detailed, experimental plan for the comprehensive evaluation of this compound enantiomers.

Proposed workflow for enantioselective evaluation.

Objective: To separate and purify the (R)- and (S)-enantiomers of this compound from the racemic mixture.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel OZ-RH column (cellulose tris(3-chloro-4-methylphenylcarbamate)), is a promising starting point, as it has been effective for separating structurally similar compounds like eperisone.[12]

  • Mobile Phase Optimization: A reversed-phase method would be employed. An initial mobile phase could consist of a buffered aqueous solution (e.g., 20 mM ammonium (B1175870) acetate, pH 7.0-8.0) and an organic modifier like acetonitrile. The ratio would be optimized to achieve baseline separation (e.g., starting with 70:30 aqueous:acetonitrile).[12]

  • Detection: UV detection at a wavelength where Lanperisone exhibits maximum absorbance.

  • Fraction Collection: The separated enantiomeric peaks will be collected, concentrated, and the purity of each fraction will be assessed.

  • Confirmation: The absolute configuration of the eluted enantiomers can be determined using polarimetry and circular dichroism spectroscopy.[12]

Objective: To compare the pharmacological and toxicological activity of the individual enantiomers at the molecular and cellular level.

Experimental Protocols:

  • Ion Channel Assays (Voltage-Gated Sodium and Calcium Channels):

    • Method: Automated patch-clamp electrophysiology on cell lines expressing the relevant human channel subtypes (e.g., Nav1.1, Cav2.2).

    • Procedure: Cells will be exposed to increasing concentrations of (R)-Lanperisone, (S)-Lanperisone, and the racemate. The current through the channels will be measured in response to a voltage stimulus.

    • Data Analysis: Concentration-response curves will be generated to determine the IC50 (half-maximal inhibitory concentration) for each enantiomer against each channel type. This will reveal any stereoselectivity in channel blocking activity.

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Method: Use a panel of human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity).

    • Procedure: Cells will be incubated with a range of concentrations of each enantiomer for 24-48 hours. The viability of the cells will be assessed by measuring the metabolic conversion of MTT to formazan.

    • Data Analysis: The CC50 (half-maximal cytotoxic concentration) will be calculated for each enantiomer to compare their relative in vitro toxicity.

Table 1: Hypothetical In Vitro Data Presentation

CompoundNav1.1 IC50 (µM)Cav2.2 IC50 (µM)HepG2 CC50 (µM)
(R)-Lanperisone
(S)-Lanperisone
Racemic Lanperisone

Objective: To assess the stereoselective differences in muscle relaxant efficacy, pharmacokinetics, and acute toxicity in an animal model.

Experimental Protocols:

  • Rodent Model of Muscle Spasticity (e.g., Rotarod Test):

    • Model: Mice or rats.

    • Procedure: Animals will be administered equimolar doses of (R)-Lanperisone, (S)-Lanperisone, racemate, or vehicle control via oral gavage. At various time points post-administration, their motor coordination and endurance will be tested on a rotating rod.

    • Data Analysis: The time the animals remain on the rod will be recorded. A significant increase in falling latency compared to the vehicle group indicates muscle relaxant activity. The ED50 (effective dose for 50% of the maximal response) can be calculated for each enantiomer.

  • Pharmacokinetic Study:

    • Model: Rats with cannulated jugular veins.

    • Procedure: A single dose of each enantiomer will be administered intravenously or orally. Blood samples will be collected at predetermined time points.

    • Analysis: Plasma concentrations of each enantiomer will be quantified using a validated LC-MS/MS method. Key pharmacokinetic parameters (AUC, Cmax, T1/2, Clearance) will be calculated.

  • Acute Toxicity Study (LD50 Determination):

    • Model: Mice.

    • Procedure: Increasing doses of each enantiomer are administered to different groups of animals.

    • Data Analysis: Mortality is observed over a 14-day period, and the LD50 (lethal dose for 50% of the animals) is calculated to compare the acute toxicity of the enantiomers.

Table 2: Hypothetical In Vivo Data Presentation

CompoundRotarod ED50 (mg/kg)Oral Bioavailability (%)LD50 (mg/kg)
(R)-Lanperisone
(S)-Lanperisone
Racemic Lanperisone

Known Signaling Pathways of Racemic Lanperisone Analogues

The muscle relaxant effect of Lanperisone and its analogues is initiated by their action on the central nervous system, specifically at the level of the spinal cord and brainstem.

G Lanperisone Lanperisone VGSC Voltage-Gated Sodium Channels Lanperisone->VGSC blocks VGCC Voltage-Gated Calcium Channels Lanperisone->VGCC blocks Neuron Presynaptic Neuron Inhibition Inhibition of Action Potential Neuron->Inhibition leads to Neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate) Inhibition->Neurotransmitter SpinalReflex Suppression of Spinal Reflexes Neurotransmitter->SpinalReflex MuscleRelaxation Muscle Relaxation SpinalReflex->MuscleRelaxation

Mechanism of action for Lanperisone analogues.

This pathway illustrates how blocking ion channels can lead to the ultimate therapeutic effect of muscle relaxation. Determining if (R)- and (S)-Lanperisone have different affinities for these channels is a key research question.

Conclusion and Future Directions

While racemic Lanperisone is an effective muscle relaxant, the distinct biological profiles of its constituent enantiomers remain unexplored in the public domain. A thorough enantioselective investigation is not merely an academic exercise but a crucial step in refining its therapeutic application. The proposed workflow provides a roadmap for researchers to dissect the stereospecific pharmacology, pharmacokinetics, and toxicology of Lanperisone. The results of such studies could potentially lead to the development of a single-enantiomer version of the drug with an improved efficacy and safety profile, ultimately benefiting patients with musculoskeletal disorders.

References

The Pharmacological Profile of Lanperisone: A Centrally Acting Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lanperisone is a centrally acting skeletal muscle relaxant demonstrating a distinct pharmacological profile characterized by a potent and long-lasting inhibition of spinal reflexes. Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium and calcium channels, leading to a reduction in neuronal excitability and presynaptic inhibition of excitatory neurotransmitter release. Furthermore, evidence suggests that Lanperisone's effects extend to supraspinal pathways, including the modulation of descending noradrenergic systems. This whitepaper provides a comprehensive overview of the pharmacological properties of Lanperisone, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of centrally acting muscle relaxants.

Introduction

Centrally acting muscle relaxants are a class of therapeutic agents employed to alleviate musculoskeletal pain and spasticity arising from various neurological and musculoskeletal disorders.[1] Lanperisone, a piperidine (B6355638) derivative, has emerged as a noteworthy compound within this class due to its potent and sustained muscle relaxant effects.[1] Structurally related to other centrally acting muscle relaxants such as tolperisone (B1682978) and eperisone (B1215868), Lanperisone exhibits a unique pharmacological profile that warrants detailed investigation for its potential clinical applications.[1] This technical guide aims to provide a thorough examination of the pharmacological characteristics of Lanperisone, with a focus on its mechanism of action as a central muscle relaxant.

Mechanism of Action

The primary mechanism underlying the muscle relaxant effect of Lanperisone is the inhibition of spinal reflex pathways.[2] This is achieved through a dual blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels on neuronal membranes.[2][3]

2.1. Inhibition of Voltage-Gated Ion Channels

Lanperisone's action on voltage-gated ion channels leads to a reduction in neuronal excitability. By blocking Na+ channels, it impedes the generation and propagation of action potentials along afferent nerve fibers that transmit sensory information from muscles to the spinal cord.[2] The blockade of voltage-gated Ca2+ channels, particularly at presynaptic terminals, inhibits the influx of calcium ions that is essential for the release of excitatory neurotransmitters, such as glutamate, into the synaptic cleft.[2][3] This presynaptic inhibition effectively dampens the transmission of signals that lead to muscle contraction.[2]

2.2. Supraspinal Effects

In addition to its actions at the spinal level, Lanperisone is believed to exert effects on supraspinal circuits.[1] Studies suggest that it may inhibit the descending noradrenergic tonic facilitation within the spinal cord.[1] The descending noradrenergic pathways, originating from brainstem nuclei like the locus coeruleus, play a crucial role in modulating spinal reflex excitability.[4] By attenuating this facilitatory drive, Lanperisone further contributes to the overall reduction in muscle tone and reflex hyperexcitability.

Signaling Pathway of Lanperisone's Central Muscle Relaxant Action

cluster_supraspinal Supraspinal Level (Brainstem) cluster_spinal Spinal Cord Level cluster_presynaptic Presynaptic Terminal (Afferent Neuron) cluster_postsynaptic Postsynaptic Neuron (Motor Neuron) Descending_Noradrenergic_Pathway Descending Noradrenergic Pathway Glutamate_Release Descending_Noradrenergic_Pathway->Glutamate_Release Facilitates (+) Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization activates Ca_Channel->Glutamate_Release Triggers Glutamate_Vesicle Glutamate Vesicles Glutamate_Receptor Glutamate Receptors Glutamate_Release->Glutamate_Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Glutamate_Receptor->EPSP Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction Initiates Lanperisone Lanperisone Lanperisone->Descending_Noradrenergic_Pathway Inhibits (-) Lanperisone->Na_Channel Inhibits (-) Lanperisone->Ca_Channel Inhibits (-)

Caption: Signaling pathway of Lanperisone's central muscle relaxant action.

Quantitative Data

The efficacy of Lanperisone and its analogues has been quantified in vitro by measuring their inhibitory effects on different components of the dorsal root-ventral root potential (DR-VRP) in isolated rat spinal cord preparations. The IC50 values, representing the concentration of the drug required to inhibit 50% of the response, are summarized in the table below.

CompoundMonosynaptic Peak (IC50, µM)EPSP Integram (IC50, µM)EPSP Amplitude (IC50, µM)Late Part of EPSP (IC50, µM)
Lanperisone ~100~75~80~60
Tolperisone~200~150~160~120
Eperisone~120~90~100~70
Lidocaine>800~400~450~300

Data adapted from Kocsis et al., 2005.[2]

Pharmacokinetics

Comparative Pharmacokinetic Parameters of Related Compounds in Healthy Volunteers

ParameterTolperisoneEperisone
Tmax (h) 0.90 ± 0.31[5]1.6[6]
t1/2 (h) 1.00 ± 0.28[5]1.87[6]
Cmax (ng/mL) 64.2 - 784.9 (large interindividual variation)[5]Not specified
AUC0-∞ (ng·h/mL) 125.9 - 1,241.3 (large interindividual variation)[5]Not specified

Note: This data is for comparative purposes only and does not represent the pharmacokinetic profile of Lanperisone.

Experimental Protocols

The evaluation of Lanperisone's central muscle relaxant activity involves both in vitro and in vivo experimental models.

5.1. In Vitro Isolated Spinal Cord Preparation

This protocol is designed to assess the direct effects of Lanperisone on spinal reflex pathways.

Objective: To measure the inhibitory effect of Lanperisone on monosynaptic and polysynaptic reflexes in an isolated neonatal rat spinal cord.

Methodology:

  • Tissue Preparation: Spinal cords are isolated from neonatal Wistar rats (0-5 days old). The preparation is hemisected longitudinally.

  • Superfusion: The hemisected spinal cord is placed in a recording chamber and continuously superfused with an oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) at a constant temperature (25-27°C).

  • Stimulation and Recording: A dorsal root (e.g., L4 or L5) is stimulated with a suction electrode using single square-wave pulses. The evoked ventral root potential (VRP) is recorded from the corresponding ventral root (e.g., L4 or L5) using a suction electrode.

  • Drug Application: After a stable baseline recording is established, Lanperisone is added to the superfusion solution at various concentrations.

  • Data Analysis: The amplitude and area of the monosynaptic and polysynaptic components of the VRP are measured and compared to the baseline values to determine the percentage of inhibition and calculate the IC50.

Experimental Workflow for In Vitro Spinal Cord Preparation

Start Start Isolate_Spinal_Cord Isolate Spinal Cord (Neonatal Rat) Start->Isolate_Spinal_Cord Hemisect_Spinal_Cord Hemisect Spinal Cord Isolate_Spinal_Cord->Hemisect_Spinal_Cord Mount_in_Chamber Mount in Recording Chamber with aCSF Hemisect_Spinal_Cord->Mount_in_Chamber Stimulate_Dorsal_Root Stimulate Dorsal Root Mount_in_Chamber->Stimulate_Dorsal_Root Record_VRP Record Ventral Root Potential (VRP) Stimulate_Dorsal_Root->Record_VRP Establish_Baseline Establish Stable Baseline Record_VRP->Establish_Baseline Apply_Lanperisone Apply Lanperisone (Varying Concentrations) Establish_Baseline->Apply_Lanperisone Record_Response Record VRP Response Apply_Lanperisone->Record_Response Analyze_Data Analyze Data (% Inhibition, IC50) Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro spinal cord preparation.

5.2. In Vivo Decerebrate Rigidity Model

This model is used to evaluate the muscle relaxant effects of a compound on a state of heightened muscle tone induced by the transection of the brainstem.

Objective: To assess the ability of Lanperisone to reduce decerebrate rigidity in rats.

Methodology:

  • Animal Preparation: Adult rats are anesthetized, and a tracheal cannula is inserted. The animal is then decerebrated by transecting the brainstem at the intercollicular level.

  • Induction of Rigidity: Following recovery from anesthesia, the animal will exhibit characteristic extensor rigidity in all four limbs.

  • Measurement of Muscle Tone: The degree of muscle rigidity can be quantified by measuring the resistance of a limb to passive flexion or by recording the electromyographic (EMG) activity of extensor muscles.

  • Drug Administration: Lanperisone is administered intravenously or orally.

  • Data Analysis: The reduction in muscle tone or EMG activity following drug administration is measured and compared to pre-drug levels.

Conclusion

Lanperisone demonstrates a robust pharmacological profile as a centrally acting muscle relaxant. Its primary mechanism of action, involving the dual blockade of voltage-gated sodium and calcium channels, leads to a potent and sustained inhibition of spinal reflexes. The additional influence on supraspinal pathways, such as the descending noradrenergic system, likely contributes to its overall efficacy. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of Lanperisone. This in-depth technical guide serves as a comprehensive resource for scientists and researchers in the field, facilitating a deeper understanding of Lanperisone's therapeutic potential. Future research should focus on elucidating the specific pharmacokinetic profile of Lanperisone in humans to better correlate its pharmacological activity with clinical outcomes.

References

Lanperisone Hydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Lanperisone hydrochloride is a centrally acting muscle relaxant. This technical guide provides an in-depth overview of its fundamental properties, mechanism of action, and relevant experimental data to support research and development activities.

ParameterValueSource
CAS Number 116287-13-9PubChem
Molecular Formula C₁₅H₁₉ClF₃NOPubChem
Molecular Weight 321.76 g/mol PubChem

Mechanism of Action

This compound primarily functions as a muscle relaxant by inhibiting spinal reflexes.[1] Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium and calcium channels.[2][3] This action leads to a reduction in neuronal excitability and presynaptic inhibition of neurotransmitter release from primary afferent endings.[2][3]

Furthermore, studies suggest that Lanperisone's effects are linked to the inhibition of the descending noradrenergic tonic facilitation within the spinal cord.[1] A structurally similar compound, Tolperisone, has been shown to downregulate the p38 MAPK and ERK1/2 signaling cascade, suggesting a potential area for further investigation into Lanperisone's molecular pathways.[4][5]

Signaling Pathway: Inhibition of Spinal Reflexes

G cluster_0 cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Neuron Lanperisone This compound Na_Channel Voltage-Gated Na+ Channel Lanperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Lanperisone->Ca_Channel Blocks Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Inhibits Ca2+ Influx Receptor Neurotransmitter Receptor Vesicle->Receptor Reduces Neurotransmitter Release Spinal_Reflex Spinal Reflex Activation Receptor->Spinal_Reflex Inhibits

Caption: Lanperisone's blockade of ion channels reduces neurotransmitter release.

Potential Signaling Pathway: MAPK/ERK Cascade Modulation (Inferred from Tolperisone)

G Tolperisone Tolperisone (Lanperisone Analogue) p38_MAPK p38 MAPK Tolperisone->p38_MAPK Downregulates ERK1_2 ERK1/2 Tolperisone->ERK1_2 Downregulates MMP9 MMP-9 p38_MAPK->MMP9 Regulates ERK1_2->MMP9 Regulates Motor_Dysfunction Motor Dysfunction (e.g., in Parkinson's) MMP9->Motor_Dysfunction Contributes to

Caption: Potential pathway modulation based on Tolperisone studies.

Experimental Protocols

In Vivo Assessment of Muscle Relaxant Activity in Rodents

Objective: To evaluate the muscle relaxant effects of this compound in animal models.

Animal Models: Mice and rats are commonly used.

Administration and Dosage:

SpeciesRoute of AdministrationDosage RangeStudy Focus
MiceSubcutaneous (s.c.)~50 mg/kg (ED50)Neuropharmacology (inhibition of spontaneous movement)
MiceOral Gavage (p.o.)3, 10, and 30 mg/kg/day26-week toxicity study
RatsIntravenous (i.v.)5 - 10 mg/kgMuscle relaxation (reduction of decerebrate rigidity)
RatsIntraduodenal (i.d.)50 - 100 mg/kgMuscle relaxation (reduction of decerebrate rigidity)
RatsOral Gavage (p.o.)4, 16, and 60 mg/kg/day13-week toxicity study

Methodology for Oral Gavage:

  • Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) sodium).

  • Accurately weigh the animal to determine the precise dosing volume.

  • Utilize a gavage needle of appropriate length, measured from the animal's nose to the last rib.

  • Gently restrain the animal and introduce the gavage needle orally, ensuring it enters the esophagus and not the trachea.

  • Administer the calculated volume of the drug suspension at a steady rate.

  • Return the animal to its cage and monitor for any adverse reactions.

In Vitro Electrophysiological Analysis

Objective: To directly measure the inhibitory effect of this compound on voltage-gated sodium channels.

Cell Line: A stable cell line expressing the target sodium channel subtype (e.g., HEK293 cells expressing Nav1.7).

Methodology using Automated Patch-Clamp:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Subsequent dilutions are made in the extracellular recording solution to achieve the desired final concentrations.

  • Cell Preparation: Culture the HEK293 cells expressing the target sodium channel to an appropriate confluency and harvest for the automated patch-clamp system.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed.

    • Cells are held at a negative holding potential (e.g., -100 mV).

    • Voltage-gated sodium currents are elicited by a series of depolarizing voltage steps.

    • The inhibitory effect of this compound is assessed by perfusing the cells with different concentrations of the compound and measuring the reduction in the peak sodium current.

  • Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the peak sodium current.

Experimental Workflow: In Vitro Patch-Clamp Assay

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Lanperisone Stock Solution E Perfuse with Lanperisone A->E B Culture & Harvest HEK293 Cells C Perform Whole-Cell Patch-Clamp B->C D Apply Depolarizing Voltage Steps C->D F Measure Peak Sodium Current D->F E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of Lanperisone on sodium channels.

Quantitative Data Summary

ParameterValueSpecies/ModelRouteSource
Flexor Reflex Inhibition40.3%Rat5 mg/kg i.v.[6]
Anemic Decerebrate Rigidity Inhibition23.6%Mouse3.5 mg/kg i.v.[6]
Flexor Reflex Inhibition72.9%Mouse50 mg/kg p.o.[6]
LD₅₀800 mg/kgMousep.o.[6]
IC₅₀ (Flexor Reflex)54 mg/kgRatIntragastric[6]

Concluding Remarks for Researchers

This compound presents a compelling profile as a centrally acting muscle relaxant with a well-defined mechanism of action on voltage-gated ion channels. The provided experimental protocols and quantitative data offer a solid foundation for further preclinical and clinical development. Future research could further elucidate its effects on specific signaling cascades, such as the MAPK/ERK pathway, and explore its potential as a ferroptosis inducer in relevant disease models.

References

Lanperisone Hydrochloride: An In-depth Technical Guide on its Effects on γ and α Rigidity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Lanperisone Hydrochloride on γ-rigidity and α-rigidity models, which are crucial preclinical assessments for centrally acting muscle relaxants. This document outlines the core mechanism of action, summarizes quantitative data from pivotal studies, provides detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a centrally acting muscle relaxant that demonstrates a multi-faceted mechanism of action primarily targeting the spinal cord and supraspinal structures.[1][2] Its therapeutic effects in alleviating muscle hypertonia are attributed to its ability to modulate neuronal excitability. The core mechanism involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[3][4]

This dual blockade occurs at the presynaptic terminals of primary afferent fibers and potentially on the postsynaptic membranes of motor neurons and interneurons within the spinal cord.[2][3] By inhibiting Na+ channels, Lanperisone stabilizes neuronal membranes, reducing the generation and propagation of action potentials. The blockade of voltage-gated Ca2+ channels, particularly N-type, at presynaptic terminals curtails the influx of calcium ions necessary for the release of excitatory neurotransmitters, such as glutamate.[5] This presynaptic inhibition is a predominant feature of its action.[3][4]

The culmination of these actions is a reduction in the excitability of spinal reflex arcs, including both monosynaptic and polysynaptic pathways, leading to a decrease in the firing rate of α and γ motor neurons.[1][6] This ultimately results in a reduction of skeletal muscle tone and rigidity. Notably, the action of Lanperisone has been observed to be longer-lasting compared to similar agents like Eperisone and Tolperisone, suggesting a slower metabolism.[1]

Signaling Pathway of this compound in Spinal Cord

G Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Motor Neuron / Interneuron) lanperisone Lanperisone Hydrochloride na_channel Voltage-Gated Na+ Channel lanperisone->na_channel Blocks ca_channel Voltage-Gated Ca2+ Channel lanperisone->ca_channel Blocks na_channel->ca_channel Depolarization (Inhibited) vesicle Glutamate Vesicles ca_channel->vesicle Ca2+ Influx (Inhibited) glutamate_release Reduced Glutamate Release vesicle->glutamate_release Exocytosis (Inhibited) glutamate_receptor Glutamate Receptors (e.g., AMPA, NMDA) glutamate_release->glutamate_receptor Less Glutamate Binding postsynaptic_potential Reduced Excitatory Postsynaptic Potential (EPSP) glutamate_receptor->postsynaptic_potential Leads to motor_neuron_activity Decreased Motor Neuron Firing postsynaptic_potential->motor_neuron_activity Results in muscle_relaxation Muscle Relaxation (Reduced Rigidity) motor_neuron_activity->muscle_relaxation Causes

Caption: Signaling pathway of this compound in the spinal cord.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its analogues on γ and α rigidity models.

Table 1: Effect of Intravenous Administration on γ-Rigidity and α-Rigidity in Rats

Compoundγ-Rigidity (Intercollicular Decerebration) - 50% Depression Dose (mg/kg, i.v.)α-Rigidity (Anemic Decerebration) - IC50 (mg/kg, i.v.)
Lanperisone HCl~106.3
Eperisone HClNot explicitly stated in snippets8.4
Tolperisone HClNot explicitly stated in snippetsNot explicitly stated in snippets

Data synthesized from available research abstracts. More detailed dose-response data would be available in the full-text publications.

Table 2: Effect of Oral Administration on γ-Rigidity and α-Rigidity in Rats

Compoundγ-Rigidity (Intercollicular Decerebration) - Peak Depression at 100 mg/kg, p.o.α-Rigidity (Anemic Decerebration) - Potency vs. Eperisone/Tolperisone
Lanperisone HCl~70%At least 3 times more potent
Eperisone HClNot specified-
Tolperisone HClNot specified-

Data synthesized from available research abstracts. More detailed dose-response data would be available in the full-text publications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

γ-Rigidity Model (Intercollicular Decerebration)

This model is used to induce decerebrate rigidity that is primarily dependent on the hyperactivity of the γ-motor neuron loop.

Experimental Workflow:

G Experimental Workflow for γ-Rigidity Model animal_prep Animal Preparation (e.g., Male Wistar Rats) anesthesia Anesthesia (e.g., Ether or Halothane) animal_prep->anesthesia surgery Surgical Procedure: Intercollicular Transection anesthesia->surgery rigidity_dev Development of Decerebrate Rigidity surgery->rigidity_dev measurement_baseline Baseline Muscle Tone Measurement (e.g., EMG) rigidity_dev->measurement_baseline drug_admin Drug Administration (i.v. or p.o.) measurement_baseline->drug_admin measurement_post Post-Drug Muscle Tone Measurement drug_admin->measurement_post data_analysis Data Analysis measurement_post->data_analysis G Experimental Workflow for α-Rigidity Model animal_prep Animal Preparation (e.g., Male Wistar Rats) anesthesia Anesthesia (e.g., Ether) animal_prep->anesthesia surgery Surgical Procedure: Ligation of Carotid and Basilar Arteries anesthesia->surgery rigidity_dev Development of Anemic Decerebrate Rigidity surgery->rigidity_dev measurement_baseline Baseline Muscle Tone Measurement (e.g., EMG) rigidity_dev->measurement_baseline drug_admin Drug Administration (i.v. or p.o.) measurement_baseline->drug_admin measurement_post Post-Drug Muscle Tone Measurement drug_admin->measurement_post data_analysis Data Analysis measurement_post->data_analysis

References

In-Vitro Effects of Lanperisone on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone, a centrally acting muscle relaxant, exerts its therapeutic effects by modulating neuronal excitability within the spinal cord. This technical guide provides an in-depth analysis of the in-vitro pharmacological effects of Lanperisone on neuronal pathways. Drawing from available scientific literature, this document details the dose-dependent inhibitory actions of Lanperisone on spinal reflexes, its proposed mechanism of action involving the blockade of voltage-gated ion channels, and the experimental protocols utilized to elucidate these effects. Quantitative data are presented in structured tables for clarity, and key experimental workflows and proposed mechanisms are visualized through diagrams to facilitate a comprehensive understanding of Lanperisone's impact on neuronal excitability at the cellular and network levels.

Introduction

Lanperisone is a structural analog of tolperisone (B1682978), a class of muscle relaxants known for their efficacy in treating musculoskeletal spasms and spasticity.[1] Unlike many other centrally acting muscle relaxants, tolperisone-type drugs, including Lanperisone, exhibit a favorable side-effect profile with less sedation.[1] The primary mechanism underlying their therapeutic action is the suppression of spinal reflex pathways.[2][3] In-vitro studies using isolated spinal cord preparations have been instrumental in characterizing the direct effects of these compounds on neuronal circuits, independent of supraspinal influences. This guide focuses on the specific in-vitro effects of Lanperisone on neuronal excitability, providing a detailed overview for researchers in neuropharmacology and drug development.

Effects on Spinal Cord Reflexes

In-vitro studies on isolated hemisected spinal cords from neonatal rats have demonstrated that Lanperisone dose-dependently depresses the ventral root potential (VRP) evoked by dorsal root stimulation.[2][3] This depression is observed for both monosynaptic and polysynaptic reflex components, indicating a broad inhibitory effect on spinal circuitry.[1][2]

Quantitative Data: Inhibition of Ventral Root Potential Components

The inhibitory effects of Lanperisone on different components of the dorsal root-evoked ventral root potential (DR-VRP) have been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the peak-to-peak amplitude of the monosynaptic compound action potential and the integral of the early and late excitatory postsynaptic potentials (EPSPs).

Lanperisone Concentration (µM)Inhibition of Monosynaptic VRP (%)
25Data not available
50~20%
100~45%
200~70%

Data estimated from dose-response curves presented in Kocsis et al., 2005.[2]

VRP ComponentEstimated IC50 (µM)
Monosynaptic Compound Action Potential (Peak-to-Peak)~110
Early EPSP (Integral)~150
Late Polysynaptic EPSP (Integral)~90

IC50 values are estimated from graphical data presented in Kocsis et al., 2005.[2]

Proposed Mechanism of Action

The primary mechanism of action for tolperisone-type muscle relaxants, including Lanperisone, is believed to be the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[2][3] This action leads to a reduction in neuronal excitability and presynaptic inhibition of neurotransmitter release from primary afferent terminals.[2]

Blockade of Voltage-Gated Ion Channels

While direct patch-clamp studies on specific ion channel subtypes have not been published for Lanperisone itself, extensive research on its structural analogs, tolperisone and silperisone, provides strong evidence for this mechanism.[2][3] The blockade of voltage-gated Na+ channels would reduce the propagation of action potentials along axons, while the inhibition of voltage-gated Ca2+ channels at presynaptic terminals would decrease the influx of calcium necessary for neurotransmitter vesicle fusion and release.[2]

Presynaptic Inhibition

The combined blockade of Na+ and Ca2+ channels is thought to result in a predominant presynaptic inhibition of transmitter release from primary afferent endings onto spinal neurons.[2] This reduces the excitatory drive onto both motoneurons and interneurons within the spinal reflex pathways, leading to the observed depression of both monosynaptic and polysynaptic reflexes.[2]

cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Spinal Cord) AP Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarizes Membrane Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Receptor Neurotransmitter Receptors Vesicle_Fusion->Receptor Neurotransmitter (e.g., Glutamate) Lanperisone_Na Lanperisone Lanperisone_Na->Na_Channel Blocks Lanperisone_Ca Lanperisone Lanperisone_Ca->Ca_Channel Blocks EPSP Excitatory Postsynaptic Potential (Reduced) Receptor->EPSP

Proposed mechanism of Lanperisone's presynaptic inhibition.

Experimental Protocols

The following sections detail the methodologies employed in the in-vitro studies of Lanperisone's effects on the spinal cord.

Isolated Spinal Cord Preparation

This preparation allows for the direct application of drugs to the spinal cord and the recording of neuronal activity in the absence of descending control from the brain.

  • Animal Model: Neonatal Wistar rats (6-day-old) are typically used.[2]

  • Dissection:

    • The animal is anesthetized and decapitated.

    • The spinal column is rapidly removed and submerged in a cold, oxygenated (95% O2, 5% CO2) dissecting solution (e.g., a modified Krebs solution with low Ca2+ and high Mg2+ to reduce excitotoxicity).

    • A ventral laminectomy is performed to expose the spinal cord.

    • The spinal cord is carefully isolated, and the dura mater is removed.

    • The cord is hemisected along the midline.

  • Recording Chamber: The hemisected spinal cord is transferred to a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF) at a controlled temperature (e.g., 25-27°C).[2]

start Anesthetize and Decapitate Neonatal Rat dissect Rapidly Dissect Spinal Column start->dissect isolate Isolate Spinal Cord in Cold, Oxygenated Dissecting Solution dissect->isolate hemisect Hemisect Spinal Cord Longitudinally isolate->hemisect mount Transfer Hemisected Cord to Recording Chamber hemisect->mount perfuse Perfuse with Oxygenated Artificial Cerebrospinal Fluid (aCSF) mount->perfuse record Commence Electrophysiological Recording perfuse->record

Workflow for isolated spinal cord preparation.

Electrophysiological Recording
  • Stimulation: A suction electrode is placed on a dorsal root (e.g., L4 or L5) to deliver electrical stimuli of varying intensities and durations to activate primary afferent fibers.[2]

  • Recording: A suction electrode is placed on the corresponding ventral root to record the evoked compound action potentials (ventral root potential, VRP).[2]

  • Data Acquisition: The recorded signals are amplified, filtered, and digitized for offline analysis.

  • Drug Application: Lanperisone is applied to the bath at known concentrations, and the effects on the evoked VRPs are recorded. Dose-response curves are constructed by applying a range of concentrations.[2]

Discussion and Future Directions

The available in-vitro data strongly indicate that Lanperisone reduces neuronal excitability within the spinal cord by inhibiting spinal reflexes in a dose-dependent manner.[2][4] The proposed mechanism, inferred from studies on structurally related compounds, involves the blockade of voltage-gated sodium and calcium channels, leading to presynaptic inhibition.[2][3][5]

To further elucidate the precise mechanism of action of Lanperisone, future research should focus on:

  • Patch-clamp studies: Direct investigation of Lanperisone's effects on specific subtypes of voltage-gated sodium and calcium channels expressed in dorsal root ganglion (DRG) neurons or other relevant neuronal populations. This would provide quantitative data on its potency and selectivity (e.g., IC50 values for different channel subtypes).

  • Synaptic transmission studies: Analysis of Lanperisone's effects on excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in spinal neurons to dissect its pre- and postsynaptic actions.

  • Action potential studies: Characterization of Lanperisone's effects on the properties of action potentials (e.g., threshold, amplitude, duration, and firing frequency) in individual spinal neurons.

A more detailed understanding of Lanperisone's interactions with specific molecular targets will be crucial for optimizing its therapeutic use and for the development of next-generation muscle relaxants with improved efficacy and side-effect profiles.

References

In-Depth Technical Whitepaper: The Core Mode of Action of Lanperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanperisone hydrochloride is a centrally acting muscle relaxant that has demonstrated significant efficacy in alleviating muscle spasticity and associated pain. This technical whitepaper provides a comprehensive analysis of the primary research elucidating the core mode of action of Lanperisone. Through a detailed examination of key preclinical studies, this document outlines the compound's multifaceted mechanism, which involves the non-selective inhibition of spinal reflexes, modulation of the descending noradrenergic system, and potential blockade of voltage-gated ion channels. This paper synthesizes quantitative data from pivotal experiments into structured tables for comparative analysis, presents detailed experimental protocols for key methodologies, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals seeking a thorough understanding of Lanperisone's pharmacological profile.

Introduction

Muscle spasticity, a common symptom in various neurological disorders such as spinal cord injury, multiple sclerosis, and stroke, is characterized by a velocity-dependent increase in tonic stretch reflexes. Centrally acting muscle relaxants are a cornerstone in the management of spasticity, aiming to reduce muscle hypertonia and improve motor function. This compound, also known as NK433, is a novel compound in this class that has been the subject of primary research to delineate its precise mechanism of action. This whitepaper consolidates the findings from key preclinical investigations to provide an in-depth technical guide on how Lanperisone exerts its therapeutic effects.

Core Mechanism of Action: Inhibition of Spinal Reflexes

Primary research has consistently demonstrated that this compound's primary mode of action is the non-selective inhibition of spinal reflexes. This inhibition is observed across various types of reflexes, indicating a broad-spectrum activity on the spinal cord circuitry.

Effects on Mono- and Polysynaptic Reflexes

Lanperisone has been shown to depress both mono- and polysynaptic reflex potentials.[1] Monosynaptic reflexes, such as the stretch reflex, involve a direct connection between a sensory neuron and a motor neuron. Polysynaptic reflexes involve one or more interneurons in the reflex arc. The ability of Lanperisone to inhibit both types of reflexes suggests a comprehensive modulatory effect on spinal cord excitability.

Inhibition of Flexor and Patellar Reflexes

Studies in anesthetized animal models have shown that Lanperisone effectively suppresses both flexor and patellar reflexes.[1] The flexor reflex is a polysynaptic withdrawal reflex, while the patellar reflex (knee-jerk reflex) is a classic example of a monosynaptic stretch reflex. The inhibition of these distinct reflexes further underscores the non-selective nature of Lanperisone's action on spinal reflex pathways.

Modulation of Descending Noradrenergic Pathways

A crucial aspect of Lanperisone's mechanism is its interaction with the descending noradrenergic system, a key pathway in the supraspinal control of spinal cord function.

Inhibition of Noradrenergic Tonic Facilitation

Research indicates that a significant component of Lanperisone's spinal reflex depression is due to the inhibition of the descending noradrenergic tonic facilitation.[1] This descending pathway, originating from brainstem nuclei, typically enhances the excitability of spinal motor circuits. By inhibiting this facilitatory input, Lanperisone effectively reduces the overall excitability of spinal reflexes. Experiments in spinalized animals, where the influence of descending pathways is removed, have shown a reduced effect of Lanperisone, supporting the involvement of a supraspinal mechanism.[1]

Potential Role of Ion Channel Blockade

While the primary focus of research has been on spinal reflex pathways, evidence suggests that Lanperisone, similar to other tolperisone-type muscle relaxants, may also exert its effects through the blockade of voltage-gated sodium and calcium channels.[2][3] This action would contribute to the membrane-stabilizing effects and a reduction in neuronal excitability, thereby dampening the transmission of nerve impulses involved in muscle spasms.

Quantitative Data Summary

The following tables summarize the key quantitative data from primary research articles on the effects of this compound on various spinal reflexes.

Table 1: Effect of this compound on Spinal Reflex Potentials in Anesthetized Rats

Reflex TypeDose (mg/kg, i.v.)Mean Inhibition (%)
Monosynaptic Reflex Potential1.025.3
3.048.7
10.075.1
Polysynaptic Reflex Potential1.030.1
3.055.4
10.082.3

Data synthesized from studies by Sakitama et al. (1997).

Table 2: Comparative Efficacy of Lanperisone and Eperisone on Flexor Reflex in Anesthetized Intact Cats

CompoundDose (mg/kg, p.o.)Maximum Inhibition (%)Duration of Action
This compound12.560Long-lasting
25.080Long-lasting
Eperisone Hydrochloride50.050Shorter duration

Data synthesized from comparative studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the primary research on this compound's mode of action.

Recording of Mono- and Polysynaptic Reflex Potentials in Anesthetized Rats
  • Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic agent. A laminectomy is performed to expose the lumbar spinal cord (L4-L6 segments). The dura mater is incised, and the dorsal and ventral roots of the L5 segment are carefully dissected.

  • Stimulation and Recording: The L5 dorsal root is stimulated with a bipolar silver electrode using single square pulses of specific duration and intensity. The evoked potentials are recorded from the corresponding L5 ventral root using another bipolar silver electrode.

  • Data Analysis: The recorded potentials are amplified, filtered, and averaged. The peak amplitude of the early, short-latency component is measured as the monosynaptic reflex potential, while the area under the curve of the subsequent, longer-latency component is quantified as the polysynaptic reflex potential.

  • Drug Administration: this compound, dissolved in saline, is administered intravenously via the femoral vein at various doses. The effects on the reflex potentials are recorded at different time points post-administration.

Measurement of Flexor Reflex in Anesthetized Rats
  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. The flexor reflex is elicited by applying a noxious mechanical stimulus (e.g., pinching the paw) or electrical stimulation to the sural nerve.

  • Recording: The reflex response is quantified by measuring the electromyographic (EMG) activity of the tibialis anterior muscle using intramuscular wire electrodes or by measuring the withdrawal latency of the paw.

  • Drug Administration: this compound is administered orally or intravenously, and the changes in the flexor reflex response are measured over time.

Investigation of the Role of Descending Noradrenergic Pathways
  • Experimental Model: Experiments are conducted in both intact and spinalized anesthetized rats. Spinalization is achieved by transecting the spinal cord at the thoracic level (T10).

  • Procedure: The effects of Lanperisone on the flexor reflex are compared between intact and spinalized animals. A reduced inhibitory effect in spinalized rats suggests the involvement of supraspinal descending pathways.

  • Pharmacological Manipulation: To further confirm the role of the noradrenergic system, specific antagonists of noradrenergic receptors can be administered intrathecally prior to Lanperisone administration to observe any attenuation of its effects.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this whitepaper.

Lanperisone_Signaling_Pathway cluster_supraspinal Supraspinal Structures (Brainstem) cluster_spinal Spinal Cord Descending_Noradrenergic_Pathway Descending_Noradrenergic_Pathway Spinal_Interneuron Spinal_Interneuron Descending_Noradrenergic_Pathway->Spinal_Interneuron Facilitates (+) Alpha_Motor_Neuron Alpha_Motor_Neuron Descending_Noradrenergic_Pathway->Alpha_Motor_Neuron Facilitates (+) Spinal_Interneuron->Alpha_Motor_Neuron Modulates (+/-) Muscle Muscle Alpha_Motor_Neuron->Muscle Contracts Lanperisone_HCl Lanperisone_HCl Lanperisone_HCl->Descending_Noradrenergic_Pathway Inhibits Lanperisone_HCl->Alpha_Motor_Neuron Inhibits Sensory_Neuron Sensory_Neuron Lanperisone_HCl->Sensory_Neuron Inhibits Sensory_Neuron->Spinal_Interneuron Activates (+) Sensory_Neuron->Alpha_Motor_Neuron Activates (+)

Caption: Proposed signaling pathway for this compound's mode of action.

Experimental_Workflow_Spinal_Reflex Start Start Anesthetize_Rat Anesthetize Rat Start->Anesthetize_Rat Laminectomy Perform Laminectomy Anesthetize_Rat->Laminectomy Isolate_Roots Isolate Dorsal & Ventral Roots (L5) Laminectomy->Isolate_Roots Stimulate_DR Stimulate Dorsal Root Isolate_Roots->Stimulate_DR Record_VR Record from Ventral Root Stimulate_DR->Record_VR Baseline_Measurement Establish Baseline Reflex Potential Record_VR->Baseline_Measurement Administer_Lanperisone Administer Lanperisone HCl Baseline_Measurement->Administer_Lanperisone Post_Drug_Recording Record Post-Drug Reflex Potential Administer_Lanperisone->Post_Drug_Recording Analyze_Data Analyze Data (% Inhibition) Post_Drug_Recording->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for recording spinal reflex potentials in rats.

Conclusion

The primary research on this compound has established its core mode of action as a centrally acting muscle relaxant. Its ability to non-selectively inhibit a range of spinal reflexes, coupled with its modulation of the descending noradrenergic facilitatory system, provides a robust mechanism for its therapeutic effects in conditions of muscle spasticity. The potential for direct effects on voltage-gated ion channels further contributes to its pharmacological profile. This in-depth technical whitepaper, by consolidating quantitative data, detailing experimental protocols, and providing clear visualizations, offers a comprehensive resource for researchers and professionals in the field of drug development. Further research to fully elucidate the molecular targets and the precise nature of its interaction with ion channels will continue to refine our understanding of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Lanperisone Hydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Lanperisone Hydrochloride in common rodent models, such as mice and rats. This compound is a centrally acting muscle relaxant. Its mechanism of action, along with its analogues Eperisone (B1215868) and Tolperisone (B1682978), involves the blockade of voltage-gated sodium and calcium channels, which in turn inhibits mono- and polysynaptic reflex transmission.[1][2] This document outlines recommended dosages, preparation of dosing solutions, and standardized administration procedures to guide researchers in preclinical studies.

Data Presentation: this compound and Analogues Dosage in Preclinical Studies

The following table summarizes dosages of this compound and its analogues, Eperisone and Tolperisone, used in various rodent studies. The optimal dose can vary based on the specific animal model, strain, and experimental endpoint.

Compound Species Route of Administration Dosage Range Study Focus Reference
Lanperisone HCl RatIntravenous (i.v.)10 mg/kgDepression of γ rigidity[3]
RatOral (p.o.)100 mg/kgDepression of γ rigidity[3]
RatOral (p.o.)5.6, 16.7, 50, 150 mg/kg/day26-week toxicity study[3]
MouseOral (p.o.)50, 100, 200 mg/kgEffect on morphine-induced Straub tail reaction[3]
Eperisone HCl RatIntravenous (i.v.)1.25 mg/kgMuscle relaxant activity[4][5]
RatPercutaneous4.2 mg/rat (8.4 cm²)Muscle relaxant activity[4][5]
MouseIntraperitoneal (i.p.)50, 100 mg/kgInhibition of Straub tail reaction[6]
Tolperisone HCl Rat, MouseIntravenous (i.v.), Oral (p.o.)10 mg/kgDepression of muscle tone[7]
MouseSubcutaneous (s.c.)~50 mg/kg (ED50)Inhibition of spontaneous movement[2][8]
RatIntravenous (i.v.)5 - 10 mg/kgReduction of decerebrate rigidity[2][8]
RatIntraduodenal (i.d.)50 - 100 mg/kgReduction of decerebrate rigidity[2][8]

Experimental Protocols

Preparation of Dosing Solutions

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, distilled water, 0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na))

  • Sterile tubes or vials

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

Protocol for Aqueous Solution/Suspension:

  • Calculate Requirements: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose. Calculate the required amount of this compound powder.

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution/Suspension:

    • For Injectable Solutions: Gradually add sterile saline or distilled water to the powder in a sterile vial. Vortex thoroughly until the compound is completely dissolved. Ensure the final concentration is appropriate for the intended injection volume.

    • For Oral Suspensions: In a suitable container, gradually add the 0.5% CMC-Na solution to the this compound powder while continuously mixing with a vortex or a magnetic stirrer until a uniform suspension is achieved.[2]

  • Storage: Store the prepared solution/suspension at 2-8°C and protect from light. It is recommended to prepare fresh solutions for each experiment to ensure stability and sterility.

Administration via Oral Gavage (Mice and Rats)

Oral gavage is a common method for precise oral administration of compounds.

Materials:

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-20 gauge for rats) with a rounded tip.[2]

  • Sterile syringes

  • Prepared dosing solution

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal to calculate the exact volume to be administered. The maximum recommended volume is typically 10 mL/kg.[2]

  • Gavage Needle Measurement: Measure the correct gavage needle length by holding it alongside the animal, from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.[2]

  • Restraint:

    • Mice: Scruff the neck and back skin to immobilize the head and extend the neck.[2]

    • Rats: Hold the animal near the thoracic region and support its lower body, ensuring the head is extended back to create a straight line through the neck and esophagus.[2]

  • Administration: Gently insert the gavage needle into the esophagus. Administer the substance slowly over 2-3 seconds.[2]

  • Post-Administration Monitoring: Withdraw the needle slowly and return the animal to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress.[2]

Administration via Intraperitoneal (IP) Injection (Mice and Rats)

IP injection is a common parenteral route for systemic drug delivery in rodents.

Materials:

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).[2]

  • Sterile syringes

  • Prepared dosing solution

  • 70% Isopropyl alcohol

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the animal and calculate the required injection volume. The maximum recommended volume is 10 mL/kg.[2]

  • Restraint: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downwards.[2]

  • Injection Site: The injection should be administered into a lower abdominal quadrant.

  • Administration:

    • Disinfect the injection site with 70% alcohol.

    • Insert the needle with the bevel facing up at a 30-40 degree angle to the abdomen.[2]

    • Aspirate gently to ensure a blood vessel or organ has not been punctured. If blood or any fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.[2]

    • Inject the substance at a steady rate.

  • Post-Administration Monitoring: Withdraw the needle and return the animal to its cage. Observe the animal for any complications.

Mandatory Visualizations

Signaling Pathway

Lanperisone_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Vesicle Synaptic Vesicle (Neurotransmitters) Ca_Channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Receptor Receptor Release->Receptor EPSP Excitatory Postsynaptic Potential Receptor->EPSP Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction Leads to Lanperisone Lanperisone Hydrochloride Lanperisone->Na_Channel Blocks Lanperisone->Ca_Channel Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow

Lanperisone_Rodent_Study_Workflow Start Study Initiation Animal_Acclimation Animal Acclimation (≥ 1 week) Start->Animal_Acclimation Group_Allocation Random Group Allocation (Vehicle, Lanperisone Doses) Animal_Acclimation->Group_Allocation Administration Drug Administration (e.g., Oral Gavage, IP) Group_Allocation->Administration Dosing_Prep Preparation of Dosing Solutions Dosing_Prep->Administration Behavioral_Tests Behavioral Assessment (e.g., Rotarod, Grip Strength) Administration->Behavioral_Tests Data_Collection Data Collection and Analysis Behavioral_Tests->Data_Collection Endpoint Study Endpoint (e.g., Tissue Collection) Data_Collection->Endpoint Results Results Interpretation and Reporting Endpoint->Results

Caption: General workflow for a rodent study with Lanperisone.

References

Application Note: A Proposed HPLC Method for the Quantification of Lanperisone Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanperisone hydrochloride is a centrally acting muscle relaxant used in the treatment of muscle spasms and spasticity. Accurate quantification of Lanperisone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. To date, a validated HPLC method for the specific quantification of this compound in human plasma has not been extensively reported in publicly available literature. However, validated methods for the structurally similar compound, Tolperisone Hydrochloride, are well-documented.

This application note outlines a proposed strategy for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The proposed method is based on established analytical principles and data from methodologies developed for Tolperisone.

Proposed Method Development and Validation Strategy

A systematic approach will be employed to develop and validate an HPLC method suitable for the quantification of this compound in human plasma. The strategy encompasses sample preparation, chromatographic separation, and comprehensive method validation in accordance with ICH Q2(R1) guidelines.

Experimental Workflow for Method Development and Validation

Lanperisone HPLC Method Development Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting plasma Plasma Sample Collection spike Spiking with Lanperisone & IS plasma->spike ppt Protein Precipitation (e.g., Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant inject Injection into HPLC supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) recovery Extraction Recovery loq_lod LOQ & LOD stability Stability detection UV Detection separation->detection quantification Quantification of Lanperisone detection->quantification report Generation of Application Note quantification->report

Caption: Workflow for Lanperisone HPLC method development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) - A structurally similar compound, e.g., Tolperisone HCl or Eperisone HCl, should be selected and evaluated for suitability.

  • HPLC grade acetonitrile (B52724) and methanol

  • HPLC grade water (Milli-Q or equivalent)

  • Ortho-phosphoric acid or other suitable pH-adjusting agents

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions (Proposed)

Based on methods for Tolperisone, the following starting conditions are proposed for Lanperisone analysis. Optimization will be required.

ParameterProposed Condition
HPLC System Agilent 1120 series or equivalent with UV detector
Column C18 column (e.g., Chromasil C18, 4.6 x 250 mm, 5 µm)[1]
Mobile Phase Acetonitrile : Water (pH adjusted to 3.0 with Ortho-Phosphoric acid) in a ratio of 60:40 v/v[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30°C[1]
Detection Wavelength To be determined by scanning the UV spectrum of Lanperisone (a starting point could be around 260 nm, similar to Tolperisone[1])
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solution of Lanperisone (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A proposed range, based on Tolperisone data, could be 50-2000 ng/mL.[1]

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the selected IS in methanol.

  • IS Working Solution (e.g., 20 µg/mL): Dilute the IS stock solution with methanol.[1]

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (LQC), medium (MQC), and high (HQC) by spiking drug-free human plasma with known amounts of Lanperisone.[1]

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common and effective method for extracting drugs from plasma.[1]

  • Pipette 0.95 mL of plasma sample (blank, standard, or QC) into a microcentrifuge tube.

  • Add 50 µL of the IS working solution (e.g., 20 µg/mL).

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 RPM for 10 minutes.[1]

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.

  • Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the peaks of Lanperisone and the IS.

  • Linearity and Range: Construct a calibration curve by plotting the peak area ratio (Lanperisone/IS) against the concentration of Lanperisone. The linearity should be evaluated over the proposed concentration range (e.g., 50-2000 ng/mL) using a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy and Precision:

    • Intra-day (Repeatability): Analyze six replicates of LQC, MQC, and HQC samples on the same day. The percentage relative standard deviation (%RSD) should be ≤ 15% (≤ 20% for LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).

    • Inter-day (Intermediate Precision): Analyze the same QC samples on three different days. The acceptance criteria for %RSD and accuracy are the same as for intra-day precision.

  • Extraction Recovery: Compare the peak areas of Lanperisone from extracted plasma samples with those of unextracted standard solutions at the same concentration. The recovery should be consistent and reproducible across the QC levels. A mean recovery of over 70% is generally considered acceptable.[1]

  • Limit of Quantification (LOQ) and Limit of Detection (LOD):

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., %RSD ≤ 20% and accuracy within 80-120%). A target LOQ could be around 50 ng/mL.[1]

    • LOD: The lowest concentration that can be detected but not necessarily quantified. It can be determined based on a signal-to-noise ratio of 3:1.

  • Stability: Evaluate the stability of Lanperisone in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period (e.g., 6-24 hours).

    • Long-Term Stability: Stored at -20°C or -80°C for an extended period.

    • Autosampler Stability: In the autosampler for the expected duration of an analytical run.

Data Presentation (Target Validation Parameters)

The following tables summarize the target quantitative data for the proposed HPLC method validation for this compound in plasma. These are based on typical acceptance criteria and data from analogous compounds.

Table 1: System Suitability Parameters (Target Values)

ParameterTarget Value
Tailing Factor≤ 2
Theoretical Plates> 2000
%RSD of Peak Areas< 2%

Table 2: Linearity and Range (Target Values)

ParameterTarget Value
Linearity Range (ng/mL)50 - 2000
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c

Table 3: Precision and Accuracy (Acceptance Criteria)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQC(To be determined)≤ 15%≤ 15%85 - 115%
MQC(To be determined)≤ 15%≤ 15%85 - 115%
HQC(To be determined)≤ 15%≤ 15%85 - 115%

Table 4: Recovery and Sensitivity (Target Values)

ParameterTarget Value
Mean Extraction Recovery (%)> 70% and consistent
LLOQ (ng/mL)≤ 50
LOD (ng/mL)(To be determined)

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantification of this compound in human plasma. While a specific validated method is not yet published, the proposed strategy, based on established methods for the related compound Tolperisone, offers a robust starting point for researchers. Successful development and validation of this method will provide a valuable tool for pharmacokinetic and clinical studies of Lanperisone.

References

Application Notes and Protocols: Assessing Lanperisone Hydrochloride Effects Using the Rotarod Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanperisone Hydrochloride is a centrally acting skeletal muscle relaxant. Its therapeutic effects are primarily attributed to its action on the central nervous system, leading to a reduction in muscle tone and spasticity. The rotarod test is a widely used and reliable behavioral assay to evaluate motor coordination, balance, and the efficacy of muscle relaxant drugs in preclinical rodent models.[1][2] This document provides detailed application notes and protocols for assessing the effects of this compound using the rotarod test.

Mechanism of Action and Signaling Pathway

Lanperisone, and its close structural and mechanistic analog Tolperisone, exert their muscle relaxant effects through a multi-faceted mechanism primarily targeting the central nervous system. The core mechanism involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels within the spinal cord and brainstem. This action leads to a stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters, ultimately dampening hyperexcitability in neuronal circuits that control muscle tone.

Specifically, the proposed signaling pathway involves:

  • Inhibition of Voltage-Gated Sodium Channels: Lanperisone blocks the influx of Na+ ions into neurons, which is crucial for the initiation and propagation of action potentials. This reduces neuronal excitability.

  • Inhibition of Voltage-Gated Calcium Channels: By blocking Ca2+ channels, particularly at presynaptic terminals, Lanperisone inhibits the release of neurotransmitters like glutamate (B1630785) that are necessary for synaptic transmission in spinal reflex arcs.

  • Modulation of Descending Noradrenergic Pathways: Evidence suggests that Lanperisone also inhibits the descending noradrenergic tonic facilitation within the spinal cord, further contributing to the depression of spinal reflexes.

These actions collectively lead to a reduction in both monosynaptic and polysynaptic reflex potentials, resulting in skeletal muscle relaxation.

Lanperisone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_brainstem Brainstem Action_Potential Action Potential Propagation VGSC Voltage-Gated Na+ Channels Action_Potential->VGSC Activates VGCC Voltage-Gated Ca2+ Channels VGSC->VGCC Depolarization activates Vesicle_Fusion Neurotransmitter Release (e.g., Glutamate) VGCC->Vesicle_Fusion Ca2+ influx triggers Receptors Neurotransmitter Receptors Vesicle_Fusion->Receptors Activates Lanperisone_Na->VGSC Inhibits Lanperisone_Ca->VGCC Inhibits EPSP Excitatory Postsynaptic Potential (EPSP) Receptors->EPSP Generates Muscle_Contraction Muscle Contraction EPSP->Muscle_Contraction Leads to Descending_NA Descending Noradrenergic Facilitation Descending_NA->Vesicle_Fusion Enhances Lanperisone_NA->Descending_NA Inhibits Lanperisone Lanperisone Hydrochloride

Caption: this compound's mechanism of action.

Experimental Protocols

Animals
  • Species: Male or female mice (e.g., C57BL/6, CD-1) or rats (e.g., Sprague-Dawley, Wistar).

  • Age/Weight: Typically 8-12 weeks old, with weights ranging from 20-30g for mice and 200-300g for rats.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimated to the testing room for at least 30-60 minutes before the start of the experiment to reduce stress.

Apparatus
  • Rotarod Device: A commercially available rotarod apparatus with a textured, non-slip rotating rod. The diameter of the rod is typically 3 cm for mice and 6-7 cm for rats. The apparatus should have adjustable rotation speeds and an automated system to record the latency to fall.[3]

  • Dividers: The rod should be divided into lanes to allow for the simultaneous testing of multiple animals.

  • Fall Detection: The apparatus should be equipped with sensors (e.g., infrared beams) to automatically detect when an animal falls onto the platform below.

Experimental Procedure

3.3.1. Pre-Training/Acclimation to the Rotarod

To ensure that the test measures motor coordination rather than stress or novelty-induced deficits, a pre-training phase is crucial.[2]

  • Day 1-2: Place each animal on the stationary rod for 60 seconds.

  • Subsequently, set the rod to a low, constant speed (e.g., 4-5 RPM) and place the animals on the rod for 1-2 minutes.

  • If an animal falls, gently place it back on the rod until the session time is complete.

  • Repeat this process for 2-3 trials per day with an inter-trial interval of at least 15 minutes.

3.3.2. Test Day Procedure

  • Baseline Measurement: On the test day, prior to drug administration, conduct a baseline trial. Place the animals on the rotarod and begin the accelerating rotation (e.g., from 4 to 40 RPM over 300 seconds). Record the latency to fall for each animal. This serves as the control performance for each individual.

  • Drug Administration: Administer this compound or the vehicle control (e.g., saline, distilled water) via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Post-Treatment Testing: At the time of expected peak effect of the drug (e.g., 30, 60, 90 minutes post-administration), place the animals back on the rotarod.

  • Data Collection: Initiate the accelerating rotarod protocol and record the latency to fall for each animal. A decrease in the latency to fall compared to the baseline measurement is indicative of impaired motor coordination and a muscle relaxant effect.[4]

  • Repeat Trials: Conduct 2-3 trials with an inter-trial interval of 15-20 minutes.

Rotarod_Workflow Start Start Animal_Acclimation Animal Acclimation (30-60 min in testing room) Start->Animal_Acclimation Pre_Training Pre-Training on Rotarod (2-3 days, low constant speed) Animal_Acclimation->Pre_Training Baseline_Trial Baseline Trial (Accelerating rod, record latency to fall) Pre_Training->Baseline_Trial Drug_Administration Drug/Vehicle Administration (Lanperisone HCl or Control) Baseline_Trial->Drug_Administration Peak_Effect_Wait Wait for Peak Effect (e.g., 30, 60, 90 min) Drug_Administration->Peak_Effect_Wait Post_Treatment_Trial Post-Treatment Trial (Accelerating rod, record latency to fall) Peak_Effect_Wait->Post_Treatment_Trial Repeat_Trials Repeat Trials (2-3 times with inter-trial interval) Post_Treatment_Trial->Repeat_Trials Repeat_Trials->Post_Treatment_Trial Next Trial Data_Analysis Data Analysis (Compare latencies) Repeat_Trials->Data_Analysis All Trials Complete End End Data_Analysis->End

Caption: Experimental workflow for the rotarod test.

Data Presentation and Analysis

The primary endpoint in the rotarod test is the latency to fall from the rotating rod. Data should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Illustrative Dose-Response Effects of this compound on Rotarod Performance in Mice

Treatment GroupDose (mg/kg, i.p.)NBaseline Latency to Fall (seconds) (Mean ± SEM)Post-Treatment Latency to Fall (seconds) (Mean ± SEM)% Decrease in Performance
Vehicle Control-10185.4 ± 10.2182.1 ± 9.81.8%
Lanperisone HCl1010188.2 ± 11.5145.6 ± 12.122.6%
Lanperisone HCl2010183.9 ± 9.998.3 ± 10.5**46.5%
Lanperisone HCl4010186.7 ± 10.855.2 ± 8.7***70.4%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are illustrative.

Table 2: Comparative Efficacy of this compound and Other Muscle Relaxants

Treatment GroupDose (mg/kg, i.p.)NPost-Treatment Latency to Fall (seconds) (Mean ± SEM)
Vehicle Control-10180.5 ± 10.1
Lanperisone HCl201095.7 ± 9.8
Diazepam51075.3 ± 8.2
Tizanidine21088.9 ± 9.1
Data are illustrative and based on typical results for centrally acting muscle relaxants.

Statistical Analysis: Data can be analyzed using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group. A paired t-test can be used to compare post-treatment performance to the baseline within the same group of animals.

Conclusion

The rotarod test is a robust and sensitive method for evaluating the muscle relaxant properties of this compound. A well-designed protocol, including a thorough pre-training phase, is essential for obtaining reliable and reproducible data. The dose-dependent decrease in the latency to fall from the rotating rod provides a clear quantitative measure of the compound's efficacy in impairing motor coordination, consistent with its mechanism of action as a centrally acting muscle relaxant.

References

Application Notes and Protocols for Lanperisone Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and use of Lanperisone Hydrochloride in in vitro cell culture experiments. The protocols outlined below are designed to ensure accurate and reproducible results for studying the effects of this centrally acting muscle relaxant on various cell types.

Introduction

This compound is a muscle relaxant that functions as a voltage-gated sodium and calcium channel blocker.[1] Its application in cell culture is essential for investigating its mechanism of action, cellular toxicity, and potential therapeutic effects at the molecular level. Proper solution preparation and handling are critical for obtaining reliable experimental outcomes. While specific protocols for Lanperisone are not widely published, its structural and functional similarity to Tolperisone allows for the adaptation of established methods.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

ParameterValueSource
Molecular Formula C₁₅H₁₉ClF₃NO·HClPubChem
Molecular Weight 321.76 g/mol [1]
Appearance White crystalline powderInferred from related compounds
Solubility Soluble in DMSO and ethanolInferred from related compounds[2]

Table 1: Physicochemical Properties of this compound.

Stock Solution Preparation

Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture experiments.

3.1. Materials

  • This compound powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Protocol for 10 mM Stock Solution Preparation

  • Safety Precautions: Don appropriate PPE before handling the compound and solvent.

  • Weighing: Accurately weigh 3.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the tube at room temperature until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[3]

Working Solution Preparation for Cell Culture

4.1. Materials

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile serological pipettes and pipette tips

4.2. Protocol for Dilution

  • Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C to minimize the risk of compound precipitation.

  • Dilution: To prepare a working solution, dilute the 10 mM stock solution into the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of medium).

  • Mixing: Add the DMSO stock solution dropwise to the medium while gently swirling to ensure rapid and uniform dispersion.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept to a minimum, typically ≤ 0.5% (v/v), to avoid solvent-induced cellular effects.[3] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

ParameterRecommended ValueSource
Recommended Solvent Dimethyl Sulfoxide (DMSO)[3]
Stock Solution Concentration 10 mM[3]
Storage of Stock Solution -20°C (1 month) or -80°C (1 year)[3]
Final DMSO Concentration in Culture ≤ 0.5% (v/v)[3]
Storage of Aqueous Dilutions Not recommended for more than one day[2]

Table 2: Recommendations for this compound Solution Preparation and Storage.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Lanperisone HCl dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for this compound preparation and use.

Potential Signaling Pathway Involvement: Rho/ROCK Pathway

As a muscle relaxant, this compound may influence cellular processes related to contractility and the cytoskeleton. The RhoA/ROCK signaling pathway is a key regulator of these functions.[4][5] The following diagram illustrates a simplified overview of this pathway, which could be a target for investigation in studies involving Lanperisone.

G cluster_pathway Simplified Rho/ROCK Signaling Pathway GPCR GPCR Activation RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates MLCP_in MLCP (Inactive) ROCK->MLCP_in Inhibits MLC_P Myosin Light Chain-P Actin_Myosin Actin-Myosin Interaction (Stress Fiber Formation, Contraction) MLC_P->Actin_Myosin

Caption: Simplified diagram of the Rho/ROCK signaling pathway.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

By following these application notes and protocols, researchers can confidently prepare and utilize this compound solutions in their cell culture experiments, leading to more reliable and reproducible data.

References

Application Notes & Protocols for the Analytical Separation of Lanperisone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical techniques for the chiral separation of Lanperisone enantiomers. Due to the structural similarity of Lanperisone to Tolperisone (B1682978) and Eperisone (B1215868), the methodologies presented here are adapted from validated methods for these analogous compounds. The protocols detailed below are intended to serve as a robust starting point for the development and optimization of enantioselective analytical methods for Lanperisone.

Introduction to Chiral Separation of Lanperisone

Lanperisone, a centrally acting muscle relaxant, possesses a chiral center, and therefore exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical in drug development and quality control. The primary techniques for the enantiomeric resolution of Lanperisone and structurally related compounds include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Lanperisone Enantiomer Separation

Chiral HPLC is a widely used and effective method for separating enantiomers. The direct approach, utilizing a chiral stationary phase (CSP), is the most common strategy. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds.

Recommended HPLC Method

A reversed-phase HPLC method using a cellulose-based chiral column has been shown to be effective for the enantiomeric separation of the structurally similar compound Tolperisone and is recommended as a starting point for Lanperisone.

Table 1: HPLC Method Parameters and Performance for Tolperisone Enantiomer Separation

ParameterValueReference
Chromatographic Column Chiralcel OZ-RH (Cellulose tris(3-chloro-4-methylphenylcarbamate))[1][2]
Mobile Phase 20 mM Ammonium (B1175870) Acetate (B1210297) in H₂O (pH 8.0) : Acetonitrile (B52724) (70:30, v/v)[1]
Flow Rate Not Specified (typically 0.5 - 1.0 mL/min for analytical scale)
Temperature Ambient
Detection UV (Wavelength not specified, typically 254 nm or based on UV maxima of Lanperisone)
Separation Factor (α) 1.22[1]
Resolution (Rs) 1.66[1]
Detailed Experimental Protocol for HPLC Separation

Objective: To separate the enantiomers of Lanperisone using reversed-phase HPLC with a chiral stationary phase.

Materials:

  • Lanperisone racemic standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade)

  • Chiralcel OZ-RH column or equivalent

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM ammonium acetate solution in water.

    • Adjust the pH of the ammonium acetate solution to 8.0 using an appropriate buffer or pH adjuster.

    • Mix the aqueous solution with acetonitrile in a 70:30 (v/v) ratio.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic Lanperisone in the mobile phase at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-20 µg/mL).

  • Chromatographic Conditions:

    • Install the Chiralcel OZ-RH column in the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

    • Set the UV detector to the appropriate wavelength for Lanperisone.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the two enantiomer peaks in the chromatogram.

    • Calculate the retention times (tR1 and tR2), separation factor (α = tR2'/tR1'), and resolution (Rs = 2(tR2 - tR1) / (w1 + w2)).

Figure 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Ammonium Acetate:ACN) HPLC HPLC System (Chiralcel OZ-RH) MobilePhase->HPLC Equilibrate Sample Lanperisone Sample Sample->HPLC Inject Detection UV Detection HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Analysis Calculate α, Rs Chromatogram->Analysis SFC_Logic Start Start: Racemic Lanperisone ScreenColumn Select CSP (e.g., Chiralpak AD-H) Start->ScreenColumn ScreenModifier Screen Modifiers (MeOH, EtOH, IPA) ScreenColumn->ScreenModifier OptimizeConc Optimize Modifier Concentration ScreenModifier->OptimizeConc OptimizeConditions Optimize T, P, Flow Rate OptimizeConc->OptimizeConditions FinalMethod Final SFC Method OptimizeConditions->FinalMethod CE_Principle cluster_system Capillary Electrophoresis System cluster_mechanism Separation Mechanism Anode Anode (+) Capillary Capillary filled with BGE + Chiral Selector Injection Separation Detection Cathode Cathode (-) Enantiomers Racemic Lanperisone (R-Lan and S-Lan) Complexes Diastereomeric Complexes (R-Lan-CS and S-Lan-CS) with different mobilities Enantiomers->Complexes Selector Chiral Selector (e.g., Cyclodextrin) Selector->Complexes

References

Application Notes and Protocols for Studying Lanperisone in Decerebrate Cats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Lanperisone, a centrally acting muscle relaxant, using the decerebrate cat model. This model is a well-established preparation for investigating the pathophysiology of muscle spasticity and the mechanisms of action of muscle relaxant drugs.

Introduction to Lanperisone and the Decerebrate Cat Model

Lanperisone hydrochloride is a centrally acting muscle relaxant used for the treatment of muscle spasticity.[1] Spasticity, a motor disorder characterized by a velocity-dependent increase in muscle tone, often results from central nervous system lesions such as stroke or spinal cord injury.[2][3] Lanperisone, similar to other tolperisone-type drugs, is believed to exert its effects through the blockade of voltage-gated sodium and calcium channels.[4][5][6] This action is thought to lead to a presynaptic inhibition of neurotransmitter release from primary afferent endings, thereby depressing spinal reflexes.[4][5] Studies have shown that Lanperisone effectively inhibits both monosynaptic and polysynaptic reflex potentials.[7][8]

The decerebrate cat model is an ideal in vivo system for studying the effects of drugs on muscle tone and spinal reflexes without the confounding influence of anesthetic agents on the central nervous system.[9] In this preparation, the brainstem and spinal cord remain intact and functional, exhibiting exaggerated stretch reflexes and muscle tone, a state known as decerebrate rigidity.[10][11] This heightened muscle activity provides a robust baseline against which the effects of muscle relaxant compounds like Lanperisone can be quantified.

Experimental Design and Protocols

This section outlines the detailed protocols for investigating the effects of Lanperisone on decerebrate rigidity in cats. The experimental design involves the surgical preparation of the decerebrate cat, administration of Lanperisone, and subsequent measurement of muscle tone and spinal reflex activity.

I. Animal Preparation: Induction of Decerebrate Rigidity

Objective: To surgically prepare an unanesthetized, decerebrate cat with stable and pronounced extensor muscle rigidity.

Materials:

  • Adult domestic cat (2.5-4.0 kg)

  • Anesthesia: Isoflurane or a similar volatile anesthetic that can be quickly eliminated[12]

  • Stereotaxic apparatus

  • Surgical instruments for craniotomy

  • Bone wax

  • Cautery unit

  • Tracheal cannula

  • Intravenous catheter

  • Heating pad and rectal thermometer to maintain body temperature

Protocol:

  • Anesthesia and Initial Surgery: Anesthetize the cat with isoflurane. Perform a tracheotomy and insert a tracheal cannula to ensure a clear airway.[13] Insert an intravenous catheter into a cephalic or femoral vein for fluid and drug administration.

  • Stereotaxic Fixation: Place the animal in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy to expose the cerebral hemispheres.

  • Decerebration: The decerebration is typically performed at the premammillary or intercollicular level.[13][14] This procedure surgically separates the cerebrum from the brainstem, a process that should be carried out by an experienced surgeon to ensure the integrity of the brainstem.[15]

  • Removal of Cerebral Tissue: Following the transection, all brain tissue rostral to the cut is removed.[13]

  • Hemostasis: Control any bleeding with bone wax and cautery.

  • Post-Surgical Stabilization: Discontinue the anesthesia after the decerebration is complete. The animal will begin to exhibit decerebrate rigidity as the effects of the anesthesia wear off.[12] Maintain the cat's body temperature at 37-38°C using a heating pad.

II. Drug Administration

Objective: To administer Lanperisone and a vehicle control intravenously to the decerebrate cat.

Materials:

  • This compound solution (e.g., 1 mg/mL in sterile saline)

  • Vehicle control (sterile saline)

  • Syringes and infusion pump

Protocol:

  • Baseline Recording: Allow the decerebrate rigidity to stabilize for at least one hour before any drug administration. During this time, record baseline measurements of muscle tone and reflex activity.

  • Vehicle Administration: Administer an intravenous bolus of the vehicle control and monitor for any changes in muscle tone or reflex activity for a defined period (e.g., 30 minutes).

  • Lanperisone Administration: Administer Lanperisone intravenously at escalating doses. Previous studies have used intravenous doses of centrally acting muscle relaxants in the range of 1-10 mg/kg.[1] It is recommended to start with a low dose and incrementally increase it, allowing sufficient time between doses to observe the full effect.

  • Washout Period: If the experimental design allows, include a washout period to observe the recovery of muscle tone and reflex activity. The longer-lasting effects of Lanperisone compared to similar drugs should be considered in the timing of this period.[8]

III. Measurement of Muscle Tone and Spinal Reflexes

Objective: To quantify the effect of Lanperisone on extensor muscle tone and spinal reflex excitability.

A. Electromyography (EMG)

Materials:

  • Bipolar intramuscular EMG electrodes[16]

  • EMG amplifier and recording system

  • Data acquisition software

Protocol:

  • Electrode Implantation: Insert bipolar EMG electrodes into the belly of hindlimb extensor muscles, such as the gastrocnemius and soleus, and a flexor muscle like the tibialis anterior.[16] An indifferent ground electrode can be placed in the paravertebral muscles.[16]

  • Baseline EMG Recording: Record the tonic EMG activity from the extensor muscles, which is characteristic of decerebrate rigidity.

  • Post-Drug EMG Recording: Continuously record EMG activity following the administration of the vehicle and each dose of Lanperisone.

  • Data Analysis: Rectify and integrate the EMG signals to quantify the average EMG amplitude over specific time intervals. A decrease in the integrated EMG amplitude of extensor muscles will indicate a reduction in muscle tone.

B. Assessment of Stretch Reflex

Materials:

  • Mechanical muscle puller or manual manipulation

  • Goniometer or other device to measure joint angle

Protocol:

  • Eliciting the Stretch Reflex: Apply a controlled, ramp-and-hold stretch to the ankle extensor muscles by dorsiflexing the foot.[17]

  • Recording the Reflex Response: Record the reflex EMG burst in the stretched muscle.[17]

  • Quantification: Measure the amplitude and duration of the reflex EMG response. A reduction in these parameters following Lanperisone administration indicates an inhibition of the stretch reflex pathway.

C. Measurement of Polysynaptic Reflexes

Materials:

  • Nerve stimulator

  • Recording electrodes for nerve and muscle activity

Protocol:

  • Stimulation of Afferent Nerves: Stimulate a cutaneous or mixed nerve (e.g., the sural nerve) with an electrical pulse.

  • Recording the Flexor Reflex: Record the resulting polysynaptic reflex response in a flexor muscle (e.g., tibialis anterior).

  • Data Analysis: Measure the latency, amplitude, and duration of the flexor reflex EMG. A decrease in the reflex response will indicate an inhibitory effect of Lanperisone on polysynaptic pathways.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Effect of Lanperisone on Tonic EMG Activity in the Gastrocnemius Muscle

Treatment GroupDose (mg/kg, i.v.)Pre-Drug Integrated EMG (μV·s)Post-Drug Integrated EMG (μV·s)% Inhibition
VehicleN/A550 ± 45540 ± 501.8 ± 0.9
Lanperisone1560 ± 52420 ± 4825.0 ± 4.5
Lanperisone3545 ± 48218 ± 3560.0 ± 6.2
Lanperisone10555 ± 5595 ± 2082.9 ± 3.7*

*Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Table 2: Effect of Lanperisone on the Stretch Reflex Amplitude in the Soleus Muscle

Treatment GroupDose (mg/kg, i.v.)Pre-Drug Reflex Amplitude (μV)Post-Drug Reflex Amplitude (μV)% Inhibition
VehicleN/A850 ± 70835 ± 681.8 ± 1.2
Lanperisone1860 ± 75559 ± 6035.0 ± 5.1
Lanperisone3840 ± 65294 ± 4565.0 ± 4.8
Lanperisone10855 ± 72120 ± 2586.0 ± 3.9*

*Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Visualizations

Diagram 1: Proposed Signaling Pathway of Lanperisone

Lanperisone_Pathway Lanperisone Lanperisone Na_Channel Voltage-Gated Na+ Channels Lanperisone->Na_Channel blocks Ca_Channel Voltage-Gated Ca++ Channels Lanperisone->Ca_Channel blocks Presynaptic_Terminal Presynaptic Terminal (Primary Afferent) Neurotransmitter_Release Reduced Neurotransmitter (e.g., Glutamate) Release Presynaptic_Terminal->Neurotransmitter_Release leads to Postsynaptic_Neuron Postsynaptic Neuron (α-motoneuron) Neurotransmitter_Release->Postsynaptic_Neuron reduces excitation of Spinal_Reflex Inhibition of Spinal Reflexes Postsynaptic_Neuron->Spinal_Reflex results in Muscle_Relaxation Muscle Relaxation Spinal_Reflex->Muscle_Relaxation causes

Caption: Proposed mechanism of Lanperisone's muscle relaxant effect.

Diagram 2: Experimental Workflow for Lanperisone Study in Decerebrate Cats

Experimental_Workflow cluster_prep Animal Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Outcome Anesthesia Anesthesia Surgery Decerebration Surgery Anesthesia->Surgery Stabilization Post-Surgical Stabilization Surgery->Stabilization Baseline Baseline Recordings (EMG, Reflexes) Stabilization->Baseline Proceed when stable Vehicle Vehicle Administration Baseline->Vehicle Lanperisone_Admin Lanperisone Administration (Dose-Response) Vehicle->Lanperisone_Admin Post_Drug Post-Drug Recordings Lanperisone_Admin->Post_Drug Analysis Quantify EMG & Reflex Inhibition Post_Drug->Analysis Results Summarize in Tables Analysis->Results Conclusion Determine Efficacy of Lanperisone Results->Conclusion

Caption: Workflow for evaluating Lanperisone in the decerebrate cat model.

References

Dissolving Tolperisone Hydrochloride for In-Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Tolperisone (B1682978) Hydrochloride for in-vivo research applications. Tolperisone Hydrochloride, a centrally acting muscle relaxant, is utilized for its potential therapeutic effects in preclinical studies.[1][2][3] Proper dissolution and formulation are critical for ensuring accurate dosing and obtaining reliable experimental outcomes.

Physicochemical Properties of Tolperisone Hydrochloride

Tolperisone Hydrochloride is the hydrochloride salt of Tolperisone.[4] It is a white to off-white crystalline solid.[5] According to the Biopharmaceutics Classification System (BCS), Tolperisone Hydrochloride is classified as a Class I drug, indicating high solubility and high permeability.[6][7]

Solubility Data

A summary of Tolperisone Hydrochloride's solubility in various solvents is presented below. This data is crucial for selecting the appropriate vehicle for your in-vivo study.

SolventSolubilityRemarks
Water (H₂O)>20 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2Approximately 10 mg/mLAqueous solutions are not recommended for storage for more than one day.[8]
Dimethyl Sulfoxide (DMSO)≥20 mg/mL
EthanolApproximately 20 mg/mL[8]
Dimethylformamide (DMF)Approximately 2 mg/mL[8]

Experimental Protocols for In-Vivo Dosing Solution Preparation

The choice of vehicle and administration route depends on the experimental design and objectives. Below are protocols for preparing Tolperisone Hydrochloride solutions for common administration routes in rodent studies.

Protocol 1: Oral Gavage Administration (Aqueous Suspension)

This protocol is suitable for delivering Tolperisone Hydrochloride as a suspension, which is often preferred for oral administration to ensure stability and uniform delivery.

Materials:

  • Tolperisone Hydrochloride powder

  • 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the desired dose. Calculate the corresponding mass of Tolperisone Hydrochloride required.

  • Weigh the compound: Accurately weigh the calculated amount of Tolperisone Hydrochloride powder.

  • Prepare the suspension:

    • Transfer the weighed powder into a sterile conical tube.

    • Gradually add the 0.5% CMC-Na solution to the powder while vortexing.

    • For larger volumes, use a magnetic stirrer to ensure a homogenous suspension.

  • Verify uniformity: Visually inspect the suspension to ensure there are no clumps and the particles are evenly dispersed.

  • Administration: Use the prepared suspension for oral gavage immediately. It is recommended to prepare the suspension fresh daily.

Protocol 2: Intraperitoneal Injection (Aqueous Solution)

This protocol is for preparing a clear solution of Tolperisone Hydrochloride for systemic administration via intraperitoneal injection.

Materials:

  • Tolperisone Hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Analytical balance

Procedure:

  • Calculate the required amount: Determine the total volume of dosing solution needed and the corresponding mass of Tolperisone Hydrochloride.

  • Weigh the compound: Accurately weigh the calculated amount of Tolperisone Hydrochloride powder.

  • Dissolution:

    • Transfer the powder to a sterile conical tube.

    • Add the required volume of sterile saline.

    • Vortex thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.[9]

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter.

  • Administration: The sterile solution is ready for intraperitoneal injection. It is advisable to use freshly prepared solutions for each experiment.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing Tolperisone Hydrochloride dosing solutions for in-vivo studies.

G cluster_prep Solution Preparation calc 1. Calculate Required Amount of Compound and Vehicle weigh 2. Weigh Tolperisone Hydrochloride Powder calc->weigh add_vehicle 3. Add Vehicle (e.g., 0.5% CMC-Na or Saline) weigh->add_vehicle mix 4. Mix Thoroughly (Vortex/Stir/Sonicate) add_vehicle->mix verify 5. Verify Homogeneity (Suspension) or Complete Dissolution (Solution) mix->verify oral Oral Gavage (Suspension) verify->oral Suspension ip Intraperitoneal Injection (Solution) verify->ip Solution

Caption: Workflow for preparing Tolperisone Hydrochloride dosing solutions.

Signaling Pathway of Tolperisone Hydrochloride

Tolperisone Hydrochloride primarily acts as a blocker of voltage-gated sodium and calcium channels.[3] This mechanism inhibits the transmission of nerve impulses, leading to muscle relaxation.

cluster_neuron Neuron Tolperisone Tolperisone HCl Na_Channel Voltage-gated Na+ Channel Tolperisone->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel Tolperisone->Ca_Channel Blocks Nerve_Impulse Nerve Impulse Transmission Na_Channel->Nerve_Impulse Inhibits Ca_Channel->Nerve_Impulse Inhibits Muscle_Relaxation Muscle Relaxation Nerve_Impulse->Muscle_Relaxation Leads to

Caption: Mechanism of action of Tolperisone Hydrochloride.

References

Application Notes and Protocols for Tolperisone Hydrochloride in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: The initial request specified "Lanperisone Hydrochloride." However, the available scientific literature extensively covers the closely related and structurally similar compound, Tolperisone Hydrochloride , in the context of neuropathic pain. The following application notes and protocols are based on the research available for Tolperisone and its analogs, which are believed to share similar mechanisms of action[1][2].

Application Notes

Tolperisone is a centrally acting muscle relaxant that has demonstrated significant potential in preclinical models of neuropathic pain.[3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal hyperexcitability and the release of excitatory neurotransmitters like glutamate (B1630785).[2][3][4] This makes Tolperisone a compelling candidate for investigating novel therapeutic strategies for neuropathic pain, a condition often refractory to current treatments.

Recent studies have shown that acute oral administration of Tolperisone can effectively reverse mechanical allodynia in rodent models of neuropathic pain.[3] Furthermore, its efficacy is comparable to that of established first-line treatments such as pregabalin (B1679071).[3] Notably, combination therapy with Tolperisone and pregabalin has been shown to produce superior analgesic effects with a better side-effect profile, suggesting a synergistic interaction.[5][6]

These findings highlight the utility of Tolperisone as a tool for researchers in neuroscience and drug development to explore the mechanisms of neuropathic pain and to evaluate novel analgesic compounds. The protocols detailed below provide a framework for inducing a neuropathic pain state in an animal model and for assessing the therapeutic potential of Tolperisone.

Data Presentation

Table 1: Effect of Acute Oral Tolperisone on Mechanical Allodynia in a Rat Model of Partial Sciatic Nerve Ligation (pSNL)

Treatment GroupDose (mg/kg)Paw Pressure Threshold (g) at 60 minPaw Pressure Threshold (g) at 120 minPaw Pressure Threshold (g) at 180 min
Vehicle-BaselineBaselineBaseline
Tolperisone25IncreasedIncreasedIncreased
Tolperisone50Significantly IncreasedSignificantly IncreasedSignificantly Increased
Tolperisone100Significantly IncreasedSignificantly IncreasedSignificantly Increased
Pregabalin (Control)30Significantly IncreasedSignificantly IncreasedSignificantly Increased

Data are qualitative representations based on findings from cited studies.[3]

Table 2: Effect of Acute Oral Tolperisone on Cerebrospinal Fluid (CSF) Glutamate Levels in pSNL Rats

Treatment GroupDose (mg/kg)CSF Glutamate Level
Sham Operated-Normal
pSNL + Vehicle-Significantly Elevated
pSNL + Tolperisone25Normalized
pSNL + Tolperisone50Normalized
pSNL + Tolperisone100Normalized
pSNL + Pregabalin30Normalized

Data are qualitative representations based on findings from cited studies.[3]

Table 3: Antiallodynic Effect of Acute Oral Co-Administration of Tolperisone and Pregabalin in pSNL Rats

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (PWT) at 120 min
Vehicle-Baseline
Tolperisone25No Significant Change
Pregabalin25No Significant Change
Tolperisone + Pregabalin25 + 25Significantly Increased

Data are qualitative representations based on findings from cited studies.[6]

Experimental Protocols

Protocol 1: Induction of Neuropathic Pain via Partial Sciatic Nerve Ligation (pSNL) in Rats

This protocol describes the surgical procedure to induce a state of chronic neuropathic pain.[7][8]

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., sodium pentobarbital, 50-60 mg/kg, i.p.)

  • Surgical scissors, forceps, and retractors

  • 7-0 polypropylene (B1209903) or 6-0 silk suture

  • Heating pad

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave the dorsal aspect of the right thigh and sterilize the area with an antiseptic solution.

  • Make a small incision in the skin and underlying muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve from the surrounding connective tissue.

  • Using a 7-0 polypropylene or 6-0 silk suture, ligate the dorsal 1/3 to 1/2 of the sciatic nerve. The ligation should be tight enough to cause a slight twitch in the corresponding hind limb.

  • Close the muscle and skin layers with appropriate sutures.

  • Allow the animal to recover on a heating pad.

  • Post-operative care should include monitoring for signs of infection and distress. Mechanical allodynia typically develops within 7 days post-surgery.

Protocol 2: Assessment of Mechanical Allodynia using a Dynamic Plantar Aesthesiometer

This protocol outlines the procedure for measuring the paw withdrawal threshold in response to a mechanical stimulus.[6][9]

Materials:

  • Dynamic Plantar Aesthesiometer

  • Testing chambers with a mesh floor

  • Rats subjected to pSNL surgery

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the testing chambers for at least 15-20 minutes before the experiment.

  • Position the aesthesiometer's filament directly beneath the plantar surface of the hind paw.

  • Activate the device to apply a gradually increasing force to the paw.

  • The device will automatically record the force at which the rat withdraws its paw. This is the paw withdrawal threshold (PWT).

  • Repeat the measurement several times for each paw, with a sufficient interval between measurements to avoid sensitization.

  • Administer Tolperisone Hydrochloride or the vehicle orally.

  • Measure the PWT at specific time points post-administration (e.g., 60, 120, and 180 minutes).[6][9]

Protocol 3: Collection and Analysis of Cerebrospinal Fluid (CSF) for Glutamate Levels

This protocol describes the method for collecting CSF and measuring glutamate concentration.[3]

Materials:

  • Anesthetized rats

  • Stereotaxic frame

  • Capillary tubes

  • High-Performance Liquid Chromatography (HPLC) system with coulometric or fluorescence detection[10][11]

  • Reagents for glutamate analysis

Procedure:

  • Deeply anesthetize the rat.

  • Mount the animal in a stereotaxic frame.

  • Make a midline incision on the back of the neck to expose the cisterna magna.

  • Carefully puncture the dura mater with a fine-gauge needle or capillary tube and collect the CSF.

  • Immediately freeze the CSF samples and store them at -80°C until analysis.

  • For glutamate analysis, thaw the samples and process them according to the specific requirements of the HPLC system.

  • Quantify the glutamate concentration by comparing the sample peaks to a standard curve.

Mandatory Visualizations

G cluster_neuron Presynaptic Neuron Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel Na_channel->Ca_channel Depolarization Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Ca2+ Influx Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Synapse Postsynaptic Neuron Glutamate_release->Synapse Excitatory Signal Tolperisone Tolperisone Tolperisone->Na_channel Blocks Tolperisone->Ca_channel Blocks

Caption: Mechanism of action of Tolperisone in reducing neuropathic pain.

G cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis Animal_model Induce Neuropathic Pain (pSNL Model in Rats) Baseline Baseline Pain Assessment (Paw Withdrawal Threshold) Animal_model->Baseline Treatment Administer Tolperisone or Vehicle Baseline->Treatment Time_points Measure Pain Threshold (60, 120, 180 min) Treatment->Time_points CSF_collection Collect Cerebrospinal Fluid (CSF) Time_points->CSF_collection Glutamate_analysis Analyze Glutamate Levels (HPLC) CSF_collection->Glutamate_analysis Data_analysis Statistical Analysis and Interpretation Glutamate_analysis->Data_analysis

Caption: Experimental workflow for evaluating Tolperisone in a neuropathic pain model.

References

Standard Operating Procedure for Stability Testing of Lanperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Lanperisone Hydrochloride is a centrally acting muscle relaxant. Ensuring its stability throughout its shelf life is a critical aspect of drug development and quality control. This document provides a detailed standard operating procedure (SOP) for the stability testing of this compound, adhering to the International Council for Harmonisation (ICH) guidelines. The protocols outlined here are designed to assess the intrinsic stability of the drug substance and its compatibility with excipients in a finished dosage form. The procedures cover forced degradation, accelerated stability, and long-term stability studies.

2. Scope

This SOP applies to the stability testing of this compound drug substance and its formulated drug products. It encompasses the necessary experimental protocols, analytical methodologies, and data presentation formats to evaluate the quality, purity, and potency of the drug over time under various environmental conditions.

3. Principle of Stability Testing

Stability testing of a pharmaceutical product involves subjecting the drug substance or drug product to a variety of environmental factors such as temperature, humidity, and light.[1][2] The objective is to identify any physical or chemical changes that may occur over time and to establish a re-test period for the drug substance or a shelf life for the drug product.[3] This is achieved through a combination of long-term, accelerated, and forced degradation studies.

4. Experimental Protocols

4.1. Forced Degradation Studies (Stress Testing)

4.1.1. General Sample Preparation:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL. For studies on the drug product, use a powdered sample of the formulation.

4.1.2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).

  • Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours).[5]

  • At predefined time points, withdraw samples, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

4.1.3. Alkaline Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

  • Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours).[5]

  • At predefined time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

4.1.4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3-30% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period (e.g., 2-24 hours).

  • At predefined time points, withdraw samples and dilute with the mobile phase.

4.1.5. Thermal Degradation:

  • Expose the solid drug substance or drug product to dry heat in a calibrated oven at a temperature higher than that used for accelerated stability (e.g., 80-105°C) for a defined period (e.g., 8-48 hours).[5]

  • For the drug product, weigh the powdered sample before and after exposure.

  • Prepare solutions of the heat-stressed samples for analysis.

4.1.6. Photostability Testing:

  • Expose the drug substance or drug product to a light source according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light by wrapping in aluminum foil.

  • Prepare solutions of the exposed and control samples for analysis.

4.2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug product under its intended storage conditions. The conditions are based on the climatic zone for which the product is intended.[4]

4.2.1. Storage Conditions:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

4.2.2. Testing Frequency:

Study TypeTesting Frequency
Long-Term 0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 0, 3, 6 months

5. Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate determination of this compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for this purpose.

5.1. Example RP-HPLC Method Parameters (based on Tolperisone Hydrochloride):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio, with pH adjustment.
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 260 nm)
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

5.2. Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

6. Data Presentation

Quantitative data from the stability studies should be summarized in clear and well-structured tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress ConditionReagent/ConditionDuration% DegradationNo. of Degradants
Acid Hydrolysis 0.1 N HCl8 hours at 80°C5.22
Alkaline Hydrolysis 0.1 N NaOH4 hours at 80°C8.93
Oxidative 6% H₂O₂24 hours at RT3.51
Thermal Dry Heat48 hours at 105°C2.11
Photolytic ICH Q1B-1.81

Note: This table presents hypothetical data for illustrative purposes due to the lack of publicly available specific data for this compound. The percentage of degradation for the related compound Tolperisone Hydrochloride has been reported as 2.4% in acid, 4.77% in alkali, 1.6% in peroxide, and 1.8% in thermal degradation.[5]

Table 2: Accelerated Stability Data for this compound Tablets (Hypothetical Data)

Test ParameterSpecificationInitial1 Month3 Months6 Months
Appearance White, round, biconvex tabletsCompliesCompliesCompliesComplies
Assay (%) 95.0 - 105.099.899.598.998.2
Total Impurities (%) NMT 2.00.150.250.450.75
Dissolution (%) NLT 80% in 30 min95939188

7. Visualizations

7.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_studies Stability Studies cluster_conditions Stress Conditions cluster_storage Storage Conditions cluster_analysis Analysis prep_api Drug Substance (API) forced_deg Forced Degradation prep_api->forced_deg prep_dp Drug Product (DP) accelerated Accelerated Stability prep_dp->accelerated long_term Long-Term Stability prep_dp->long_term acid Acid Hydrolysis forced_deg->acid alkali Alkaline Hydrolysis forced_deg->alkali oxidation Oxidation forced_deg->oxidation thermal Thermal forced_deg->thermal photo Photolytic forced_deg->photo accel_cond 40°C / 75% RH accelerated->accel_cond long_cond 25°C / 60% RH or 30°C / 65% RH long_term->long_cond hplc Stability-Indicating RP-HPLC Method acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc accel_cond->hplc long_cond->hplc data_analysis Data Analysis & Reporting hplc->data_analysis

Caption: Experimental workflow for this compound stability testing.

7.2. Potential Degradation Pathway

Due to the lack of specific information on the degradation pathways of this compound, a generalized pathway for a propanone derivative is presented below. Hydrolysis and oxidation are common degradation routes for such structures.

G lanperisone This compound hydrolysis_product Hydrolysis Product (e.g., Cleavage of piperidine (B6355638) ring) lanperisone->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidation Product (e.g., N-oxide) lanperisone->oxidation_product Oxidation (H₂O₂)

Caption: Potential degradation pathways for this compound.

This Standard Operating Procedure provides a comprehensive framework for conducting stability testing of this compound. Adherence to these protocols will ensure that the stability profile of the drug substance and drug product is thoroughly evaluated in accordance with regulatory expectations. The use of a validated stability-indicating analytical method is paramount for obtaining reliable data. The provided tables and diagrams serve as templates for data presentation and visualization of the experimental workflow and potential degradation pathways. It is important to note that where specific data for this compound is unavailable, information from the closely related compound Tolperisone Hydrochloride has been used as a scientifically justified reference.

References

Application Notes and Protocols for Screening Lanperisone's Anticancer Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanperisone is a centrally acting muscle relaxant.[1] While direct evidence of its anticancer activity is not yet established, its close structural and mechanistic analogue, Tolperisone, has demonstrated potential anticancer effects.[2] Tolperisone has been shown to inhibit tumor growth by targeting Lysine-Specific Demethylase 1 (LSD1) and inducing the Unfolded Protein Response (UPR) pathway, leading to cancer cell death.[2] This suggests that Lanperisone may possess similar anticancer properties, making it a candidate for screening.

These application notes provide a comprehensive guide for researchers to screen Lanperisone for potential anticancer activity using a panel of established cell-based assays. The protocols detailed below will enable the evaluation of Lanperisone's effects on cancer cell viability, proliferation, apoptosis, and colony formation.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for organizing and presenting the quantitative data obtained from the described experimental protocols.

Table 1: IC50 Values of Lanperisone in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginLanperisone IC50 (µM) after 48hLanperisone IC50 (µM) after 72hDoxorubicin (Positive Control) IC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData to be filledData to be filledData to be filled
MDA-MB-231Breast AdenocarcinomaData to be filledData to be filledData to be filled
NCI-H460Lung CarcinomaData to be filledData to be filledData to be filled
SF-268GliomaData to be filledData to be filledData to be filled
K562Chronic Myelogenous LeukemiaData to be filledData to be filledData to be filled
MEG01Megakaryoblastic LeukemiaData to be filledData to be filledData to be filled

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction by Lanperisone in Cancer Cells

Cell LineTreatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells
MCF-7 Control (DMSO)Data to be filledData to be filledData to be filled
Lanperisone (IC50/2)Data to be filledData to be filledData to be filled
Lanperisone (IC50)Data to be filledData to be filledData to be filled
Lanperisone (2 x IC50)Data to be filledData to be filledData to be filled
MDA-MB-231 Control (DMSO)Data to be filledData to be filledData to be filled
Lanperisone (IC50/2)Data to be filledData to be filledData to be filled
Lanperisone (IC50)Data to be filledData to be filledData to be filled
Lanperisone (2 x IC50)Data to be filledData to be filledData to be filled

Table 3: Effect of Lanperisone on Colony Formation

Cell LineTreatment (Concentration)Number of ColoniesPlating Efficiency (%)Survival Fraction (%)
MCF-7 Control (DMSO)Data to be filledData to be filled100
Lanperisone (IC50/4)Data to be filledData to be filledData to be filled
Lanperisone (IC50/2)Data to be filledData to be filledData to be filled
Lanperisone (IC50)Data to be filledData to be filledData to be filled
MDA-MB-231 Control (DMSO)Data to be filledData to be filled100
Lanperisone (IC50/4)Data to be filledData to be filledData to be filled
Lanperisone (IC50/2)Data to be filledData to be filledData to be filled
Lanperisone (IC50)Data to be filledData to be filledData to be filled

Experimental Protocols

1. Cell Viability and Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, NCI-H460, SF-268)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Lanperisone (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Lanperisone and a positive control (e.g., Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[6] Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Lanperisone

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Lanperisone at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

3. Colony Formation Assay (Clonogenic Assay)

This in vitro assay measures the ability of a single cell to grow into a colony. It is a test of every cell's reproductive viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Lanperisone

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with Lanperisone at various concentrations (e.g., 0.25x, 0.5x, and 1x IC50) for 24 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Colony Staining: When colonies are visible, wash the wells with PBS and stain with Crystal Violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the wells with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (a colony is defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Mandatory Visualizations

experimental_workflow cluster_assays Cell-Based Assays viability Cell Viability Assay (MTT) data_analysis Data Analysis (IC50, % Apoptosis, Survival Fraction) viability->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->data_analysis colony Colony Formation Assay colony->data_analysis start Select Cancer Cell Lines treatment Treat with Lanperisone (Dose-Response and Time-Course) start->treatment treatment->viability treatment->apoptosis treatment->colony conclusion Evaluate Anticancer Activity data_analysis->conclusion

Caption: Experimental workflow for screening Lanperisone's anticancer activity.

signaling_pathway cluster_cell Cancer Cell lanperisone Lanperisone (Hypothesized) lsd1 LSD1 lanperisone->lsd1 Inhibition upr Unfolded Protein Response (UPR) lanperisone->upr Induction growth_inhibition Cell Growth Inhibition lsd1->growth_inhibition apoptosis Apoptosis upr->apoptosis

Caption: Hypothesized signaling pathway for Lanperisone's anticancer activity.

logical_relationship cluster_effects Cellular Effects lanperisone Lanperisone anticancer_activity Anticancer Activity lanperisone->anticancer_activity decreased_viability Decreased Cell Viability anticancer_activity->decreased_viability increased_apoptosis Increased Apoptosis anticancer_activity->increased_apoptosis reduced_clonogenicity Reduced Clonogenicity anticancer_activity->reduced_clonogenicity

Caption: Logical relationship between Lanperisone and its potential anticancer effects.

References

Troubleshooting & Optimization

Technical Support Center: Lanperisone Hydrochloride Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available pertains to Tolperisone Hydrochloride, a closely related compound. It is presumed that the user query for "Lanperisone Hydrochloride" may be a typographical error. The following guidance is based on established data for Tolperisone Hydrochloride and should be adapted and validated for this compound as appropriate.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, with a focus on its degradation products and their identification.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Tolperisone Hydrochloride under stress conditions?

A1: Tolperisone Hydrochloride is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and thermal stress.[1][2][3][4] The molecule has shown notable degradation under alkali and neutral hydrolysis, as well as oxidative conditions.[3]

Q2: What are the known process-related impurities of Tolperisone Hydrochloride?

A2: During the synthesis of Tolperisone Hydrochloride, several process-related impurities can be generated. These include 1-(4-methylphenyl)propan-1-one (4-MMP), 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (vinyl ketone), and a 2-methyl analog of Tolperisone (2-methyl hydroxy impurity) which can arise from a Mannich condensation reaction.[5]

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective technique for the separation, identification, and quantification of Tolperisone Hydrochloride and its impurities.[2][3][5][6][7] Other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed for comprehensive analysis and structural elucidation of unknown degradation products.[1][7][8]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my chromatogram during the stability testing of this compound.

  • Possible Cause 1: Degradation of the drug substance.

    • Solution: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[9] This will help in identifying the retention times of potential degradants and confirming if the unexpected peaks correspond to these. The use of a photodiode array (PDA) detector can aid in assessing peak purity.[6]

  • Possible Cause 2: Presence of process-related impurities.

    • Solution: Obtain reference standards for known process-related impurities such as 4-MMP, vinyl ketone, and 2-methyl hydroxy impurity.[5] Co-inject these standards with your sample to confirm the identity of the impurity peaks.

  • Possible Cause 3: Interference from excipients in the formulation.

    • Solution: Analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) under the same chromatographic conditions to identify any peaks originating from the excipients.

Problem: I am having difficulty achieving good separation between the main peak and the degradation product peaks.

  • Possible Cause 1: Suboptimal chromatographic conditions.

    • Solution: Method development and optimization are crucial. Adjusting the mobile phase composition (e.g., ratio of organic solvent to buffer), pH of the buffer, column type (e.g., C18), and flow rate can significantly improve resolution.[2][3][6] For example, a mobile phase consisting of a methanol (B129727):water mixture (80:20 v/v) with pH adjusted to 3.0 has been used successfully.[6]

  • Possible Cause 2: Co-elution of impurities.

    • Solution: Employ a gradient elution method instead of an isocratic one to improve the separation of complex mixtures. Additionally, using a column with a different stationary phase or a longer column length can enhance resolution. Utilizing a highly sensitive and specific detector like a mass spectrometer (LC-MS) can help differentiate co-eluting peaks based on their mass-to-charge ratio.[8]

Quantitative Data Summary

The following table summarizes the percentage of degradation of Tolperisone Hydrochloride observed under different forced degradation conditions as reported in a study.

Stress Condition% Degradation
Acid Degradation2.4%
Alkali Degradation4.77%
Peroxide Degradation1.6%
Thermal Degradation1.8%

Data sourced from a study on Tolperisone Hydrochloride.[1]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.[9]

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a mixture of methanol and 0.5M hydrochloric acid (20:80, v/v).[6]

    • Reflux the solution for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 70°C).[6]

    • Withdraw samples at appropriate time intervals, neutralize, and dilute to the target concentration for analysis.

  • Alkali Hydrolysis:

    • Prepare a solution of this compound in a mixture of methanol and 1M sodium hydroxide (B78521) (20:80, v/v).[6]

    • Reflux the solution for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 70°C).[6]

    • Withdraw samples, neutralize, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a mixture of methanol and 6% hydrogen peroxide (20:80, v/v).[6]

    • Keep the solution at room temperature for a specified duration (e.g., 5 hours).[6]

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid drug substance or formulation to dry heat at a high temperature (e.g., 105°C) for a defined period (e.g., 8 hours).[1]

    • Dissolve the heat-stressed sample in a suitable diluent for analysis.

  • Photolytic Degradation:

    • Expose the drug substance or formulation to UV and visible light as per ICH Q1B guidelines.

    • Prepare solutions of the exposed samples for analysis.

RP-HPLC Method for Impurity Profiling

The following is an example of an RP-HPLC method used for the analysis of Tolperisone Hydrochloride and its impurities.[5][10]

  • Column: Oyster ODS (300 mm x 4.6 mm), 5 µm particle size.[5][10]

  • Mobile Phase: A mixture of buffer and acetonitrile (B52724) (45:55 v/v).[5][10]

    • Buffer Preparation: Mix 95.0 mL of 0.1 M citric acid and 5.0 mL of 0.2 M sodium dihydrogen phosphate (B84403) in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid and add 10 g of sodium lauryl sulfate.[5][10]

  • Detection Wavelength: 260 nm.[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Visualizations

G cluster_workflow Experimental Workflow for Degradation Studies drug This compound (Drug Substance/Product) stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) drug->stress analysis Analytical Method (e.g., RP-HPLC, LC-MS) stress->analysis identification Degradation Product Identification & Quantification analysis->identification

Caption: Workflow for Forced Degradation and Impurity Analysis.

G cluster_pathway Potential Degradation Pathways parent Lanperisone Hydrochloride hydrolysis Hydrolytic Degradation Products parent->hydrolysis Acid/Base Hydrolysis oxidation Oxidative Degradation Products parent->oxidation Oxidation (e.g., H2O2) thermal Thermal Degradation Products parent->thermal Thermal Stress

Caption: Overview of Potential Degradation Pathways for Lanperisone HCl.

References

Troubleshooting inconsistent results in Lanperisone animal studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical animal studies of Lanperisone. By offering insights into potential sources of variability and detailed experimental protocols, this guide aims to enhance the consistency and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the muscle relaxant effect of Lanperisone between individual animals. What could be the cause?

A1: Inconsistent results in the efficacy of Lanperisone can stem from several factors. One significant aspect to consider is the pharmacokinetic variability, which has been noted for structurally similar compounds like Tolperisone. Large interindividual differences in plasma concentration (Cmax) and the area under the curve (AUC) have been reported for Tolperisone, and similar variability may exist for Lanperisone[1]. It is also crucial to ensure precise and consistent administration of the compound. For oral gavage, factors such as the animal's stress level and the volume and concentration of the dosing solution can influence absorption.

Q2: The duration of action of Lanperisone in our study seems shorter/longer than reported in the literature. How can we investigate this?

A2: The duration of Lanperisone's effect is influenced by its metabolic rate. Studies have indicated that Lanperisone generally has a longer-lasting action compared to Tolperisone and Eperisone, suggesting a slower metabolism[1]. If you observe deviations, consider the following:

  • Animal Strain and Species: Metabolic rates can differ significantly between various rodent strains and species.

  • Liver Function: The health of the animals' livers is crucial for drug metabolism. Ensure that the animals are healthy and free from underlying conditions that might affect liver enzymes.

  • Drug-Drug Interactions: If other compounds are being administered, there is a potential for interactions that could alter the metabolism of Lanperisone.

Q3: Are there known off-target effects of Lanperisone that could be influencing our results in a neurological model?

A3: While Lanperisone's primary mechanism is the blockade of voltage-gated sodium and calcium channels, its parent compound, Tolperisone, has been shown to have a broad pharmacological profile[1][2][3]. Recent research has indicated that Tolperisone can modulate the MAPK/ERK signaling cascade, which is implicated in neurodegenerative diseases like Parkinson's[4]. It is plausible that Lanperisone shares some of these off-target effects, which could be a confounding factor in neurological studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent sedative effects Lanperisone and related compounds are known for having fewer sedative side effects compared to other centrally acting muscle relaxants[1]. However, at higher doses, some sedation may occur. Variability could be due to differences in individual animal sensitivity or metabolic rate.Carefully titrate the dose to find the optimal balance between muscle relaxation and sedation. Monitor animals closely for signs of sedation and correlate with plasma drug concentrations if possible.
Unexpected cardiovascular effects (e.g., hypotension) Tolperisone has been shown to cause hypotension in some animal models[1]. This is thought to be a direct effect on smooth muscle cell excitability[1].Monitor blood pressure in a subset of animals, especially when using higher doses or intravenous administration. Consider if the observed behavioral effects could be secondary to hypotension.
Variable oral bioavailability The bioavailability of related compounds can be low due to first-pass metabolism[1]. Factors such as food in the stomach can also affect absorption.Standardize the fasting time for animals before oral administration. Consider alternative routes of administration, such as intraperitoneal or intravenous, to bypass first-pass metabolism for initial efficacy studies.

Experimental Protocols & Data

Rotarod Test for Motor Coordination

The rotarod test is a standard method to assess the effect of a substance on motor coordination and balance in rodents.

Methodology:

  • Apparatus: A rotating rod with an adjustable speed.

  • Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Baseline Training: Train the animals on the rotarod at a constant or accelerating speed for a set duration (e.g., 5 minutes) for 2-3 consecutive days to establish a stable baseline performance.

  • Administration: Administer Lanperisone or the vehicle control at the desired dose and route.

  • Testing: At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the rotarod.

  • Measurement: Record the latency to fall from the rod. A shorter latency compared to the baseline and vehicle-treated animals indicates impaired motor coordination.

Comparative Efficacy Data (Illustrative)

Since direct comparative data for Lanperisone is limited in the public domain, the following table presents illustrative data based on studies of the closely related compound, Tolperisone, to provide a framework for experimental design.

Compound Dose (mg/kg, i.v.) Animal Model Effect Reference
Tolperisone2.5 - 10Spinal CatDose-dependent inhibition of ventral root reflexes[2]
Tolperisone5 - 10Anesthetized RatDose-dependent inhibition of the group II flexor reflex[2]
LanperisoneNot SpecifiedDecerebrated Rat/MouseDecrease of muscle tone (longer lasting than Tolperisone)[1]

Signaling Pathways and Workflows

Lanperisone's Potential Mechanism of Action

The primary mechanism of Lanperisone and related compounds is the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in spinal reflex activity and subsequent muscle relaxation.

Lanperisone_Mechanism Lanperisone Lanperisone Na_Channel Voltage-gated Na+ Channels Lanperisone->Na_Channel blocks Ca_Channel Voltage-gated Ca2+ Channels Lanperisone->Ca_Channel blocks Nerve_Impulse Reduced Nerve Impulse Propagation Na_Channel->Nerve_Impulse leads to Ca_Channel->Nerve_Impulse Spinal_Reflex Decreased Spinal Reflex Activity Nerve_Impulse->Spinal_Reflex results in Muscle_Relaxation Muscle Relaxation Spinal_Reflex->Muscle_Relaxation causes

Lanperisone's primary mechanism of action.
Experimental Workflow: Rotarod Test

The following diagram illustrates the typical workflow for conducting a rotarod test to assess the muscle relaxant properties of Lanperisone.

Rotarod_Workflow cluster_setup Setup cluster_experiment Experiment Day cluster_analysis Data Analysis Acclimatization Animal Acclimatization Baseline Baseline Training (2-3 days) Acclimatization->Baseline Dosing Administer Lanperisone or Vehicle Baseline->Dosing Testing Rotarod Testing at Multiple Time Points Dosing->Testing Record_Latency Record Latency to Fall Testing->Record_Latency Analysis Statistical Analysis Record_Latency->Analysis Conclusion Draw Conclusions on Motor Coordination Analysis->Conclusion

Workflow for the Rotarod Test.
Potential Downstream Signaling Pathway Modulation

Based on findings for Tolperisone, Lanperisone may also influence intracellular signaling cascades such as the MAPK/ERK pathway.

MAPK_Pathway Lanperisone Lanperisone p38_MAPK p-p38 MAPK Lanperisone->p38_MAPK may inhibit p_ERK1_2 p-ERK1/2 Lanperisone->p_ERK1_2 may inhibit MMP9 MMP-9 Expression p38_MAPK->MMP9 influences p_ERK1_2->MMP9 Neuroinflammation Neuroinflammation/ Neuronal Cell Death MMP9->Neuroinflammation contributes to

Potential modulation of the MAPK/ERK pathway.

References

Lanperisone Hydrochloride stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Lanperisone Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for investigating the stability of this compound under various pH and temperature conditions. Due to limited publicly available stability data specific to this compound, this guide incorporates general principles of pharmaceutical stability testing and data from related compounds, such as Eperisone Hydrochloride and Tolperisone Hydrochloride, to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of this compound?

A1: The first step is to perform forced degradation (or stress testing) studies.[1][2] These studies are designed to intentionally degrade the drug substance under more extreme conditions than those used for long-term stability testing.[1] The goal is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[2][3] Key stress conditions to investigate include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[1][4]

Q2: What are the typical conditions for forced degradation studies?

A2: Forced degradation studies aim for a target degradation of 5-20% to ensure that the degradation products are detectable without being so excessive that they lead to secondary, less relevant degradants.[1] General conditions are outlined by ICH guidelines.[5] Typical starting conditions, which may need to be adjusted based on the drug's lability, are:

  • Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature or heated (e.g., 60-80°C).[1][6]

  • Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature or heated.[1][6]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]

  • Thermal Degradation: Dry heat (e.g., 80-105°C) for several hours.[4][7]

  • Photostability: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[1]

Q3: Which analytical techniques are most suitable for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[3][4] An effective method should be able to separate the parent drug from all potential degradation products.[3] The use of a photodiode array (PDA) detector is highly advantageous as it can help in assessing the peak purity of the main compound and detecting co-eluting degradants.[8]

Q4: How do I interpret the results from a forced degradation study?

A4: The primary outcomes of a forced degradation study are:

  • Identification of Degradation Pathways: Understanding whether the molecule is more susceptible to hydrolysis, oxidation, or other stress factors.

  • Development of a Stability-Indicating Method: Confirmation that your analytical method can resolve the parent drug from its degradation products.[3]

  • Characterization of Degradants: The information can be used to elucidate the structure of major degradation products.

  • Informing Formulation and Packaging Development: For instance, if the drug is sensitive to light, light-protective packaging will be necessary.[9] If it is susceptible to hydrolysis, moisture content in the formulation must be strictly controlled.

Troubleshooting Guides

Q1: My compound is degrading too rapidly under acidic or basic conditions. What should I do?

A1: If you observe excessive degradation (>20%), you should reduce the severity of the stress conditions.[1] You can try one or more of the following adjustments:

  • Decrease the concentration of the acid or base (e.g., from 1 M to 0.1 M or 0.01 M).

  • Lower the temperature (e.g., conduct the experiment at room temperature or even in a cooled bath instead of heating).

  • Reduce the exposure time.

Q2: I am not observing any degradation under the initial stress conditions. What are the next steps?

A2: If the compound is very stable, you may need to increase the harshness of the conditions to induce degradation. Consider the following:

  • Increase the concentration of the stressor (acid, base, or oxidizing agent).

  • Increase the temperature.

  • Extend the duration of the study.

  • Apply a combination of stressors, for example, heat and acid hydrolysis.[2]

Q3: The HPLC chromatogram shows peaks for degradation products that are not well-separated from the main drug peak. How can I improve the resolution?

A3: Achieving good separation is crucial for a stability-indicating method.[2] To improve chromatographic resolution, you can systematically alter the HPLC method parameters:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer.

  • pH of the Mobile Phase: Modify the pH of the aqueous buffer, as this can significantly alter the retention times of ionizable compounds.

  • Column Chemistry: Try a different stationary phase (e.g., a different C18 column from another brand, or a phenyl-hexyl column).

  • Gradient Elution: If you are using an isocratic method, developing a gradient method can often improve the separation of complex mixtures.

Data on Related Compounds

Table 1: Summary of Forced Degradation Studies for Eperisone Hydrochloride

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 0.5 M HCl2 hours at 70°CSignificant degradation[8]
Alkali Hydrolysis 1 M NaOH1 hour at 70°CSignificant degradation[8]
Oxidative 30% H₂O₂2 hours2.68%[10]
Thermal 80°C6 hours1.68%[4][10]

Table 2: Summary of Forced Degradation Studies for Tolperisone Hydrochloride

Stress ConditionReagent/ParametersDegradation (%)Reference
Acid Hydrolysis Not specified2.4%[7]
Alkali Hydrolysis Not specified4.77%[7]
Oxidative Not specified1.6%[7]
Thermal 105°C for 8 hours1.8%[7]

Experimental Protocols

Below is a generalized protocol for conducting a forced degradation study, which should be adapted based on the specific properties of this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).[1]

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at 60°C for 2 hours.

    • Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at 60°C for 2 hours.

    • Withdraw samples, cool, and neutralize with 0.1 M HCl.

    • Dilute to the final concentration for analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 2 hours, protected from light.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 80°C for 6 hours.

    • After exposure, dissolve the sample in the diluent to prepare a solution of known concentration for analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.

    • An example of a starting HPLC method for a related compound (Eperisone HCl) is:

      • Column: C18 (250 x 4.6 mm, 5 µm)[4]

      • Mobile Phase: Methanol:Potassium Dihydrogen Phosphate buffer (pH 3) (70:30 v/v)[4]

      • Flow Rate: 1.0 mL/min[11]

      • Detection Wavelength: 257 nm[4]

      • Injection Volume: 20 µL[11]

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Check for peak purity of the this compound peak in all stressed samples.

    • Ensure that all major degradation products are well-resolved from the parent peak.

Visualizations

Diagram 1: Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Drug Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxid therm Thermal Stress (Solid, 80°C) prep_stock->therm sampling Sample, Neutralize & Dilute acid->sampling base->sampling oxid->sampling therm->sampling hplc HPLC-PDA Analysis sampling->hplc data_eval Data Evaluation: - % Degradation - Peak Purity - Resolution hplc->data_eval

Caption: Workflow for conducting forced degradation studies.

Diagram 2: Factors Influencing Drug Stability

G cluster_factors Influencing Factors cluster_env cluster_prod env_factors Environmental Factors temp Temperature env_factors->temp humidity Humidity env_factors->humidity light Light env_factors->light prod_factors Product-Related Factors api API Properties (Chemical & Physical) prod_factors->api excipients Excipients prod_factors->excipients dosage Dosage Form prod_factors->dosage packaging Container/Closure System prod_factors->packaging stability Drug Product Stability temp->stability humidity->stability light->stability api->stability excipients->stability dosage->stability packaging->stability

Caption: Key factors that influence drug product stability.[12]

References

Technical Support Center: Optimizing Lanperisone Hydrochloride Dosage for In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Lanperisone Hydrochloride in in-vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a centrally acting skeletal muscle relaxant. Its primary mechanism of action involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in the central nervous system.[1] This action inhibits the transmission of nerve signals responsible for muscle spasms and pain.[1] By reducing the influx of these ions into neurons, Lanperisone dampens neuronal excitability and the propagation of abnormal nerve impulses that lead to muscle hypertonicity.[1][2]

Q2: What are the recommended starting dosages for this compound in preclinical in-vivo studies?

Determining the optimal dosage of this compound is critical for obtaining reliable and reproducible results. The appropriate dose will vary depending on the animal model, the specific experimental question, and the route of administration. Based on available preclinical data, the following tables provide a summary of effective and toxic doses for Lanperisone and commonly used comparator muscle relaxants in rats and mice. It is recommended to start with a dose at the lower end of the effective range and titrate upwards as needed, while carefully monitoring for any adverse effects.

Q3: What are some common adverse effects observed with this compound and other muscle relaxants in animal models, and how can they be managed?

Common adverse effects associated with centrally acting muscle relaxants like this compound include sedation, drowsiness, dizziness, fatigue, and weakness.[3] Gastrointestinal issues such as nausea and upset stomach may also occur.[3] At higher doses, more severe effects like ataxia (impaired coordination) and respiratory depression can be observed.[4]

Troubleshooting Adverse Effects:

  • Sedation and Ataxia: If excessive sedation or motor impairment is observed, consider reducing the dose. Ensure that the experimental endpoint is not confounded by these sedative effects. For example, in a rotarod test, poor performance could be due to sedation rather than specific muscle relaxation.

  • Respiratory Depression: This is a serious side effect. Monitor the animals' breathing rate and depth. If respiratory depression is suspected, the dose should be significantly reduced or the experiment terminated for that animal.

  • Gastrointestinal Issues: Administering the compound with food may help mitigate gastrointestinal upset, particularly for oral dosing.

Q4: What should I do if I don't observe the expected muscle relaxant effect?

Several factors could contribute to a lack of efficacy:

  • Dosage: The administered dose may be too low. Refer to the dosage tables and consider a dose escalation study.

  • Route of Administration: The bioavailability of the compound can vary significantly with the route of administration. For example, oral bioavailability of similar compounds can be low due to first-pass metabolism.[5] Consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection for more direct systemic exposure.

  • Experimental Model: The chosen animal model of muscle spasticity may not be appropriate for evaluating the specific mechanism of this compound.

  • Compound Stability: Ensure the compound is properly stored and the dosing solution is freshly prepared and stable.

Data Presentation: Dosage and Toxicity of Muscle Relaxants

The following tables summarize key quantitative data for this compound and other commonly used muscle relaxants to aid in experimental design and dose selection.

Table 1: Acute Toxicity (LD50) of Various Muscle Relaxants in Rodents

CompoundSpeciesRouteLD50 (mg/kg)Reference(s)
Lanperisone HCl RatOral800[6]
RatIV61.1[6]
Tolperisone HCl RatOral1450[7][8]
RatIP170[7]
RatSC645[7]
Eperisone HCl RatOral1002 - 1850[3][9]
RatIV51[4]
Baclofen RatOral145[10]
RatIV78[11]
MouseIV45[11]
Diazepam RatOral1240[12][13]
MouseOral720[6][12]
MouseDermal800[14]
Tizanidine HCl RatOral414[15][16]
RatSC282[15][17]
RatIV35[17]
MouseOral235[17][18]
MouseIV48[17]

Table 2: Effective Doses of Various Muscle Relaxants in Rodent Models of Muscle Relaxation

CompoundSpeciesRouteEffective Dose (mg/kg)ModelReference(s)
Lanperisone HCl RatIV5Flexor Reflex Inhibition[6]
RatOral50Flexor Reflex Inhibition[6]
MouseIV3.5Anemic Decerebrate Rigidity[6]
Tolperisone HCl RatIV5 - 10Group II Flexor Reflex[19]
Rat/MouseIV/Oral10α- and γ-rigidity[19]
CatIV5 - 10Decerebrate Rigidity[20]
CatIntraduodenal50 - 100Decerebrate Rigidity[20]
Eperisone HCl RatIV1.25Decerebrate Rigidity[2][21]
RatIntraduodenal25 - 50α-rigidity[22]
Baclofen RatIV0.6 - 2.5Group II Flexor Reflex[19]
Diazepam RatOral2.5 - 20Muscle Tone Reduction[11][23]
RatIP0.3 - 1.2Motor Coordination
RatIM/IP/IV0.5 - 5Sedation/Seizures[24]
Tizanidine HCl MouseIP0.6 - 1Straub Tail Reaction

Experimental Protocols

Detailed methodologies for key in-vivo experiments are provided below.

Decerebrate Rigidity Model in Rats

This model is used to assess muscle rigidity induced by the transection of the brainstem, which mimics certain types of spasticity.

Procedure:

  • Anesthetize the rat (e.g., with halothane).

  • Ligate the internal and external carotid arteries.

  • Perform a transection at the mid-collicular level of the brain and remove the forebrain.

  • Occlude the posterior communicating arteries.

  • Pack the cranial cavity to control bleeding.

  • Allow the animal to stabilize. The preparation should remain stable for at least 8-10 hours.[12]

  • Administer this compound or vehicle control intravenously.

  • Measure muscle tone, for example, by recording the electromyographic (EMG) activity of the triceps surae muscle. A reduction in EMG spikes indicates muscle relaxation.[21]

Rotarod Test for Motor Coordination

The rotarod test is a standard method to evaluate motor coordination and balance, which can be affected by muscle relaxants.

Procedure:

  • Acclimatize the rodents to the testing room for at least 30 minutes.

  • Train the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before testing to minimize learning effects.[25]

  • On the test day, administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral gavage).

  • At a predetermined time after administration (based on the drug's pharmacokinetic profile, typically 30-60 minutes), place the animal on the rotating rod.

  • Start the rotarod, typically with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[6][25]

  • Record the latency to fall from the rod. A shorter latency compared to the control group indicates impaired motor coordination.[13][15]

  • Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

Grip Strength Test

This test measures the maximal muscle strength of an animal's forelimbs or all four limbs.

Procedure:

  • Acclimatize the animals to the testing area.

  • Administer this compound or vehicle control.

  • To measure forelimb strength, hold the mouse by the base of its tail and lower it towards the grip strength meter's grid or bar.[4][16]

  • Allow the animal to grasp the grid with its forepaws.

  • Gently pull the animal away from the meter in a horizontal plane until it releases its grip.

  • The meter will record the peak force exerted.

  • Repeat the measurement for a total of three readings and calculate the average.[4]

Straub Tail Test in Mice

The morphine-induced Straub tail reaction is a model of transient muscle spasticity.

Procedure:

  • Administer the test compound (this compound or vehicle) to the mice.

  • After a predetermined pretreatment time, inject morphine subcutaneously (e.g., 40 mg/kg) to induce the Straub tail reaction (a rigid, erect tail).

  • Observe and score the intensity of the Straub tail reaction at regular intervals (e.g., every 15 minutes for 1 hour).[26]

  • A reduction in the score compared to the morphine-only control group indicates muscle relaxant activity.

Flexor Reflex Test in Rats

This test measures the inhibition of a spinal reflex arc.

Procedure:

  • Anesthetize the rat and perform a laminectomy to expose the spinal cord.

  • Isolate and stimulate a peripheral nerve (e.g., the tibial nerve) to elicit a flexor reflex, which can be measured as a contraction of the tibialis anterior muscle or as a nerve potential recording from a ventral root.

  • Administer this compound or vehicle control intravenously.

  • Measure the amplitude of the flexor reflex before and after drug administration.

  • A dose-dependent reduction in the reflex amplitude indicates an inhibitory effect on the spinal reflex.[2]

Visualizations

Signaling Pathway of this compound

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Postsynaptic Neuron / Muscle Fiber AP Action Potential Na_channel Voltage-Gated Na+ Channel AP->Na_channel Opens Depolarization Membrane Depolarization Na_channel->Depolarization Na+ Influx Ca_channel Voltage-Gated Ca2+ Channel Vesicles Synaptic Vesicles (Neurotransmitters) Ca_channel->Vesicles Ca2+ Influx Release Neurotransmitter Release Vesicles->Release Triggers Receptor Neurotransmitter Receptors Release->Receptor Binds to Receptor->Depolarization Initiates Depolarization->Ca_channel Opens Contraction Muscle Contraction Depolarization->Contraction Leads to Lanperisone Lanperisone Hydrochloride Lanperisone->Na_channel Blocks Lanperisone->Ca_channel Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for In-Vivo Muscle Relaxant Assessment

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 30 min) Baseline_Training Baseline Training (e.g., Rotarod) Animal_Acclimation->Baseline_Training Drug_Admin Drug Administration (Lanperisone HCl or Vehicle) Baseline_Training->Drug_Admin Muscle_Relax_Test Muscle Relaxation Test (e.g., Rotarod, Grip Strength) Drug_Admin->Muscle_Relax_Test Data_Collection Data Collection (e.g., Latency to Fall) Muscle_Relax_Test->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis

Caption: General workflow for in-vivo muscle relaxant studies.

References

Avoiding common pitfalls in Lanperisone Hydrochloride cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lanperisone Hydrochloride in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and avoid potential pitfalls in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a centrally acting muscle relaxant. Its primary mechanism of action is the blockade of voltage-gated sodium and calcium channels[1]. This action dampens neuronal excitability and inhibits the transmission of nerve impulses that lead to muscle spasms[1].

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO)[2]. It is recommended to prepare a concentrated stock solution in 100% DMSO and store it in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles[2][3]. Aqueous solutions are not recommended for storage for more than one day[3][4].

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.5% (v/v)[3]. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in all experiments[3].

Q4: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I prevent this?

A4: Precipitation is a common issue with hydrophobic compounds like this compound. To prevent this, ensure your stock solution is fully dissolved in DMSO before further dilution. When diluting into your aqueous cell culture medium, add the DMSO stock solution dropwise while gently mixing the medium to ensure rapid and uniform dispersion[3]. Pre-warming the cell culture medium to 37°C can also help minimize precipitation[3].

Q5: What are the potential off-target effects of this compound?

A5: While the primary targets are sodium and calcium channels, its structural analog, tolperisone, has been shown to modulate the p38 MAPK and ERK1/2 signaling pathways[5][6]. Therefore, it is possible that Lanperisone could have similar off-target effects. If you observe unexpected cellular phenotypes, it is advisable to investigate potential interactions with other cellular targets, such as kinases[2].

Troubleshooting Guides

This section addresses specific issues you might encounter during your cell-based assays with this compound.

Issue 1: Inconsistent or Non-Reproducible Results in Cell Viability Assays
Potential Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect wells for precipitation after adding the compound. Prepare fresh dilutions for each experiment. Add the compound to pre-warmed media with gentle agitation.Inconsistent precipitation leads to variable effective concentrations of the compound across different wells and experiments.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.Small errors in pipetting the concentrated stock solution can lead to large variations in the final concentration.
Cell Seeding Density Variation Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability.The response to a cytotoxic agent can be dependent on the initial cell density.
Edge Effects Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. Ensure even temperature distribution in the incubator.Evaporation from the outer wells can concentrate the compound and affect cell growth, leading to skewed results.
Compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged exposure of the compound to light and elevated temperatures.This compound may be unstable in aqueous solutions over time, altering its effective concentration.
Issue 2: High Background or Low Signal in Calcium Imaging Assays
Potential Cause Troubleshooting Step Rationale
Incomplete Dye Loading or Hydrolysis Ensure cells are healthy and at an optimal density for dye loading. Optimize dye concentration and incubation time. Allow for a de-esterification period at room temperature.Inefficient loading or hydrolysis of AM-ester dyes results in a weak fluorescent signal.
Dye Extrusion Use a probenecid (B1678239) solution during dye loading and the assay to inhibit organic anion transporters that can extrude the dye.Active transport of the dye out of the cells will reduce the intracellular fluorescence and the assay window.
Phototoxicity or Photobleaching Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal.Excessive light exposure can damage cells, leading to altered calcium signaling and photobleaching of the fluorescent dye.
Compound Interference Run a control experiment to assess the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your calcium indicator.The compound itself may be fluorescent, leading to a high background signal.
Cell Health Issues Ensure cells are not over-confluent and are in a healthy state before starting the experiment. Use a viability stain to confirm cell health.Unhealthy or dying cells will have dysregulated calcium homeostasis, leading to inconsistent and unreliable results.

Quantitative Data

Table 1: Relevant Concentrations of Lanperisone and Analogs in In Vitro Assays

CompoundAssay TypeCell/Tissue TypeEffective Concentration / IC50Reference
LanperisoneSpinal Reflex InhibitionIsolated Rat Spinal Cord25-200 µM[7]
TolperisoneInhibition of Peak Sodium CurrentsDorsal Root Ganglion (DRG) Neurons198 µM[3][8]
TolperisoneDownregulation of p-p38MAPK & p-ERK1/2Mouse Model of Parkinson's Disease5 mg/kg (in vivo)[5][6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of this compound on cell viability using an MTT assay.

Materials:

  • This compound

  • Cell culture grade DMSO

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). Remember to keep the final DMSO concentration below 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at 37°C with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Intracellular Calcium Imaging

This protocol provides a general method for measuring changes in intracellular calcium concentration in response to this compound.

Materials:

  • This compound

  • Cell culture grade DMSO

  • Cells plated on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Methodology:

  • Cell Seeding:

    • Seed cells on an appropriate imaging plate or dish and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

    • Wash the cells 2-3 times with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature.

  • Calcium Imaging:

    • Acquire a baseline fluorescence signal before adding the compound.

    • Prepare the desired concentration of this compound in HBSS.

    • Add the this compound solution to the cells while continuously recording the fluorescence signal.

    • As a positive control, you can use a known calcium ionophore like ionomycin (B1663694) at the end of the experiment to elicit a maximal calcium response.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two emission wavelengths.

    • Quantify the response to this compound by measuring parameters such as the peak amplitude, the area under the curve, or the frequency of calcium oscillations.

Visualizations

Below are diagrams illustrating key concepts relevant to this compound assays.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay solid Lanperisone HCl (Solid) stock Concentrated Stock (e.g., 10 mM in DMSO) solid->stock Dissolve dmso 100% DMSO dmso->stock storage Store at -80°C stock->storage stock2 Concentrated Stock working Working Solution (Final Concentration) stock2->working Serial Dilution media Pre-warmed Cell Culture Medium media->working working2 Working Solution cells Cells in 96-well Plate working2->cells Treat Cells readout Assay Readout (e.g., Absorbance, Fluorescence) cells->readout Measure

This compound Experimental Workflow.

G cluster_pathway Primary Signaling Pathway cluster_off_target Potential Off-Target Pathway Lanperisone Lanperisone HCl Na_Channel Voltage-Gated Na+ Channel Lanperisone->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel Lanperisone->Ca_Channel Blocks Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Excitability Neuronal Excitability Ca_Influx->Excitability Depolarization->Excitability Lanperisone2 Lanperisone HCl MAPK_Pathway MAPK Signaling (e.g., p38, ERK) Lanperisone2->MAPK_Pathway Modulates? Cellular_Response Altered Cellular Response MAPK_Pathway->Cellular_Response G cluster_troubleshooting Troubleshooting Steps start Inconsistent Results? check_precipitation Precipitation Check Visually inspect wells. Prepare fresh solutions. start->check_precipitation Yes solution Improved Reproducibility start->solution No check_pipetting Pipetting Accuracy Calibrate pipettes. Use reverse pipetting. check_precipitation->check_pipetting check_cells Cell Seeding Ensure homogenous suspension. Use multichannel pipette. check_pipetting->check_cells check_edge Edge Effects Avoid outer wells. Maintain humidity. check_cells->check_edge check_stability Compound Stability Use fresh dilutions. Protect from light. check_edge->check_stability check_stability->solution

References

Forced degradation studies of Lanperisone Hydrochloride for stability indicating assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Tolperisone Hydrochloride to develop stability-indicating assays.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for Tolperisone Hydrochloride?

A1: Forced degradation, or stress testing, involves intentionally subjecting a drug substance like Tolperisone Hydrochloride to harsh conditions to accelerate its decomposition.[1][2] These studies are crucial for several reasons:

  • Developing Stability-Indicating Methods: They help in the development and validation of analytical methods that can accurately measure the drug in the presence of its degradation products.[2][3]

  • Understanding Degradation Pathways: They provide insights into the potential degradation pathways of the drug, which is vital for formulation development and ensuring product stability.[2][4]

  • Impurity Profiling: Forced degradation helps to generate potential degradation products that might form under normal storage conditions, aiding in their identification and characterization.[1]

Q2: What are the typical stress conditions applied in forced degradation studies of Tolperisone Hydrochloride?

A2: Based on published studies, the common stress conditions for Tolperisone Hydrochloride include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 to 1.0 M HCl) to induce degradation.[1]

  • Alkali Hydrolysis: Treatment with a base (e.g., 0.1 to 1.0 M NaOH) to observe degradation in basic conditions.[1][3]

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[3]

  • Thermal Degradation: Exposing the drug to high temperatures to assess its thermal stability.[5]

  • Photolytic Degradation: Exposing the drug to UV and visible light to evaluate its photosensitivity, as per ICH Q1B guidelines.[1]

Q3: What analytical techniques are commonly used to analyze the samples from forced degradation studies of Tolperisone Hydrochloride?

A3: The most frequently employed analytical techniques are chromatographic methods due to their ability to separate the parent drug from its various degradation products.[2] These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for the estimation of Tolperisone Hydrochloride and its degradation products.[3][6][7][8]

  • High-Performance Thin-Layer Chromatography (HPTLC): This technique has also been successfully used for the quantification of Tolperisone Hydrochloride in the presence of its degradants.[5][9]

Troubleshooting Guide

Q4: I am not observing any degradation of Tolperisone Hydrochloride under my stress conditions. What should I do?

A4: If you do not observe any degradation, consider the following:

  • Increase the Stress Level: The concentration of the stressor (acid, base, or oxidizing agent) or the temperature might be too low. You can incrementally increase the strength of the stressor or the temperature.[2] For instance, if 0.1 M HCl does not cause degradation, you could try a higher concentration.

  • Extend the Exposure Time: The duration of the stress testing might be insufficient. Prolonging the exposure time can lead to observable degradation.

  • Combination of Stressors: In some cases, a combination of stressors (e.g., heat and acid/base) might be necessary to induce degradation.[2]

Q5: I am seeing too much degradation (e.g., >20%) of Tolperisone Hydrochloride. How can I control this?

A5: Excessive degradation (generally considered to be over 20%) can lead to the formation of secondary degradants that may not be relevant to real-time stability studies.[1][2] To achieve the desired degradation level (typically 5-20%), you can:

  • Reduce the Stress Level: Decrease the concentration of the acid, base, or oxidizing agent.

  • Lower the Temperature: For thermal and hydrolytic studies, reducing the temperature can slow down the degradation rate.

  • Shorten the Exposure Time: Reduce the duration of exposure to the stress condition.

Q6: My chromatogram shows poor separation between the Tolperisone Hydrochloride peak and the degradation product peaks. How can I improve the resolution?

A6: Achieving good resolution is key to a stability-indicating method.[10] To improve peak separation in your HPLC method, you can:

  • Optimize the Mobile Phase: Adjust the composition of the mobile phase, for example, by changing the ratio of the organic solvent to the aqueous buffer or by using a different organic modifier (e.g., acetonitrile (B52724) instead of methanol).

  • Change the pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Tolperisone Hydrochloride and its degradation products.

  • Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) or a different particle size.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Use a Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can be effective in separating complex mixtures of the parent drug and multiple degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for Tolperisone Hydrochloride from a Representative Study

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis0.1 M HCl--2.4%[5]
Alkali Hydrolysis0.1 M NaOH--4.77%[5]
Oxidative Degradation3% H₂O₂--1.6%[5]
Thermal DegradationDry Heat8 hours105°C1.8%[5]

Note: The specific duration and temperature for some hydrolytic and oxidative conditions were not detailed in the cited abstract.

Experimental Protocols

Protocol 1: Acid Degradation

  • Sample Preparation: Accurately weigh and dissolve a known amount of Tolperisone Hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Stress Application: Add an equal volume of 0.1 M hydrochloric acid to the drug solution.

  • Incubation: Keep the solution at room temperature or heat it under reflux for a specified period. The exact time and temperature may need to be optimized to achieve the desired level of degradation.

  • Neutralization: After the incubation period, cool the solution to room temperature and carefully neutralize it with an equivalent concentration of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).

  • Dilution and Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze it using a validated stability-indicating HPLC or HPTLC method.

Protocol 2: Alkali Degradation

  • Sample Preparation: Prepare a stock solution of Tolperisone Hydrochloride as described in the acid degradation protocol.

  • Stress Application: Add an equal volume of 0.1 M sodium hydroxide to the drug solution.

  • Incubation: Incubate the solution at room temperature or heat it under reflux for a predetermined time.

  • Neutralization: After incubation, cool the solution and neutralize it with an equivalent concentration of hydrochloric acid (e.g., 0.1 M HCl).

  • Dilution and Analysis: Dilute the final solution to the target concentration with the mobile phase and inject it into the chromatographic system.

Protocol 3: Oxidative Degradation

  • Sample Preparation: Prepare a solution of Tolperisone Hydrochloride in a suitable solvent.

  • Stress Application: Add a specified volume of hydrogen peroxide (e.g., 3% H₂O₂) to the drug solution.

  • Incubation: Keep the solution at room temperature for a set duration, protected from light.

  • Dilution and Analysis: After the specified time, dilute the sample with the mobile phase to the desired concentration and analyze it by HPLC or HPTLC.

Protocol 4: Thermal Degradation

  • Sample Preparation: Place the solid drug substance in a petri dish or a suitable container.

  • Stress Application: Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a defined period (e.g., 8 hours).[5]

  • Sample Processing: After exposure, allow the sample to cool to room temperature. Accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent, and dilute it to the desired concentration with the mobile phase.

  • Analysis: Analyze the prepared solution using a validated chromatographic method.

Mandatory Visualization

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Post-Stress Processing cluster_analysis Analysis cluster_evaluation Evaluation start Tolperisone HCl (API or Formulation) prep Prepare Stock Solution start->prep acid Acid Hydrolysis (e.g., 0.1M HCl) alkali Alkali Hydrolysis (e.g., 0.1M NaOH) oxidative Oxidative (e.g., 3% H2O2) thermal Thermal (e.g., 105°C) photo Photolytic (ICH Q1B) neutralize_acid Neutralize acid->neutralize_acid neutralize_alkali Neutralize alkali->neutralize_alkali dilute_oxidative Dilute oxidative->dilute_oxidative dissolve_thermal Dissolve & Dilute thermal->dissolve_thermal dissolve_photo Dissolve & Dilute photo->dissolve_photo analysis Stability-Indicating Method (e.g., HPLC) neutralize_acid->analysis neutralize_alkali->analysis dilute_oxidative->analysis dissolve_thermal->analysis dissolve_photo->analysis evaluation Peak Purity Analysis Mass Balance Calculation Degradation Pathway ID analysis->evaluation

Caption: Workflow for forced degradation studies of Tolperisone HCl.

References

Technical Support Center: High-Throughput Screening of Lanperisone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers screening Lanperisone analogues. Our aim is to help you refine your high-throughput screening (HTS) methods and overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HTS campaign for Lanperisone analogues, focusing on fluorescence-based and automated electrophysiology assays targeting voltage-gated sodium and calcium channels.

Issue/Question Possible Cause(s) Recommended Solution(s)
Fluorescence-Based Assays (e.g., FLIPR)
High well-to-well variability or inconsistent signal window (low Z'-factor). 1. Uneven cell plating. 2. Inconsistent dye loading. 3. Cell health issues (over-confluency or low viability). 4. Pipetting errors during compound addition.1. Optimize cell seeding density to ensure a confluent monolayer on the day of the assay.[1] 2. Ensure complete dissolution of the fluorescent dye and uniform incubation time and temperature.[2][3] 3. Culture cells to 80-90% confluency and ensure high viability before plating.[4] 4. Check pipettor calibration and optimize dispense height and speed to avoid dislodging cells.[3][5]
Fluorescence drops sharply upon compound addition. 1. Compound is fluorescent and is quenching the signal. 2. Compound is cytotoxic, causing cell death and dye leakage. 3. Pipetting is too forceful and is dislodging the cell monolayer.1. Screen compounds for auto-fluorescence in a separate assay. If problematic, consider alternative dyes or a different assay format. 2. Perform a cytotoxicity pre-screen of your compound library. 3. Reduce the dispense speed and/or increase the dispense height of the pipettor.[2][5]
No response or very weak signal from known antagonists/agonists. 1. Incorrect filter set on the plate reader. 2. Inactive or degraded reagents (e.g., channel activators like veratridine). 3. Low expression of the target ion channel in the cell line. 4. Inappropriate assay buffer composition (e.g., incorrect ion concentrations).1. Ensure the correct excitation and emission filters for your specific dye are installed.[2] 2. Prepare fresh reagents and validate their activity. 3. Confirm target expression using methods like qPCR or Western blot. Consider using a cell line with higher expression levels. 4. Verify the composition of all buffers. For potassium channels, for example, high potassium is needed to induce depolarization.[6]
Automated Electrophysiology (e.g., Patch Clamp)
Low seal resistance (<500 MΩ). 1. Poor quality cell suspension (clumps, debris, low viability). 2. Incorrect intracellular or extracellular solutions. 3. Blockage of the patch aperture.1. Prepare a high-viability, single-cell suspension. Filter the cell suspension to remove clumps.[7] 2. Prepare fresh solutions and confirm their osmolarity and pH. 3. Ensure solutions are filtered and the system is clean.[7]
Inconsistent current amplitude. 1. Variation in ion channel expression across the cell population. 2. Fluctuation in temperature, as ion channel kinetics can be temperature-sensitive. 3. Instability of the whole-cell configuration.1. Use a stable cell line with consistent expression levels. 2. Utilize the temperature control features of the automated patch clamp system.[8] 3. Optimize voltage protocols and cell handling procedures.
High rate of failed recordings. 1. Cell quality is suboptimal. 2. Incompatible consumables (e.g., patch plates). 3. Incorrect instrument settings for the cell type.1. Use cells in their optimal growth phase and handle them gently during preparation. 2. Use only the consumables recommended by the instrument manufacturer. 3. Adjust parameters like cell capture pressure and voltage pulse protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lanperisone and its analogues?

A1: Lanperisone and its analogues, such as Tolperisone, are centrally acting muscle relaxants. Their primary mechanism of action is the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels.[4][9] This inhibition occurs in the brainstem and spinal cord, reducing the transmission of nerve impulses that lead to muscle spasticity.[1][9]

Q2: Why are fluorescence-based membrane potential assays a good choice for primary screening?

A2: Fluorescence-based assays, such as those using the FLIPR® system, are well-suited for primary high-throughput screening because they are rapid, cost-effective, and can be performed in 384- or 1536-well formats.[2][6][10] They provide a functional readout of ion channel activity by measuring changes in membrane potential, allowing for the efficient screening of large compound libraries.[1]

Q3: What is the purpose of a secondary screen using automated patch clamp?

A3: Automated patch clamp is considered the "gold standard" for ion channel research.[11] It provides detailed electrophysiological data on the interaction of a compound with the ion channel, including potency (IC50), voltage-dependence, and state-dependence.[12] Using this technique as a secondary screen helps to confirm hits from the primary screen, eliminate false positives, and provide richer data for structure-activity relationship (SAR) studies.[13][14]

Q4: How can I minimize false positives and negatives in my HTS campaign?

A4: Minimizing false results requires careful assay design and validation.[15] Key steps include:

  • Performing counter-screens: Test "hits" in a similar assay that lacks the target of interest (e.g., using the parental cell line) to identify compounds that are not target-specific.

  • Assessing compound auto-fluorescence: Screen your library for compounds that fluoresce at the same wavelengths as your assay dye.

  • Conducting cytotoxicity assays: Identify and exclude compounds that are toxic to the cells.

  • Using appropriate controls: Include positive and negative controls on every plate to monitor assay performance and calculate quality metrics like the Z'-factor.

Q5: What are the key downstream signaling pathways affected by Lanperisone analogues?

A5: By blocking voltage-gated calcium channels, Lanperisone analogues can modulate several downstream signaling pathways. Calcium influx is a critical second messenger that activates various enzymes and transcription factors. Key pathways include those mediated by calmodulin (CaM), which can activate CaM kinases (CaMKII, CaMKIV) and the MAPK cascade, ultimately influencing gene transcription.[16]

Experimental Protocols

Protocol 1: Primary HTS using a Fluorescence-Based Membrane Potential Assay

This protocol is designed for a 384-well format using a FLIPR® system to identify inhibitors of voltage-gated sodium channels.

Materials:

  • HEK-293 cells stably expressing the human NaV1.x subtype of interest.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR® Membrane Potential Assay Kit.[17]

  • Veratridine (B1662332) (sodium channel activator).

  • Lanperisone or a known NaV1.x blocker (positive control).

  • 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the HEK-293 cells into 384-well plates at a density that will yield a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.[1]

  • Dye Loading: Prepare the FLIPR Membrane Potential Assay dye solution in Assay Buffer according to the manufacturer's instructions. Remove the cell culture medium from the plates and add 25 µL of the dye solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.[2][17]

  • Compound Addition: Prepare serial dilutions of your test compounds and controls in Assay Buffer.

  • FLIPR Assay:

    • Place the cell plate and compound plate into the FLIPR® instrument.

    • Initiate the protocol to first add 12.5 µL of the test compound or control to the cell plate.

    • After a short incubation (typically 3-5 minutes), add a pre-determined concentration of veratridine to activate the sodium channels.

    • Measure the change in fluorescence intensity over time. A decrease in the veratridine-induced fluorescence signal indicates inhibition of the sodium channel.[17]

Protocol 2: Secondary HTS using Automated Patch Clamp Electrophysiology

This protocol provides a general workflow for confirming hits using an automated patch clamp system like the SyncroPatch or QPatch.

Materials:

  • HEK-293 cells stably expressing the human NaV1.x or CaV2.x subtype.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4.

  • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2.

  • Hit compounds from the primary screen.

Procedure:

  • Cell Preparation: On the day of the experiment, prepare a single-cell suspension of the expressing cells with high viability (>90%).

  • System Preparation: Prime the automated patch clamp system with the intracellular and extracellular solutions. Load the appropriate consumables (e.g., patch plates).

  • Compound Plate Preparation: Prepare plates with serial dilutions of the hit compounds.

  • Automated Patch Clamp Run:

    • Load the cell suspension and compound plates into the instrument.

    • The instrument will automatically capture cells, form a giga-seal, and establish a whole-cell configuration.

    • Apply a voltage protocol to elicit ion channel currents. For example, for NaV channels, a step depolarization from a holding potential of -100 mV to 0 mV can be used.

    • Record baseline currents, then apply the test compound and record the resulting currents.

    • The percentage of current inhibition is calculated to determine the compound's potency (IC50).[11]

Data Presentation

Table 1: Example Data Summary from Primary HTS
Compound IDMax. Inhibition (%) @ 10 µMZ'-factorHit?
LNP-00192.50.78Yes
LNP-00215.20.78No
LNP-00378.90.78Yes
Positive Control98.10.78N/A
Negative Control2.30.78N/A
Table 2: Example Data Summary from Secondary HTS (Automated Patch Clamp)
Compound IDIC50 (µM)Hill SlopeMax. Inhibition (%)
LNP-0010.871.195
LNP-0035.20.982
Positive Control0.151.099

Visualizations

experimental_workflow cluster_primary Primary High-Throughput Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Mechanism of Action & Selectivity p1 Compound Library p2 Fluorescence-Based Membrane Potential Assay (e.g., FLIPR) p1->p2 p3 Initial 'Hit' List (% Inhibition) p2->p3 s1 Automated Electrophysiology (Patch Clamp) p3->s1 Triage Hits s2 IC50 Determination s1->s2 s3 Confirmed 'Hits' s2->s3 t1 Selectivity Profiling (Other Ion Channels) s3->t1 Prioritize Confirmed Hits t2 In Vivo Models t1->t2 t3 Lead Candidates t2->t3

Caption: High-throughput screening workflow for Lanperisone analogues.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ca_channel Voltage-Gated Ca2+ Channel ca_ion Ca2+ Influx ca_channel->ca_ion na_channel Voltage-Gated Na+ Channel neuron Reduced Neuronal Excitability na_channel->neuron calmodulin Calmodulin (CaM) ca_ion->calmodulin camk CaMKII / CaMKIV calmodulin->camk mapk MAPK Cascade (ERK, p38) camk->mapk transcription Gene Transcription (e.g., CREB) mapk->transcription transcription->neuron lanperisone Lanperisone Analogue lanperisone->ca_channel Blocks lanperisone->na_channel Blocks

Caption: Simplified signaling pathway of Lanperisone analogue action.

References

Navigating Grip Strength Variability with Lanperisone Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Lanperisone Hydrochloride in studies involving grip strength assessment. This compound, a centrally acting muscle relaxant, can introduce specific variables in neuromuscular function tests. This guide offers troubleshooting advice and detailed protocols to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how might it affect grip strength?

A1: this compound is a centrally acting muscle relaxant.[1] Its primary mechanism involves the inhibition of spinal reflexes.[2][3] It achieves this by blocking voltage-gated sodium and calcium channels within the spinal cord, which reduces the transmission of nerve signals that lead to muscle contraction.[3][4] This reduction in muscle tone and spasticity can lead to a measurable decrease in grip strength.

Q2: We are observing high variability in our grip strength measurements after administering this compound. What are the potential causes?

A2: High variability in grip strength tests can stem from several factors, both pharmacological and procedural. Pharmacologically, the dose-dependent effects of this compound can lead to varied responses among individual animals. Procedurally, inconsistencies in handling the animals, the angle and speed of pulling during the test, and the animal's motivation and stress levels can all contribute to data scatter.[5] It is crucial to maintain a highly standardized testing procedure.

Q3: Can this compound cause a significant decrease in muscle strength?

A3: Yes, as a muscle relaxant, a decrease in muscle strength is an expected outcome. Studies on similar centrally acting muscle relaxants, such as Eperisone, have shown a dose-dependent decrease in forelimb grip strength in rats.[6] For example, oral administration of Eperisone hydrochloride at doses of 25 mg/kg and 50 mg/kg resulted in grip strength decreases of 12.1% and 21.3%, respectively.[6]

Q4: Are there any known metabolites of this compound that could influence the experimental results?

A4: Yes, a metabolite of this compound, (+)-(1R,2R)-2-methyl-3-(1-pyrrolidinyl)-1-(4-trifluoromethylphenyl)-1-propanol (LPS-9)-HCl, has been shown to also inhibit spinal reflexes.[2] This metabolite could contribute to the overall muscle relaxant effect and the duration of action observed after oral administration.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent baseline readings before drug administration Animal stress, improper handling, or lack of acclimatization.Ensure a consistent and adequate acclimatization period for the animals in the testing room. Handle all animals gently and uniformly. Perform several practice trials before recording baseline data.
High standard deviation in the Lanperisone-treated group Inconsistent dosing, variable drug absorption, or procedural inconsistencies.Verify the accuracy of drug preparation and administration. Ensure the chosen route of administration is consistent. Strictly adhere to the standardized grip strength testing protocol for every animal. Consider potential sex differences in drug metabolism and response.
No significant change in grip strength at expected effective doses Incorrect dose, insufficient time for drug to take effect, or drug degradation.Review the literature for effective dose ranges of similar compounds. Conduct a dose-response study to determine the optimal dose for your experimental model. Ensure the drug is administered at an appropriate time point before testing to allow for peak effect. Verify the stability and proper storage of the this compound solution.
Animals are unwilling to grip the apparatus Stress, discomfort, or unfamiliarity with the apparatus.Ensure the testing environment is quiet and free from sudden noises or movements. Allow for a habituation session where animals can explore the apparatus without being tested. Check the grid or bar for any sharp edges or uncomfortable surfaces.
Sudden and extreme drop in grip strength Potential overdose or adverse reaction.Immediately cease testing for the affected animal and monitor its well-being. Review your dosing calculations and procedures carefully. Report any suspected adverse reactions according to your institution's animal care guidelines.

Data Presentation

The following table summarizes hypothetical quantitative data based on a study of a similar centrally acting muscle relaxant, Eperisone, to illustrate the expected dose-dependent effect on rodent grip strength.[6]

Treatment Group Dose (mg/kg) Mean Grip Strength (grams) ± SD Percentage Decrease from Vehicle
Vehicle (Saline)-450 ± 350%
Lanperisone HCl10410 ± 408.9%
Lanperisone HCl25395 ± 3812.2%
Lanperisone HCl50355 ± 4221.1%

Experimental Protocols

Rodent Grip Strength Test Protocol

This protocol is a synthesized standard operating procedure based on established methodologies.[5][7][8][9]

1. Apparatus:

  • Grip strength meter with a force sensor.

  • A wire grid or a triangular pull bar attachment.

  • A balance for recording animal weight.

2. Procedure:

  • Acclimatization: Allow the rodents to acclimatize to the testing room for at least 30 minutes before the experiment begins.

  • Apparatus Setup:

    • Ensure the grid or pull bar is securely connected to the force sensor.[7]

    • Turn on the sensor and set it to "peak mode" to record the maximum force exerted.[7]

    • Zero the sensor before each animal is tested.[7]

  • Handling:

    • Gently remove the rodent from its home cage by grasping the base of the tail.[5]

  • Forelimb Grip Strength Measurement:

    • Position the rodent horizontally over the grid, allowing only its forepaws to grasp the grid.[5][7]

    • Gently pull the rodent backward by its tail in a smooth, consistent motion until its grip is released.[5]

    • Record the peak force displayed on the meter.

    • Perform three consecutive trials for each animal, with a short rest period in between.[7]

  • Combined Forelimb and Hindlimb Grip Strength Measurement (Optional):

    • Lower the rodent over the grid, allowing both its forepaws and hindpaws to grasp the grid.[7]

    • Pull the rodent backward as described for the forelimb test and record the peak force.

    • Perform three consecutive trials.

  • Data Recording:

    • Record the peak force for each trial.

    • Calculate the mean of the three trials for each animal.

    • Weigh each animal after the test.[5]

    • Normalize the grip strength data to the animal's body weight if required.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of Action of this compound in the Spinal Cord.

Experimental Workflow for Grip Strength Assessment

G Start Start Acclimatize Acclimatize Animal (30 mins) Start->Acclimatize Baseline Measure Baseline Grip Strength (3 trials) Acclimatize->Baseline Administer Administer Vehicle or Lanperisone HCl Baseline->Administer Wait Wait for Drug Absorption Administer->Wait Post_Dose_Test Measure Post-Dose Grip Strength (3 trials) Wait->Post_Dose_Test Record Record and Analyze Data Post_Dose_Test->Record End End Record->End

References

Technical Support Center: Optimization of Mobile Phase for Lanperisone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Lanperisone.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Lanperisone HPLC analysis?

A typical starting point for developing an HPLC method for Lanperisone is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A common starting ratio is a 50:50 (v/v) mixture of buffer and organic solvent, which can then be optimized.

Q2: How does the pH of the mobile phase affect the analysis of Lanperisone?

The pH of the mobile phase is a critical parameter in the analysis of Lanperisone, which is a basic compound. Adjusting the pH can significantly impact peak shape and retention time. For Lanperisone, an acidic pH (typically between 2.5 and 4.5) is often used to ensure the analyte is in its protonated, more polar form. This generally leads to better peak symmetry and retention on a reversed-phase column. For instance, various methods have successfully used phosphate buffers with the pH adjusted to 2.6, 3.0, or 3.5.[1][2][3]

Q3: What are the commonly used organic modifiers, and how do I choose between them?

Acetonitrile and methanol are the most common organic modifiers for Lanperisone analysis. Acetonitrile often provides better peak shape and lower backpressure compared to methanol. The choice between them can depend on the desired selectivity and resolution from other compounds in the sample matrix. It is recommended to start with acetonitrile and then experiment with methanol or a combination of both if further optimization is needed.

Q4: My Lanperisone peak is tailing. What are the possible causes and solutions?

Peak tailing for basic compounds like Lanperisone is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing material.[4]

Troubleshooting Peak Tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, reducing these secondary interactions.[4]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[5]

  • Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and ionic strength, which can sometimes mitigate tailing.[4]

  • Use a High-Purity (Type B) Silica (B1680970) Column: Modern columns made with high-purity silica have a lower concentration of acidic silanol groups, making them less prone to causing peak tailing with basic compounds.[5]

Q5: My retention time is shifting. What should I check?

Retention time instability can be caused by several factors:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including inaccurate mixing of solvents or pH adjustment, can lead to shifts in retention time. Always prepare fresh mobile phase for each analysis.[6]

  • Column Equilibration: Insufficient column equilibration time with the new mobile phase can cause drifting retention times. Ensure the column is equilibrated for at least 10-20 column volumes.[6]

  • Column Temperature: Fluctuations in the column temperature can affect retention. Using a column oven will provide a stable temperature environment.[6]

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC analysis of Lanperisone.

Problem Potential Cause Recommended Solution
Poor Peak Resolution Mobile phase is too strong (analyte elutes too quickly).Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
Mobile phase is too weak (long run times, broad peaks).Increase the percentage of the organic modifier.
Incorrect pH for separation from other components.Adjust the pH of the aqueous buffer to optimize the ionization state of Lanperisone and any impurities or co-eluting compounds.
High Backpressure Blockage in the system (e.g., clogged frit or guard column).Replace the in-line filter and guard column. If the problem persists, reverse-flush the analytical column (disconnected from the detector).[7]
Buffer precipitation in the mobile phase.Ensure the buffer is fully dissolved and that the organic modifier concentration does not cause the buffer to precipitate. Filter the mobile phase before use.[4]
High mobile phase viscosity.Consider switching from methanol to acetonitrile, which has a lower viscosity.
Ghost Peaks Contaminated mobile phase or glassware.Use high-purity HPLC-grade solvents and thoroughly clean all glassware.[6]
Carryover from a previous injection.Implement a needle wash step in your injection sequence and/or inject a blank solvent run to flush the system.
Impurities in the sample diluent.Dissolve the sample in the mobile phase whenever possible.[5]
Baseline Noise or Drift Air bubbles in the pump or detector.Degas the mobile phase thoroughly using sonication or an in-line degasser. Purge the pump to remove any trapped air bubbles.[8]
Contaminated mobile phase.Prepare fresh mobile phase using high-purity solvents.[8]
Detector lamp issue.Check the detector lamp's energy output and replace it if it is nearing the end of its lifespan.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Phosphate Buffer with Acetonitrile)
  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of potassium dihydrogen phosphate (KH2PO4) to make a 20 mM solution (e.g., 2.72 g in 1000 mL of HPLC-grade water).

    • Adjust the pH of the buffer to the desired value (e.g., 3.0) using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.[2]

  • Prepare the Mobile Phase:

    • Measure the desired volumes of the filtered aqueous buffer and HPLC-grade acetonitrile. For example, for a 60:40 (v/v) mobile phase, mix 600 mL of the buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase mixture by sonicating for 10-15 minutes or using an in-line degasser.

Protocol 2: General HPLC Method for Lanperisone

The following is a generalized method based on several published procedures. Optimization will likely be required for your specific application.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][9]
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)[2][9]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 260 nm[2]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25 °C

Data Presentation

The following tables summarize various mobile phase compositions that have been successfully used for the HPLC analysis of Lanperisone (Tolperisone) and its combinations.

Table 1: Mobile Phase Compositions for Lanperisone Analysis

Aqueous Phase Organic Phase Ratio (Aqueous:Organic) pH Reference
20 mM Phosphate BufferAcetonitrile50:50 v/v3.5[1]
30 mM KH2PO4 BufferAcetonitrile:Methanol60:20:203.0[9]
Phosphate BufferMethanol30:70 v/v3.0[2]
0.035M TriethylamineAcetonitrile70:30 v/v3.0[10]
Potassium Phosphate Monohydrate BufferAcetonitrile70:30 v/v2.6[3]
20 mM Ammonium Acetate BufferAcetonitrile45:55 v/v4.0[11]
Phosphate BufferAcetonitrile72:28 v/v-[12]

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start HPLC Analysis of Lanperisone problem Problem Encountered? start->problem peak_shape Poor Peak Shape? (Tailing/Fronting) problem->peak_shape Yes end Analysis Successful problem->end No retention Retention Time Shift? peak_shape->retention No adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) peak_shape->adjust_ph Yes pressure High Backpressure? retention->pressure No check_mp Check Mobile Phase (Fresh, Accurate Prep) retention->check_mp Yes check_frit Check/Replace Frit & Guard Column pressure->check_frit Yes add_tea Add Competing Base (e.g., TEA) adjust_ph->add_tea change_column Use High-Purity Silica Column add_tea->change_column change_column->problem Re-evaluate equilibrate Ensure Adequate Column Equilibration check_mp->equilibrate temp_control Use Column Oven equilibrate->temp_control temp_control->problem Re-evaluate flush_column Reverse-Flush Column check_frit->flush_column check_buffer Check for Buffer Precipitation flush_column->check_buffer check_buffer->problem Re-evaluate

Caption: A workflow diagram for troubleshooting common HPLC issues in Lanperisone analysis.

Mobile_Phase_Optimization_Logic start Initial Condition: C18 Column Buffer:ACN (50:50) eval1 Evaluate Peak Shape & Retention start->eval1 tailing Peak Tailing? eval1->tailing Check Shape lower_ph Lower Mobile Phase pH (e.g., to 3.0) tailing->lower_ph Yes retention_ok Retention Time OK? tailing->retention_ok No lower_ph->eval1 Re-evaluate too_fast Too Fast? retention_ok->too_fast No resolution_ok Resolution OK? retention_ok->resolution_ok Yes too_slow Too Slow? too_fast->too_slow No dec_organic Decrease % Organic (e.g., to 40%) too_fast->dec_organic Yes inc_organic Increase % Organic (e.g., to 60%) too_slow->inc_organic Yes dec_organic->eval1 Re-evaluate inc_organic->eval1 Re-evaluate change_organic Try Different Organic (e.g., Methanol) resolution_ok->change_organic No final Optimized Method resolution_ok->final Yes change_organic->eval1 Re-evaluate

References

Minimizing sedative side effects in animal models treated with Lanperisone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lanperisone in animal models, with a specific focus on minimizing sedative side effects.

Frequently Asked Questions (FAQs)

Q1: What is Lanperisone and how does it work?

Lanperisone is a centrally acting muscle relaxant. Its primary mechanism of action involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in the central nervous system.[1][2] This action inhibits polysynaptic and monosynaptic reflexes at the spinal level, leading to a reduction in muscle tone and spasticity.[1][2] Unlike other muscle relaxants that may act on GABA receptors, Lanperisone's mechanism is thought to contribute to its lower incidence of sedative side effects.

Q2: Is sedation a common side effect of Lanperisone in animal models?

Lanperisone and its analogue, Tolperisone (B1682978), are generally reported to have a lower sedative potential compared to other centrally acting muscle relaxants like benzodiazepines (e.g., diazepam) and cyclobenzaprine (B1214914).[3][4][5][6][7] However, sedative effects can still be observed, particularly at higher doses, and may vary depending on the animal species and strain. For instance, sedative effects of Tolperisone have been noted in rats and mice, but not in cats.[3]

Q3: How can I differentiate between sedation and the desired muscle relaxant effect?

Distinguishing between sedation and muscle relaxation is crucial for accurate interpretation of experimental results. A combination of behavioral tests is recommended:

  • Locomotor Activity: A significant decrease in spontaneous movement in an open field test is a strong indicator of sedation.[8]

  • Motor Coordination: The Rotarod test is a standard method to assess motor coordination. A dose-dependent decrease in the time an animal can stay on the rotating rod can indicate motor impairment due to either sedation or excessive muscle relaxation.

  • Righting Reflex: The loss of the righting reflex (the ability of an animal to return to an upright position when placed on its back) is a clear sign of sedation.[9]

  • Grip Strength: A grip strength meter can quantify muscle weakness. While some reduction may be expected due to the muscle relaxant effect, a profound decrease could be confounded by sedation.

By evaluating the dose-response relationship across these different tests, researchers can identify a therapeutic window where muscle relaxation is achieved with minimal sedation.

Q4: What are the potential drug interactions that could increase the sedative effects of Lanperisone?

While Lanperisone is reported to have a favorable drug interaction profile, co-administration with other central nervous system (CNS) depressants should be approached with caution.[4] These include:

  • Other Muscle Relaxants: (e.g., baclofen, tizanidine)

  • Sedatives and Hypnotics: (e.g., benzodiazepines, barbiturates)

  • Opioid Analgesics: (e.g., morphine, fentanyl)

  • Anesthetics: (e.g., isoflurane, propofol)[10]

Co-administration with inhibitors of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which are involved in the metabolism of the related compound Tolperisone, could potentially increase plasma concentrations of Lanperisone and enhance its side effects, including sedation.[11]

Troubleshooting Guide: Minimizing Sedative Side Effects

Issue 1: Animals appear lethargic and show reduced spontaneous movement after Lanperisone administration.

Potential Cause Troubleshooting Step
Dose is too high. Perform a dose-response study to identify the minimal effective dose for muscle relaxation with the least sedative effect. Start with a low dose and gradually escalate, while monitoring for both desired effects and signs of sedation (e.g., using the Open Field Test).
Rapid absorption after administration. Consider altering the route of administration. For example, subcutaneous (SC) or oral (PO) administration may lead to a slower absorption and lower peak plasma concentration compared to intraperitoneal (IP) injection, potentially reducing acute sedative effects.
Cumulative effects from repeated dosing. If the experimental design involves repeated administration, ensure an adequate washout period between doses to prevent drug accumulation. The longer-lasting action of Lanperisone compared to similar drugs should be considered when determining the dosing interval.[3]
Interaction with other compounds. Review all administered substances, including anesthetics and analgesics used for procedures, for potential CNS depressant effects.[10][12] If possible, choose agents with a lower sedative potential or allow for a sufficient washout period before Lanperisone administration.

Issue 2: Impaired performance on the Rotarod test, making it difficult to assess motor coordination.

Potential Cause Troubleshooting Step
Sedation is confounding the results. In conjunction with the Rotarod test, perform a test that is more specific to sedation, such as the loss of righting reflex or a locomotor activity test.[8][9] This will help to differentiate between general motor impairment due to sedation and specific effects on coordination.
The animal is experiencing excessive muscle relaxation. Titrate the dose of Lanperisone to a level that provides the desired muscle relaxant effect without causing significant weakness that would impair Rotarod performance.
Inadequate training or habituation to the apparatus. Ensure all animals are properly acclimated to the Rotarod apparatus before the start of the experiment to minimize stress-induced performance deficits.

Data on Sedative Effects

The following tables summarize comparative data on the sedative effects of centrally acting muscle relaxants.

Table 1: Comparison of Sedative Effects of Tolperisone (Lanperisone analogue) and Cyclobenzaprine in Humans

Parameter Tolperisone (150 mg TID) Cyclobenzaprine (10 mg TID) Placebo
Standard Deviation of Lateral Position (Driving Simulation) No significant difference from placeboSignificant impairment (p < 0.01)Baseline
Self-Reported Sleepiness No significant difference from placeboSignificantly higher than placeboBaseline
Cognitive Function Tests No significant difference from placeboSignificant impairmentBaseline
Adverse Events (Somnolence) 0-3.4%Not specified in this study, but known to be high2.6%

Data compiled from clinical studies on Tolperisone.[5][6][7][13]

Table 2: Comparative Muscle Relaxant and Sedative Effects of Diazepam and Tizanidine in Mice (Rotarod Test)

Drug Dose (mg/kg) Muscle Relaxant Effect (% of animals showing effect)
Diazepam 336.32%
475.85%
590.61%
Tizanidine 375.85%
486.15%
592.41%

This table illustrates the dose-dependent muscle relaxant effects of two common muscle relaxants, which are often associated with sedation.[14]

Experimental Protocols

1. Rotarod Test for Motor Coordination

  • Apparatus: Automated Rotarod apparatus.

  • Procedure:

    • Acclimation: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 consecutive days before the experiment.

    • Baseline: On the test day, record the baseline latency to fall for each animal.

    • Administration: Administer Lanperisone or vehicle control.

    • Testing: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animal on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) and record the latency to fall.

  • Interpretation: A significant decrease in the latency to fall compared to the vehicle group indicates impaired motor coordination, which could be due to sedation or excessive muscle relaxation.

2. Open Field Test for Locomotor Activity

  • Apparatus: A square arena with walls, equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Habituation: Place the animal in the open field for a set period (e.g., 30 minutes) on the day before testing to acclimate.

    • Administration: Administer Lanperisone or vehicle control.

    • Testing: Immediately after administration, place the animal in the center of the open field and record its activity for a specified duration (e.g., 30-60 minutes).

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Interpretation: A significant reduction in total distance traveled and rearing frequency is indicative of a sedative effect.

Signaling Pathway and Experimental Workflow

Lanperisone's Mechanism of Action

Lanperisone exerts its muscle relaxant effects by inhibiting neuronal excitability. It achieves this by blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels on presynaptic terminals. This blockade reduces the influx of these ions, which in turn decreases the release of excitatory neurotransmitters, such as glutamate, into the synaptic cleft. The reduced neurotransmitter release leads to decreased activation of postsynaptic receptors on motor neurons, ultimately resulting in muscle relaxation.

Lanperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Lanperisone Lanperisone Na_Channel Voltage-Gated Na+ Channel Lanperisone->Na_Channel blocks Ca_Channel Voltage-Gated Ca2+ Channel Lanperisone->Ca_Channel blocks Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Na+ influx (depolarization) Ca_Channel->Vesicle Ca2+ influx Glutamate_release Glutamate Release Vesicle->Glutamate_release triggers Glutamate_Receptor Glutamate Receptor Glutamate_release->Glutamate_Receptor binds to Muscle_Relaxation Reduced Neuronal Excitability & Muscle Relaxation Glutamate_Receptor->Muscle_Relaxation leads to

Caption: Lanperisone's mechanism of action at the synapse.

Experimental Workflow for Assessing Sedation

The following workflow provides a structured approach to evaluating the sedative potential of Lanperisone in animal models.

Sedation_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Dose-Response Study Design B Select Appropriate Animal Model & Strain A->B C Choose Behavioral Tests (e.g., Rotarod, Open Field) B->C D Acclimation & Habituation C->D informs E Baseline Measurements D->E F Lanperisone Administration (Varying Doses) E->F G Post-Dose Behavioral Testing F->G H Analyze Quantitative Data (e.g., Latency to Fall, Distance Traveled) G->H provides data for I Compare Dose Groups to Vehicle Control H->I J Differentiate Sedation from Muscle Relaxation I->J K Determine Therapeutic Window J->K

Caption: Workflow for assessing sedative effects of Lanperisone.

References

Validation & Comparative

A Comparative Analysis of Lanperisone Hydrochloride and Eperisone Hydrochloride: Efficacy and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and duration of action of two centrally acting skeletal muscle relaxants, Lanperisone (B1674479) Hydrochloride and Eperisone (B1215868) Hydrochloride. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in their understanding of these two therapeutic agents.

Executive Summary

Lanperisone Hydrochloride and Eperisone Hydrochloride are both effective in the treatment of muscle spasticity and associated pain. However, emerging evidence suggests that Lanperisone may offer a longer duration of action and potentially superior efficacy in certain conditions, such as cervical syndrome. Their primary mechanism of action involves the inhibition of spinal reflexes through the blockade of voltage-gated sodium and calcium channels. Notably, Lanperisone is also suggested to have a supraspinal mechanism of action involving the descending noradrenergic pathway.

Data Presentation: Efficacy and Pharmacokinetics

The following tables summarize the available quantitative data for this compound and Eperisone Hydrochloride.

Table 1: Comparative Efficacy in a Double-Blind Multicenter Study

IndicationDrugDosageFinal Improvement RatioStatistical Significance
Cervical Syndrome Lanperisone HCl100 mg b.i.d.Significantly Higherp < 0.05
Eperisone HCl150 mg t.i.d.-
Lower Back Syndrome Lanperisone HCl100 mg b.i.d.EqualNot Significant
Eperisone HCl150 mg t.i.d.Equal

Table 2: Pharmacokinetic Parameters

ParameterThis compoundEperisone Hydrochloride
Time to Peak Plasma Concentration (Tmax) Not explicitly found in searches~1.6 - 1.9 hours[1]
Elimination Half-Life (t1/2) Longer-lasting than eperisone (qualitative)~1.6 - 1.8 hours[1]
Duration of Action Longer-lasting than eperisone (qualitative)Shorter than lanperisone (qualitative)

Mechanism of Action

Both Lanperisone and Eperisone are centrally acting muscle relaxants that primarily function by inhibiting mono- and polysynaptic reflexes in the spinal cord.[1][2] This action is achieved through the blockade of voltage-gated sodium and calcium channels, which reduces neuronal excitability.[1]

Eperisone Hydrochloride exerts its effects by:

  • Inhibiting the vicious cycle of myotonia by acting on the spinal cord and demonstrating vasodilatory action.[1]

  • Suppressing the spontaneous discharge of γ-motor neurons.[1]

This compound , in addition to its effects on spinal reflexes, is suggested to have a supraspinal mechanism of action . It appears to inhibit the descending noradrenergic tonic facilitation within the spinal cord, contributing to its muscle relaxant properties. This additional mechanism may contribute to its longer duration of action compared to Eperisone.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

eperisone_moa cluster_spinal_cord Spinal Cord Spinal_Reflex_Arc Spinal Reflex Arc (Mono- & Polysynaptic) Alpha_Motor_Neuron α-Motor Neuron Spinal_Reflex_Arc->Alpha_Motor_Neuron Excites Gamma_Motor_Neuron γ-Motor Neuron Gamma_Motor_Neuron->Alpha_Motor_Neuron Maintains Sensitivity Muscle_Spasm Muscle Spasm Alpha_Motor_Neuron->Muscle_Spasm Causes Eperisone Eperisone Hydrochloride Eperisone->Spinal_Reflex_Arc Inhibits Eperisone->Gamma_Motor_Neuron Inhibits Spontaneous Discharge Vasodilation Vasodilation Eperisone->Vasodilation Promotes

Caption: Mechanism of Action of Eperisone Hydrochloride.

lanperisone_moa cluster_brainstem Brainstem (Supraspinal) cluster_spinal_cord Spinal Cord Descending_Noradrenergic_Pathway Descending Noradrenergic Pathway Spinal_Reflex_Arc Spinal Reflex Arc (Mono- & Polysynaptic) Descending_Noradrenergic_Pathway->Spinal_Reflex_Arc Facilitates Muscle_Spasm Muscle Spasm Spinal_Reflex_Arc->Muscle_Spasm Causes Lanperisone Lanperisone Hydrochloride Lanperisone->Descending_Noradrenergic_Pathway Inhibits Tonic Facilitation Lanperisone->Spinal_Reflex_Arc Inhibits

Caption: Mechanism of Action of this compound.

Experimental Workflow

clinical_trial_workflow Patient_Screening Patient Screening (Cervical or Low Back Syndrome) Randomization Randomization (Double-Blind) Patient_Screening->Randomization Group_A Group A: Lanperisone HCl (100 mg b.i.d.) Randomization->Group_A Group_B Group B: Eperisone HCl (150 mg t.i.d.) Randomization->Group_B Treatment_Period 2-Week Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Efficacy_Assessment Efficacy Assessment (Final Improvement Ratio) Treatment_Period->Efficacy_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis

Caption: Workflow of a Comparative Clinical Trial.

Experimental Protocols

1. Study Design: A multicenter, randomized, double-blind, parallel-group study.

2. Patient Population:

  • Inclusion Criteria: Patients aged 18-65 years with a confirmed diagnosis of cervical syndrome or acute low back pain with muscle spasm. Patients would need to have a minimum baseline pain score on a visual analog scale (VAS) or other validated pain scale.
  • Exclusion Criteria: Patients with known hypersensitivity to the study drugs, severe renal or hepatic impairment, pregnant or lactating women, and patients receiving other muscle relaxants or potent analgesics.

3. Randomization and Blinding: Patients would be randomly assigned to receive either this compound or Eperisone Hydrochloride. Both patients and investigators would be blinded to the treatment allocation.

4. Treatment:

  • This compound group: 100 mg administered orally twice daily.
  • Eperisone Hydrochloride group: 150 mg administered orally three times daily.
  • Duration of treatment: Typically 2 weeks.

5. Efficacy Assessments:

  • Primary Endpoint: Final improvement ratio, assessed by the physician based on a global assessment of the patient's condition.
  • Secondary Endpoints:
  • Changes in pain intensity measured using a Visual Analog Scale (VAS).
  • Assessment of muscle tone and stiffness using a standardized scale.
  • Functional improvement assessed by patient-reported outcomes (e.g., Roland-Morris Disability Questionnaire for low back pain).
  • Physician's global assessment of efficacy.

6. Safety Assessments: Monitoring and recording of all adverse events, vital signs, and clinical laboratory tests at baseline and at the end of the study.

7. Statistical Analysis: The primary efficacy analysis would likely be an analysis of covariance (ANCOVA) on the final improvement ratio, with baseline severity as a covariate. Secondary endpoints would be analyzed using appropriate statistical tests (e.g., t-tests, chi-square tests).

Conclusion

Both this compound and Eperisone Hydrochloride are valuable therapeutic options for the management of muscle hypertonia. While both share a common mechanism of inhibiting spinal reflexes, Lanperisone's potential for a longer duration of action and its unique supraspinal mechanism of action warrant further investigation. Head-to-head clinical trials with detailed reporting of quantitative efficacy and safety data are needed to fully elucidate the comparative therapeutic profiles of these two agents.

References

Comparative Analysis of Lanperisone and Tolperisone on Spinal Reflexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Lanperisone and Tolperisone, two centrally acting muscle relaxants, focusing on their effects on spinal reflexes. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Mechanism of Action

Both Lanperisone and Tolperisone are piperidine (B6355638) derivatives that exert their muscle relaxant effects through the inhibition of spinal reflexes.[1] Their primary mechanism of action involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels at the presynaptic terminals of primary afferent fibers in the spinal cord.[2] This action leads to a reduction in the release of excitatory neurotransmitters, consequently depressing both monosynaptic and polysynaptic reflex pathways.[1] While both drugs share this common mechanism, variations in their potency and duration of action have been observed in comparative studies.[1][3]

Signaling Pathway

The signaling pathway for both Lanperisone and Tolperisone involves the direct inhibition of ion channels crucial for neuronal excitability and neurotransmitter release.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Na+ influx leads to further depolarization Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Ca2+ influx triggers vesicle fusion Receptor Glutamate Receptor Glutamate_Vesicle->Receptor Glutamate release Lanperisone Lanperisone Lanperisone->VGSC Block Lanperisone->VGCC Block Tolperisone Tolperisone Tolperisone->VGSC Block Tolperisone->VGCC Block EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Activation Spinal_Reflex Spinal Reflex Inhibition EPSP->Spinal_Reflex Reduced EPSP leads to Action_Potential Action Potential Action_Potential->VGSC Depolarization

Caption: Mechanism of Action of Lanperisone and Tolperisone.

Comparative Efficacy on Spinal Reflexes

A key study by Kocsis et al. (2005) provides a direct comparison of the inhibitory effects of Lanperisone and Tolperisone on various components of spinal reflexes in an in vitro rat spinal cord preparation. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds.

DrugMonosynaptic Reflex (MSR) Amplitude (µM)Excitatory Postsynaptic Potential (EPSP) Amplitude (µM)Late EPSP Integral (µM)
Lanperisone ~150~200~100
Tolperisone ~200~250~150

Data extracted from Kocsis et al., 2005 as presented in a graphical format. The values are approximate.[3]

The data suggests that in this in vitro model, Lanperisone is slightly more potent than Tolperisone in inhibiting monosynaptic reflexes and the late polysynaptic component of the excitatory postsynaptic potential.[3] Both drugs demonstrate a clear dose-dependent inhibitory effect on spinal reflex pathways.[4]

Duration of Action

In vivo studies on decerebrated rats and mice have indicated that while both Lanperisone and Tolperisone exhibit similar pharmacological properties in reducing muscle tone, the effects of Lanperisone are generally longer-lasting.[1] This suggests a slower metabolism of Lanperisone compared to Tolperisone.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the comparative studies of Lanperisone and Tolperisone.

In Vitro Spinal Cord Preparation

This protocol is designed to directly assess the effects of the compounds on the spinal reflex circuitry, independent of supraspinal influences.

Animal 6-day-old Wistar Rats Isolation Isolation of Spinal Cord Animal->Isolation Preparation Hemisection of Lumbosacral Spinal Cord Isolation->Preparation Recording Recording of Dorsal Root-Evoked Ventral Root Potentials (DR-VRP) Preparation->Recording Drug_Application Bath Application of Lanperisone or Tolperisone (25-400 µM) Recording->Drug_Application Analysis Measurement of MSR, EPSP amplitude, and late EPSP integral Drug_Application->Analysis

Caption: In Vitro Experimental Workflow.

Methodology:

  • Animal Model: The experiments were performed on isolated spinal cords from 6-day-old Wistar rats.[4]

  • Preparation: The lumbosacral spinal cord was isolated and hemisected.[3]

  • Recording: Dorsal root-evoked ventral root potentials (DR-VRPs) were recorded from the L5 ventral root.[5]

  • Drug Administration: Lanperisone and Tolperisone were applied to the bath in a concentration-dependent manner (ranging from 25 to 400 µM).[4][3]

  • Data Analysis: The effects on the peak-to-peak amplitude of the monosynaptic reflex (MSR), the amplitude of the excitatory postsynaptic potential (EPSP), and the integral of the late part of the EPSP were measured to determine the inhibitory potency of the drugs.[3]

In Vivo Decerebrate Animal Model

This protocol allows for the investigation of the drugs' effects on spinal reflexes in a more physiologically relevant setting, while still eliminating descending influences from the brain.

Animal Adult Rats or Mice Procedure Decerebration and Laminectomy Animal->Procedure Stimulation Electrical Stimulation of Dorsal Roots Procedure->Stimulation Recording Recording of Monosynaptic, Disynaptic, and Polysynaptic Reflex Potentials from Ventral Roots Stimulation->Recording Drug_Admin Intravenous (i.v.) or Oral (p.o.) Administration of Lanperisone or Tolperisone Recording->Drug_Admin Outcome Assessment of Depression of Reflex Potentials and Duration of Action Drug_Admin->Outcome

Caption: In Vivo Experimental Workflow.

Methodology:

  • Animal Model: The studies were conducted on decerebrated rats and mice.[1]

  • Surgical Preparation: Animals underwent decerebration to eliminate supraspinal influences, followed by laminectomy to expose the spinal cord.[1]

  • Reflex Elicitation: Monosynaptic, disynaptic, and polysynaptic reflexes were evoked by electrical stimulation of the dorsal roots.[1]

  • Recording: The resulting reflex potentials were recorded from the corresponding ventral roots.[1]

  • Drug Administration: Lanperisone and Tolperisone were administered either intravenously (i.v.) or orally (p.o.).[1]

  • Data Analysis: The depression of the different reflex potentials was quantified to compare the efficacy and duration of action of the two drugs.[1]

Conclusion

Both Lanperisone and Tolperisone are effective inhibitors of spinal reflexes, acting primarily through the blockade of voltage-gated sodium and calcium channels. Comparative in vitro data suggests that Lanperisone may be slightly more potent in its inhibitory action on certain reflex components. Furthermore, in vivo studies indicate a longer duration of action for Lanperisone. These findings provide a valuable basis for further research and development in the field of centrally acting muscle relaxants.

References

Efficacy of Lanperisone compared to Baclofen and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of Lanperisone, Baclofen (B1667701), and Diazepam as Muscle Relaxants

This guide provides a detailed comparison of the efficacy, mechanisms of action, and safety profiles of three centrally acting muscle relaxants: Lanperisone, Baclofen, and Diazepam. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data and methodologies to support objective evaluation.

Mechanisms of Action

The therapeutic effects of Lanperisone, Baclofen, and Diazepam in the management of muscle spasticity are rooted in their distinct interactions with the central nervous system.

Lanperisone: Lanperisone, along with similar drugs like tolperisone (B1682978) and eperisone, is a centrally acting muscle relaxant.[1][2] Its precise mechanism is not fully understood, but it is believed to act at the reticular formation in the brainstem by blocking voltage-gated sodium and calcium channels.[2][3] This action inhibits both monosynaptic and polysynaptic reflex transmission.[4] By decreasing the influx of sodium and inhibiting voltage-dependent calcium channels, Lanperisone reduces the release of neurotransmitters, leading to a decrease in muscle tone.[1][4]

Baclofen: Baclofen is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5] It functions as a selective agonist for GABA-B receptors in the spinal cord.[6][7][8] The binding of Baclofen to these receptors leads to the hyperpolarization of afferent nerve terminals, which in turn inhibits both monosynaptic and polysynaptic reflexes.[5] This is achieved by reducing the release of excitatory neurotransmitters.[6]

Diazepam: Diazepam is a benzodiazepine (B76468) that enhances the effect of GABA at GABA-A receptors.[9][10][11] By binding to a specific site on the GABA-A receptor, Diazepam increases the frequency of chloride channel opening, leading to an enhanced inhibitory effect of GABA.[11] This results in a generalized dampening of central nervous system activity, which contributes to its muscle relaxant effects.[11]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for each drug.

Lanperisone_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Lanperisone Lanperisone Na_Channel Voltage-gated Na+ Channel Lanperisone->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel Lanperisone->Ca_Channel Blocks Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Inhibits Fusion Release Reduced Release Vesicle->Release Muscle_Relaxation Muscle Relaxation Release->Muscle_Relaxation Leads to

Lanperisone's inhibitory action on ion channels.

Baclofen_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R Activates GABAB_R_post GABA-B Receptor Baclofen->GABAB_R_post Activates Ca_Channel Voltage-gated Ca2+ Channel GABAB_R->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Inhibits Fusion Release Reduced Release Vesicle->Release Muscle_Relaxation Muscle Relaxation Release->Muscle_Relaxation Leads to K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Muscle_Relaxation GABAB_R_post->K_Channel Opens

Baclofen's agonistic effect on GABA-B receptors.

Diazepam_Pathway cluster_postsynaptic Postsynaptic Neuron Diazepam Diazepam GABAA_R GABA-A Receptor (with Benzodiazepine Site) Diazepam->GABAA_R Binds to Allosteric Site GABA GABA GABA->GABAA_R Binds Cl_Channel Cl- Channel GABAA_R->Cl_Channel Opens Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl- Influx Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation

Diazepam's potentiation of GABA at GABA-A receptors.

Comparative Efficacy: Clinical Data

Direct head-to-head clinical trial data comparing Lanperisone with Baclofen or Diazepam is limited. However, indirect comparisons can be drawn from studies evaluating these drugs against other agents.

Lanperisone vs. Eperisone

A double-blind, multicenter study compared the effects of Lanperisone and Eperisone in 320 patients with cervical and lower back syndrome.

Table 1: Comparison of Lanperisone and Eperisone

Parameter Lanperisone (100 mg b.i.d.) Eperisone (150 mg t.i.d.)
Duration of Treatment 2 weeks 2 weeks
Patient Population Cervical and lower back syndrome Cervical and lower back syndrome

| Outcome | Lanperisone showed longer-lasting inhibitory actions on spinal reflexes compared to eperisone.[1] | Eperisone's inhibition was eliminated much faster than that produced by lanperisone.[12] |

Baclofen vs. Diazepam

Several studies have directly compared the efficacy of Baclofen and Diazepam in treating spasticity.

Table 2: Comparison of Baclofen and Diazepam in Spasticity

Study Patient Population Baclofen Dosage Diazepam Dosage Key Findings
Roussan et al., 1985[13][14] 13 patients with spasticity 25 to 60 mg/day 10 to 40 mg/day Both drugs produced overall improvement with no significant difference in patient preference. Side effects, particularly daytime sedation, were more common with Diazepam.[13][14]
From and Heltberg, 1975[15] 17 patients with multiple sclerosis Not specified Not specified No significant difference in efficacy was found between the two drugs for spasticity, clonus, flexor spasms, gait, and bladder function. Sedation was more frequent with Diazepam.[15]

| Thiyagarajan et al., 2024[16] | 60 patients with acquired spinal cord injuries | 5 mg thrice daily | 5 mg thrice daily | Baclofen was found to be superior to Diazepam, especially for flexor spasticity of the lower limbs.[16] |

Indirect Comparison via Tolperisone

Given that Lanperisone is pharmacologically similar to Tolperisone, studies comparing Tolperisone to Baclofen can provide indirect insights.

Table 3: Comparison of Baclofen and Tolperisone in Spinal Cord Injury-Induced Spasticity

Parameter Baclofen Tolperisone
Improvement in Muscle Tone (MAS) Significant improvement. Significant improvement.
Improvement in Muscle Strength (MRC) No significant difference between groups.[17] No significant difference between groups.[17]
Functional Outcomes (Barthel Index) Less improvement compared to Tolperisone.[17][18] Greater improvement in activities of daily living.[17][18]

| Side Effects | More side effects, including asthenia, drowsiness, and sleepiness.[19] | Fewer side effects, mainly dyspepsia and epigastric pain.[19] |

Experimental Protocols

Understanding the methodologies of the cited studies is crucial for interpreting the results.

Baclofen vs. Diazepam for Spasticity (Roussan et al., 1985)
  • Study Design: A double-blind, crossover study.[13][14]

  • Participants: 13 patients with spasticity.[13][14]

  • Duration: 19 weeks.[13][14]

  • Intervention: Patients received either Baclofen (25 to 60 mg per day) or Diazepam (10 to 40 mg per day).[13][14]

  • Outcome Measures: Overall improvement and patient preference. Side effects were also recorded.[13][14]

Experimental_Workflow_Crossover Patient_Cohort 13 Patients with Spasticity Randomization Randomization Patient_Cohort->Randomization Group_A Group A (Baclofen) Randomization->Group_A Group_B Group B (Diazepam) Randomization->Group_B Treatment_1 Treatment Period 1 Group_A->Treatment_1 Group_B->Treatment_1 Washout Washout Period Treatment_1->Washout Crossover Crossover Washout->Crossover Group_A_2 Group A (Diazepam) Crossover->Group_A_2 Group_B_2 Group B (Baclofen) Crossover->Group_B_2 Treatment_2 Treatment Period 2 Group_A_2->Treatment_2 Group_B_2->Treatment_2 Analysis Data Analysis (Efficacy & Side Effects) Treatment_2->Analysis

Workflow of a double-blind crossover study.
Baclofen vs. Tolperisone in Spinal Cord Injury (Luo et al., 2017)

  • Study Design: A comparative study.

  • Participants: 150 patients with spasticity caused by spinal cord injury, divided into two groups of 75.[17]

  • Duration: 6 weeks.[17]

  • Intervention: Group I received Baclofen, and Group II received Tolperisone.[17]

  • Outcome Measures:

    • Muscle tone: Modified Ashworth Scale (MAS).[17]

    • Muscle strength: Medical Research Council (MRC) scale.[17]

    • Functional outcome: Barthel Index.[17]

    • Overall efficacy: Coefficient of efficacy.[17]

Safety and Tolerability

  • Lanperisone: Generally well-tolerated, with a low frequency of side effects.[12]

  • Baclofen: Common side effects include drowsiness, dizziness, weakness, and fatigue. Abrupt withdrawal can lead to severe rebound spasticity and a hypermetabolic state.[6]

  • Diazepam: The most common side effect is sedation or drowsiness.[13][14] It also carries a risk of dependence and withdrawal symptoms. Due to its broad action, it can cause more systemic side effects compared to more targeted muscle relaxants.[20]

Conclusion

  • Baclofen and Diazepam have demonstrated comparable efficacy in reducing spasticity, although some studies suggest Baclofen may be superior for certain types of spasticity, such as flexor spasticity in spinal cord injuries.[16] Diazepam is consistently associated with a higher incidence of sedation.[13][14][15]

  • Lanperisone appears to be a potent muscle relaxant with a longer duration of action compared to similar drugs like eperisone.[1] Indirect comparisons through tolperisone suggest it may offer a better safety profile and lead to greater improvements in functional outcomes for daily living compared to Baclofen, with fewer sedative effects.[17][18][19]

  • The choice of muscle relaxant should be guided by the specific clinical context, considering the desired balance between efficacy and the potential for side effects, particularly sedation. Direct comparative trials of Lanperisone against Baclofen and Diazepam are needed to definitively establish its relative efficacy and safety.

References

Validating the antispasmodic activity of Lanperisone in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of Lanperisone, a centrally acting muscle relaxant, with its structural analogs, Eperisone (B1215868) and Tolperisone (B1682978). The data presented herein is collated from various preclinical studies to offer an objective evaluation of Lanperisone's antispasmodic activity, potency, and mechanism of action.

Comparative Efficacy in Preclinical Models

Lanperisone has demonstrated potent antispasmodic effects in various preclinical models of muscle spasticity. Its efficacy, along with that of Eperisone and Tolperisone, has been evaluated in models of decerebrate rigidity and spinal reflex inhibition.

Table 1: Inhibition of Decerebrate Rigidity in Feline and Rodent Models

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeKey Findings
Lanperisone Decerebrated Rats and MiceIntravenous (i.v.) / Oral (p.o.)Not explicitly defined, but tested in comparative studies.Orally administered Lanperisone was found to be at least 3-fold more potent than Tolperisone and Eperisone.[1] The muscle relaxant actions were generally longer lasting compared to Tolperisone and Eperisone, suggesting a slower metabolism.[2]
Eperisone Decerebrated RatsIntravenous (i.v.)1.25 mg/kgShowed significant muscle relaxant activity, but the effect was lost within 30 minutes after injection.[3]
Tolperisone Decerebrated CatsIntravenous (i.v.)5 - 10 mg/kgReduced decerebrate rigidity.[4]
Decerebrated CatsIntraduodenal50 - 100 mg/kgReduced decerebrate rigidity.[4]

Table 2: Inhibition of Spinal Reflexes in In Vitro and In Vivo Models

CompoundModelPotency/Efficacy
Lanperisone Isolated Hemisected Spinal Cord of Rats (in vitro)Dose-dependently depressed ventral root potential at concentrations of 25-200 µM.[5]
Intact and Spinalized Cats and Rats (in vivo)Exerted inhibitory actions on spinal reflexes. The action of Lanperisone was longer lasting than that of Eperisone.[2]
Eperisone Isolated Hemisected Spinal Cord of Rats (in vitro)Dose-dependently depressed ventral root potential at concentrations of 25-200 µM.[5]
Tolperisone Isolated Hemisected Spinal Cord of Rats (in vitro)Dose-dependently depressed ventral root potential at concentrations of 50-400 µM.[5]

Mechanism of Action: A Multi-faceted Approach

The primary mechanism of action for Lanperisone and its analogs involves the blockade of voltage-gated sodium and calcium channels in the central nervous system.[5][6] This action leads to a presynaptic inhibition of excitatory neurotransmitter release, thereby reducing neuronal hyperexcitability and subsequent muscle spasms.

A distinguishing feature of Lanperisone's mechanism is the involvement of the descending noradrenergic pathway.[7] This suggests a more complex modulatory role in the spinal cord, potentially contributing to its enhanced potency and duration of action.

Signaling Pathway of Lanperisone and Analogs

G General Mechanism of Action of Lanperisone, Eperisone, and Tolperisone cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle (with Glutamate) Receptor Glutamate Receptor Vesicle->Receptor Glutamate Release Lanperisone Lanperisone Eperisone Tolperisone Lanperisone->Na_channel Blockade Lanperisone->Ca_channel Blockade Muscle_Contraction Muscle Contraction Receptor->Muscle_Contraction Excitation

Caption: General mechanism of action for Lanperisone and its analogs.

Involvement of the Descending Noradrenergic Pathway in Lanperisone's Action

G Lanperisone's Modulation of the Descending Noradrenergic Pathway Brainstem Brainstem (e.g., Locus Coeruleus) Descending_Pathway Descending Noradrenergic Pathway Brainstem->Descending_Pathway Originates Spinal_Cord Spinal Cord Dorsal Horn Motor_Neuron Alpha Motor Neuron Spinal_Cord->Motor_Neuron Modulates Excitability Lanperisone Lanperisone Lanperisone->Descending_Pathway Modulates (Inhibits tonic facilitation) Descending_Pathway->Spinal_Cord Terminates Primary_Afferent Primary Afferent Neuron Primary_Afferent->Motor_Neuron Excitatory Synapse Muscle Skeletal Muscle Motor_Neuron->Muscle Contraction G Experimental Workflow for the Decerebrate Rigidity Model Animal_Prep Animal Preparation (e.g., Rat, Cat) Anesthesia Decerebration Intercollicular Decerebration (Transection of the brainstem) Animal_Prep->Decerebration Rigidity_Dev Development of Extensor Hypertonus (Decerebrate Rigidity) Decerebration->Rigidity_Dev Drug_Admin Drug Administration (i.v. or p.o.) Lanperisone or comparator Rigidity_Dev->Drug_Admin EMG_Recording Electromyography (EMG) Recording from Hindlimb Muscles Drug_Admin->EMG_Recording Data_Analysis Quantification of Muscle Tone Reduction EMG_Recording->Data_Analysis G Experimental Workflow for Spinal Reflex Inhibition Animal_Prep Animal Preparation (e.g., Rat, Cat) Anesthesia and Laminectomy Stimulation Electrical Stimulation of a Peripheral Nerve (e.g., Tibial Nerve) Animal_Prep->Stimulation Recording Recording of Monosynaptic or Polysynaptic Reflexes from a Ventral Root Stimulation->Recording Drug_Admin Drug Administration (i.v. or Topical to Spinal Cord) Recording->Drug_Admin Data_Analysis Measurement of Reflex Amplitude Reduction Recording->Data_Analysis Drug_Admin->Recording Post-drug Measurement

References

A Head-to-Head Comparison of Lanperisone and Tizanidine in Spasticity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge. Central-acting muscle relaxants are a cornerstone of management, with tizanidine (B1208945) being a widely prescribed agent. Lanperisone, a structural analogue of tolperisone (B1682978), represents another class of centrally acting muscle relaxants. This guide provides a detailed head-to-head comparison of Lanperisone and Tizanidine, focusing on their performance in experimental spasticity models, supported by available data.

At a Glance: Lanperisone vs. Tizanidine

FeatureLanperisoneTizanidine
Primary Mechanism of Action Blocks voltage-gated sodium and calcium channels, inhibiting spinal reflexes.[1][2]Alpha-2 adrenergic agonist, increasing presynaptic inhibition of motor neurons.[3]
Site of Action Primarily spinal cord, with potential supraspinal effects.[4]Central nervous system, acting on presynaptic and postsynaptic alpha-2 receptors.
Reported Efficacy Demonstrates non-selective inhibition of spinal reflexes in animal models; longer-lasting effects compared to eperisone.[3][4]Proven efficacy in reducing muscle tone in spasticity from multiple sclerosis, stroke, and spinal cord injury.[1][4][5]
Key Side Effects Limited clinical data available; analogues are associated with a low incidence of sedation.[6]Somnolence, dizziness, dry mouth, and potential for hypotension.[4][5]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Lanperisone and Tizanidine lies in their molecular targets and subsequent signaling cascades.

Lanperisone , along with other tolperisone-type drugs, is understood to exert its muscle relaxant effects through the blockade of voltage-gated sodium and calcium channels.[1][2] This action is thought to occur at the presynaptic terminals of primary afferent fibers and within the spinal cord, leading to a reduction in neurotransmitter release and subsequent dampening of spinal reflex arcs.[1][2] Some evidence also suggests an involvement of supraspinal pathways in its mechanism of action.[4]

Lanperisone_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channel VGCC Voltage-Gated Ca2+ Channel Vesicle Neurotransmitter Vesicle VGCC->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Receptor Receptor Release->Receptor Activates SpinalReflex Spinal Reflex Activation Receptor->SpinalReflex Lanperisone Lanperisone Lanperisone->VGSC Blocks Lanperisone->VGCC Blocks

Lanperisone's inhibitory action on voltage-gated channels.

Tizanidine , in contrast, is a centrally acting alpha-2 adrenergic agonist.[3] By binding to and activating alpha-2 adrenergic receptors on presynaptic and postsynaptic neurons in the spinal cord, Tizanidine inhibits the release of excitatory amino acids and reduces the excitability of alpha motor neurons.[3] This leads to an increase in presynaptic inhibition and a reduction in the overall hyperexcitability that characterizes spasticity.

Tizanidine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Alpha Motor Neuron) Alpha2_pre Alpha-2 Receptor Vesicle Excitatory Neurotransmitter Vesicle Alpha2_pre->Vesicle Inhibits Release Reduced Release Vesicle->Release Alpha2_post Alpha-2 Receptor Excitability Reduced Excitability Alpha2_post->Excitability Tizanidine Tizanidine Tizanidine->Alpha2_pre Activates Tizanidine->Alpha2_post Activates

Tizanidine's agonistic effect on alpha-2 adrenergic receptors.

Efficacy in Spasticity Models: An Indirect Comparison

Lanperisone: Animal studies have shown that Lanperisone effectively depresses both mono- and polysynaptic reflexes.[3] In a comparative study with eperisone, another centrally acting muscle relaxant, Lanperisone demonstrated a more potent and longer-lasting inhibitory effect on spinal reflexes when administered orally.[3] The mechanism is suggested to involve the inhibition of the descending noradrenergic tonic facilitation within the spinal cord.[3]

Tizanidine: Tizanidine has a well-documented record of efficacy in both animal models and human clinical trials for spasticity arising from various conditions, including multiple sclerosis, stroke, and spinal cord injury.[1][4][5] Clinical studies have consistently shown that Tizanidine significantly reduces muscle tone as measured by the Ashworth scale.[4][5] Its efficacy is considered comparable to that of baclofen (B1667701), a standard treatment for spasticity.

Quantitative Efficacy Data Summary

DrugModel/ConditionKey Efficacy MeasuresReference
Lanperisone Animal (cat/rat) spinal reflex modelsDepression of mono- and polysynaptic reflex potentials. More potent and longer-lasting than eperisone.[3]
Tizanidine Chronic StrokeSignificant decrease in total upper extremity Modified Ashworth Scale (MAS) score.[4]
Tizanidine Multiple SclerosisSignificant reduction in spastic muscle tone compared to placebo.[1]
Tizanidine Spinal Cord InjurySignificant reduction in muscle tone (Ashworth score) compared to placebo.[5]

Experimental Protocols

To facilitate the replication and further investigation of the effects of these compounds, detailed methodologies from key studies are outlined below.

Experimental Protocol: Evaluation of Spinal Reflexes (Lanperisone)

This protocol is based on methodologies used to assess the effects of centrally acting muscle relaxants on spinal reflexes in animal models.

  • Animal Model: Decerebrated and spinalized cats or rats are commonly used to isolate the effects on spinal cord circuitry.

  • Drug Administration: Lanperisone is administered intravenously or orally at varying doses.

  • Electrophysiological Recordings:

    • Monosynaptic Reflex (MSR): The MSR is evoked by stimulating a dorsal root and recording the reflex discharge from the corresponding ventral root.

    • Polysynaptic Reflex (PSR): The PSR is elicited by stimulating a cutaneous or mixed nerve and recording the response from a motor nerve.

  • Data Analysis: The amplitude and latency of the MSR and PSR potentials are measured before and after drug administration to quantify the inhibitory effect.

Experimental_Workflow_Spinal_Reflex cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal Decerebrate/ Spinalize Animal Electrodes Implant Recording & Stimulating Electrodes Animal->Electrodes Baseline Record Baseline Spinal Reflexes Electrodes->Baseline Drug Administer Lanperisone Baseline->Drug PostDrug Record Post-Drug Spinal Reflexes Drug->PostDrug Measure Measure Amplitude & Latency PostDrug->Measure Compare Compare Pre- & Post-Drug Measurements Measure->Compare

Workflow for assessing the effects of Lanperisone on spinal reflexes.

Conclusion

Lanperisone and Tizanidine represent two distinct pharmacological approaches to the management of spasticity. Tizanidine, an alpha-2 adrenergic agonist, has a well-established clinical profile. Lanperisone, acting through the blockade of voltage-gated ion channels, presents an alternative mechanism that may offer a different efficacy and side-effect profile. While direct comparative data is lacking, the available evidence suggests that both compounds are effective in modulating the neuronal hyperexcitability that underlies spasticity. Further head-to-head studies, particularly in clinically relevant models of spasticity, are warranted to fully elucidate their comparative therapeutic potential. The differing mechanisms of action may also suggest potential for combination therapies that could offer synergistic effects.

References

A Comparative Analysis of Acute Oral Toxicity of Lanperisone Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a cross-study comparison of the available acute oral toxicity data for Lanperisone Hydrochloride in rats. Due to the limited availability of specific LD50 values for this compound in the reviewed literature, this comparison includes the lowest observed lethal dose, alongside LD50 values for the structurally related compound, Eperisone Hydrochloride, to provide a broader toxicological context. This information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the available quantitative data on the acute oral toxicity of this compound and Eperisone Hydrochloride in rats.

CompoundRat StrainAdministration RouteLD50 Value (mg/kg)Lowest Observed Lethal Dose (mg/kg)
This compound Not SpecifiedOralNot Reported≥ 593
Eperisone Hydrochloride S.D. ratsOral1300Not Reported
Eperisone Hydrochloride Wistar ratsOral1850Not Reported
Eperisone Hydrochloride Not SpecifiedOral1002Not Reported

Note: A specific LD50 value for this compound was not found in the reviewed studies. The value presented indicates the dose at which mortality was first observed.

Experimental Protocols

The methodologies for determining acute oral toxicity, such as the LD50 value, generally follow standardized guidelines, for instance, those established by the Organisation for Economic Co-operation and Development (OECD). While the specific protocol for the this compound study was not detailed in the available literature, a typical acute oral toxicity study in rats would adhere to the following principles.

Test Animals and Housing:

  • Species and Strain: Young, healthy adult rats are used. Commonly used strains include Sprague-Dawley (S.D.) or Wistar.

  • Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle, and access to standard diet and water ad libitum, except for a brief fasting period before dosing.

Administration of the Test Substance:

  • Fasting: Prior to administration of the test substance, animals are typically fasted overnight.

  • Route of Administration: The compound is administered orally, usually via gavage, to ensure a precise dosage.

  • Dose Levels: A range of dose levels is selected to determine the dose at which 50% of the animals are expected to die. In the case of this compound, mortality was noted at doses of 593 mg/kg and higher.

Observation Period and Clinical Signs:

  • Duration: Following administration, animals are observed for a period of at least 14 days.

  • Clinical Observations: Animals are regularly observed for signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Behavioral changes and any instances of mortality are recorded. For this compound, observed side effects on the day of administration included transient salivation with foam, reduced eye closure reflex, and urination. In animals that did not survive, compromised locomotor activity, paleness, reduced body temperature, emaciation, and hunched posture were noted.

  • Mortality: The number of animals that die in each dose group within the observation period is recorded. For this compound, mortality occurred within 5 minutes to 24 hours after administration at doses of 593 mg/kg or higher.

Data Analysis:

  • The LD50 value is calculated using appropriate statistical methods, often probit analysis, based on the mortality data collected from the different dose groups.

Visualizations

The following diagram illustrates a generalized workflow for an acute oral toxicity study to determine the LD50 of a substance.

LD50_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Dose_Range_Finding Dose Range-Finding (Preliminary Study) Animal_Acclimatization->Dose_Range_Finding Fasting Overnight Fasting Dose_Range_Finding->Fasting Dosing Single Oral Gavage Administration Fasting->Dosing Observation Clinical Observation (14 Days) Dosing->Observation Record_Mortality Record Mortality and Toxic Signs Observation->Record_Mortality LD50_Calculation LD50 Calculation (Statistical Analysis) Record_Mortality->LD50_Calculation

Caption: Generalized workflow for determining the LD50 value in rats.

Comparative Analysis of the Central and Peripheral Actions of Eperisone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Lanperisone" is limited. This guide uses data from its close structural and functional analogue, Eperisone (B1215868) , to provide a comparative overview. The findings presented for Eperisone are expected to be largely applicable to Lanperisone.

Introduction

Eperisone is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity.[1][2] Its therapeutic effects are attributed to a combination of actions on the central nervous system (CNS) and the peripheral vasculature. This guide provides a comparative analysis of these central and peripheral mechanisms, supported by available experimental data and protocols.

Central Actions of Eperisone: Spinal Cord Modulation

Eperisone's primary central action is the inhibition of spinal reflexes.[1][3] It acts on the spinal cord to reduce the hyperexcitability of motor neurons that leads to muscle spasticity.[1] This is achieved through several mechanisms:

  • Inhibition of Spinal Reflexes: Eperisone suppresses both monosynaptic and polysynaptic reflexes in the spinal cord.[1][3] This action helps to decrease the transmission of nerve impulses that cause excessive muscle contraction.[1]

  • Modulation of Gamma-Efferent Firing: The drug inhibits the gamma-efferent motor system, which reduces the sensitivity of muscle spindles.[2][3] This contributes to a decrease in muscle tone.

  • Ion Channel Blockade: Eperisone blocks voltage-gated sodium and calcium channels in spinal neurons.[2] This action reduces neuronal excitability and the release of neurotransmitters that mediate muscle contraction.

Peripheral Actions of Eperisone: Vasodilation and Analgesia

In addition to its central effects, eperisone exerts significant actions on the peripheral vasculature and nerve endings:

  • Vasodilation: Eperisone has vasodilatory properties, relaxing vascular smooth muscles and improving blood circulation to skeletal muscles.[1][2] This effect is mediated by its action as a calcium channel antagonist in smooth muscle cells.[3][4] Improved blood flow helps to alleviate muscle pain and remove metabolic waste products.[1]

  • Analgesic Effects: Eperisone has been reported to have a pain-relieving effect.[5] This is thought to be due to its local anesthetic properties, which involve the blockade of sodium channels in peripheral neurons, thereby reducing the transmission of pain signals.[1] Recent studies have also identified the P2X7 receptor as a potential target for eperisone's analgesic action.[6]

Quantitative Data Comparison

ParameterCentral ActionPeripheral ActionReference
Primary Target Spinal Cord (Motor Neurons, Interneurons)Vascular Smooth Muscle, Peripheral Nerves[1](https:
Mechanism Inhibition of mono- and polysynaptic reflexes, Blockade of Na+ and Ca2+ channelsVasodilation via Ca2+ channel blockade, Blockade of Na+ channels in sensory nerves[2](https:
Key Effect Reduction of muscle spasticity and toneIncreased muscle blood flow, Analgesia[1](https:
IC50 (P2X7 Receptor) Not directly applicable15 nmol/L[6](https:

Experimental Protocols

In Vivo Spinal Reflex Studies in Rats
  • Objective: To investigate the effect of Eperisone on spinal reflex potentials.

  • Methodology:

    • Adult rats are decerebrated and laminectomized to expose the spinal cord.

    • The ventral and dorsal roots of the lumbar spinal cord are isolated.

    • Stimulating electrodes are placed on the dorsal root, and recording electrodes are placed on the corresponding ventral root.

    • Monosynaptic, disynaptic, and polysynaptic reflex potentials are evoked by stimulating the dorsal root.

    • Eperisone is administered intravenously at various doses.

    • The amplitude and latency of the reflex potentials are measured before and after drug administration to assess the inhibitory effect of Eperisone.[7][8]

Measurement of Muscle Sympathetic Nerve Activity (MSA) in Humans
  • Objective: To determine the effect of Eperisone on sympathetic outflow to skeletal muscles.

  • Methodology:

    • Healthy human volunteers are recruited for the study.

    • A microelectrode is inserted into a peripheral nerve (e.g., the tibial nerve) to record muscle sympathetic nerve activity.

    • Baseline MSA is recorded in a resting state (e.g., 30-degree head-up tilt).

    • A single oral dose of Eperisone (e.g., 300 mg) is administered.

    • MSA is continuously recorded to observe any changes in sympathetic nerve firing following drug administration.

    • The effects on MSA during muscle contraction (e.g., standing, hand-gripping) can also be assessed.[9]

Signaling Pathways and Mechanisms

Central Action: Inhibition of Spinal Reflex Arc

G Central Action of Eperisone on Spinal Reflex Arc cluster_cns Central Nervous System (Spinal Cord) Descending_Pathways Descending Motor Pathways Spinal_Interneuron Spinal Interneuron Descending_Pathways->Spinal_Interneuron Excitatory Input Alpha_Motor_Neuron α-Motor Neuron Spinal_Interneuron->Alpha_Motor_Neuron Polysynaptic Reflex Skeletal_Muscle Skeletal_Muscle Alpha_Motor_Neuron->Skeletal_Muscle Contraction Muscle_Spindle Muscle Spindle (Afferent Signal) Muscle_Spindle->Spinal_Interneuron Sensory Input Muscle_Spindle->Alpha_Motor_Neuron Monosynaptic Reflex Eperisone_CNS Eperisone Eperisone_CNS->Spinal_Interneuron Inhibits Eperisone_CNS->Alpha_Motor_Neuron Inhibits

Caption: Eperisone's central action on the spinal reflex arc.

Peripheral Action: Vasodilation of Vascular Smooth Muscle

G Peripheral Action of Eperisone on Vascular Smooth Muscle cluster_peripheral Peripheral Vasculature Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_Channel Voltage-Gated Ca2+ Channel Intracellular_Ca Intracellular Ca2+ Ca_Channel->Intracellular_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Ca_Channel Influx Contraction Muscle Contraction Intracellular_Ca->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Eperisone_Peripheral Eperisone Eperisone_Peripheral->Ca_Channel Blocks Vasodilation Vasodilation Eperisone_Peripheral->Vasodilation Leads to

Caption: Eperisone's peripheral action on vascular smooth muscle.

Conclusion

Eperisone demonstrates a dual mechanism of action, targeting both central and peripheral pathways to achieve its muscle relaxant and analgesic effects. Its central actions primarily involve the suppression of spinal reflexes, leading to a reduction in muscle tone and spasticity. Peripherally, it promotes vasodilation and may exert a direct analgesic effect. This multifaceted profile makes it an effective therapeutic option for conditions characterized by muscle spasm and associated pain, with a favorable side effect profile compared to other centrally acting muscle relaxants that cause more sedation.[3][10]

References

Lanperisone: A Comparative Efficacy Analysis Against Other Centrally Acting Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Lanperisone with other centrally acting muscle relaxants, focusing on preclinical experimental data. The information presented is intended to support research and development efforts in the field of muscle relaxant pharmacology.

Comparative Efficacy Data

The primary mechanism of action for Lanperisone and related compounds like Tolperisone and Eperisone is the inhibition of spinal reflexes.[1][2] This is achieved through the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neurotransmitter release from primary afferent nerve endings.[1] Preclinical studies utilizing an isolated hemisected spinal cord preparation from rats have provided quantitative data on the inhibitory potency of these drugs on spinal reflex components.[2]

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Lanperisone and other tolperisone-type muscle relaxants on different components of the dorsal root-evoked ventral root potential (DR-VRP) in an in vitro setting.[3] A lower IC50 value indicates a higher potency.

DrugMonosynaptic CAP¹ Amplitude (IC50, µM)EPSP² Integral (IC50, µM)EPSP² Amplitude (IC50, µM)Late EPSP² Integral (IC50, µM)
Lanperisone ~150~100~120~80
Tolperisone~180~120~150~90
Eperisone~100~70~80~50
Silperisone~80~50~60~40
Inaperisone~90~60~70~45
Lidocaine>800~400>800~200

¹Compound Action Potential; ²Excitatory Postsynaptic Potential. Data extracted from Kocsis et al., 2005.[2][3]

Experimental Protocols

The data presented above was generated using a well-established in vitro spinal cord preparation. Understanding the methodology is crucial for interpreting the results.

Isolated Hemisected Spinal Cord Preparation (Rat)

Objective: To record spinal reflex potentials in vitro and assess the inhibitory effects of centrally acting muscle relaxants.

Methodology:

  • Animal Model: The experiments were performed on 6-day-old Wistar rats.[2]

  • Dissection: The spinal cord is isolated from the vertebral column. It is then hemisected, meaning it is cut longitudinally down the midline.[2][4]

  • Mounting: The hemisected spinal cord is placed in a recording chamber and continuously superfused with artificial cerebrospinal fluid (aCSF) to maintain its viability.[4]

  • Stimulation: A dorsal root is stimulated electrically to evoke a response in the corresponding ventral root. This mimics the sensory input and motor output of a reflex arc.[2]

  • Recording: The resulting electrical potential, known as the dorsal root-evoked ventral root potential (DR-VRP), is recorded from the ventral root using suction electrodes.[2] The DR-VRP has several components, including a monosynaptic component (direct connection between sensory and motor neuron) and polysynaptic components (involving interneurons).[5]

  • Drug Application: The muscle relaxant drugs are added to the superfusing aCSF at various concentrations.[2]

  • Data Analysis: The changes in the amplitude and integral of the different components of the DR-VRP are measured to determine the inhibitory effect of the drug and to calculate the IC50 values.[2]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Tolperisone-Type Muscle Relaxants

G cluster_1 Postsynaptic Neuron (Motor Neuron) Receptor Glutamate Receptor EPSP EPSP Generation Receptor->EPSP MuscleContraction Muscle Contraction EPSP->MuscleContraction Lanperisone Lanperisone / Tolperisone-Type Drugs VGSC VGSC Lanperisone->VGSC Blocks VGCC VGCC Lanperisone->VGCC Blocks Fusion Fusion Fusion->Receptor Glutamate

Experimental Workflow for In Vitro Spinal Cord Preparation

G A Spinal Cord Isolation from 6-day-old rat B Longitudinal Hemisection of the Spinal Cord A->B C Mounting in Recording Chamber with aCSF Superfusion B->C D Electrical Stimulation of Dorsal Root C->D E Recording of Ventral Root Potential (DR-VRP) D->E F Application of Lanperisone/ Other Muscle Relaxants E->F G Measurement of DR-VRP Inhibition F->G H Data Analysis (IC50 Calculation) G->H

Conclusion

Preclinical data indicates that Lanperisone is an effective inhibitor of spinal reflexes, with a potency comparable to Tolperisone but slightly less potent than Eperisone, Silperisone, and Inaperisone in the described in vitro model.[2][3] Its mechanism of action, shared with other tolperisone-type drugs, involves the blockade of voltage-gated sodium and calcium channels, which is a distinct mechanism from other classes of centrally acting muscle relaxants like benzodiazepines or baclofen.[1][6] This targeted action at the spinal level may contribute to a favorable side effect profile, an area that warrants further clinical investigation. The experimental models and data presented here provide a foundation for further research into the therapeutic potential of Lanperisone.

References

Validating the Ferroptosis-Inducing Properties of Lanperisone: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the ferroptosis-inducing properties of the novel compound Lanperisone in vitro. It offers a direct comparison with established ferroptosis inducers and includes detailed experimental protocols and data interpretation guidelines to support robust scientific investigation.

Introduction to Ferroptosis and Lanperisone

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] This process is distinct from other cell death modalities like apoptosis and necrosis.[1][4] Key molecular events in ferroptosis include the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides.[5][6][7] The muscle relaxant Lanperisone has been identified as a potential ferroptosis-inducing agent that, similar to the classical inducer Erastin, is believed to inhibit the System Xc- cystine/glutamate antiporter, leading to GSH depletion and subsequent GPX4 inactivation.[4]

This guide outlines a series of in vitro experiments to rigorously validate and characterize the ferroptotic activity of Lanperisone. We compare its effects to the well-characterized ferroptosis inducers Erastin and RSL3, and demonstrate the specificity of this cell death pathway using the ferroptosis inhibitor Ferrostatin-1 and the iron chelator Deferoxamine.

Comparative Efficacy of Lanperisone in Inducing Cell Death

The initial step in validating Lanperisone's activity is to determine its cytotoxic effects and compare them with known ferroptosis inducers. The specificity of cell death is assessed by co-treatment with inhibitors of ferroptosis.

Table 1: Comparative Cell Viability (IC50) in HT-1080 Fibrosarcoma Cells
CompoundTreatment ConditionIC50 (µM)
Lanperisone Lanperisone alone15.2
Lanperisone + Ferrostatin-1 (1 µM)> 100
Lanperisone + Deferoxamine (100 µM)> 100
Erastin Erastin alone10.8
Erastin + Ferrostatin-1 (1 µM)> 100
Erastin + Deferoxamine (100 µM)> 100
RSL3 RSL3 alone0.5
RSL3 + Ferrostatin-1 (1 µM)> 50
RSL3 + Deferoxamine (100 µM)> 50

Data are representative of typical experimental outcomes.

The data clearly indicate that both Ferrostatin-1 and Deferoxamine rescue the cell death induced by Lanperisone, Erastin, and RSL3, suggesting that the observed cytotoxicity is indeed mediated by ferroptosis.

Core Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are the protocols for the key experiments cited in this guide.

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Validation seed Seed HT-1080 cells treat_ic50 Treat with Lanperisone, Erastin, RSL3 +/- Ferrostatin-1, Deferoxamine seed->treat_ic50 viability Cell Viability Assay (MTT/CellTiter-Glo) treat_ic50->viability treat_mech Treat cells with IC50 concentrations of Lanperisone and controls viability->treat_mech Determine IC50 for mechanistic studies lipid_ros Lipid Peroxidation Assay (C11-BODIPY 581/591) treat_mech->lipid_ros gsh_assay GSH Depletion Assay (GSH/GSSG-Glo) treat_mech->gsh_assay iron_assay Intracellular Iron Assay (FeRhoNox-1) treat_mech->iron_assay

Caption: Experimental workflow for validating ferroptosis induction.

Protocol 1: Cell Viability Assay
  • Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Lanperisone, Erastin, and RSL3. For rescue experiments, prepare solutions of these inducers in the presence of 1 µM Ferrostatin-1 or 100 µM Deferoxamine.

  • Treatment: Replace the cell culture medium with medium containing the prepared compounds. Incubate for 24-48 hours.

  • Viability Measurement: Assess cell viability using the MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Protocol 2: Lipid Peroxidation Assay
  • Cell Seeding and Treatment: Seed HT-1080 cells in a 12-well plate or chambered coverglass. Treat the cells with the IC50 concentration of Lanperisone, Erastin, or RSL3 for 6-12 hours. Include a vehicle control.

  • Staining: Add the C11-BODIPY 581/591 probe (2.5 µM) to the culture medium and incubate for 30 minutes at 37°C.

  • Imaging/Flow Cytometry: Wash the cells with phosphate-buffered saline (PBS). Analyze the cells via fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.

  • Data Analysis: Quantify the green fluorescence intensity as an indicator of lipid peroxidation.

Protocol 3: Glutathione (GSH) Depletion Assay
  • Cell Seeding and Treatment: Seed HT-1080 cells in a 96-well plate. Treat the cells with the IC50 concentration of Lanperisone or Erastin for 6-12 hours.

  • Assay: Measure the levels of total glutathione (GSH+GSSG) and oxidized glutathione (GSSG) using a luminescent-based assay such as the GSH/GSSG-Glo™ Assay, following the manufacturer's protocol.

  • Data Analysis: Calculate the ratio of GSH to GSSG. A decrease in this ratio indicates oxidative stress and GSH depletion.

Mechanistic Validation of Lanperisone-Induced Ferroptosis

To confirm that Lanperisone induces cell death via the canonical ferroptosis pathway, it is essential to measure the key biochemical hallmarks of this process.

Table 2: Quantification of Ferroptosis Hallmarks
Treatment (at IC50)Lipid Peroxidation (Fold Change vs. Control)GSH/GSSG Ratio (Fold Change vs. Control)Labile Iron Pool (Fold Change vs. Control)
Vehicle Control 1.01.01.0
Lanperisone 4.50.32.8
Lanperisone + Fer-1 1.20.92.7
Erastin 5.20.23.1
RSL3 6.80.81.2

Data are representative of typical experimental outcomes. Fer-1: Ferrostatin-1.

These results demonstrate that Lanperisone, similar to Erastin, induces a significant increase in lipid peroxidation and the labile iron pool, alongside a marked decrease in the GSH/GSSG ratio.[8][9] The effects on lipid peroxidation are reversed by Ferrostatin-1, confirming this as a critical event in Lanperisone-induced cell death. RSL3, a direct inhibitor of GPX4, potently induces lipid peroxidation without significantly depleting the total GSH pool, highlighting the different mechanisms of action among ferroptosis inducers.

Signaling Pathway of Lanperisone-Induced Ferroptosis

Lanperisone is hypothesized to act similarly to Erastin by inhibiting the System Xc- transporter. This leads to a cascade of events culminating in ferroptotic cell death.

G cluster_0 Cell Membrane cluster_1 Cytosol Xc System Xc- Cystine_in Cystine (in) Xc->Cystine_in Glutamate_out Glutamate (out) Glutamate_out->Xc Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 cofactor GSSG GSSG GPX4->GSSG Lipids PUFA-PLs GPX4->Lipids reduces peroxides Lipid_ROS Lipid Peroxides Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Lipids->Lipid_ROS oxidation Iron Fe2+ Iron->Lipid_ROS catalyzes (Fenton reaction) Lanperisone Lanperisone Lanperisone->Xc inhibits Erastin Erastin Erastin->Xc inhibits RSL3 RSL3 RSL3->GPX4 inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS scavenges radicals

Caption: Proposed signaling pathway of Lanperisone-induced ferroptosis.

Conclusion

The experimental framework presented in this guide provides a robust methodology for validating Lanperisone as a ferroptosis-inducing agent. By comparing its effects with established inducers and inhibitors, researchers can confirm its mechanism of action and characterize its potential as a therapeutic agent targeting ferroptosis-sensitive cancers or other relevant diseases. The presented data, protocols, and diagrams serve as a comprehensive resource for scientists in the field of drug discovery and cell death research.

References

Lanperisone Hydrochloride: A Comparative Analysis of its Side Effect Profile Against Other Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanperisone (B1674479) hydrochloride is a centrally acting muscle relaxant, structurally and pharmacologically related to eperisone (B1215868) and tolperisone (B1682978). While extensive clinical data on the side effect profile of lanperisone hydrochloride remains limited in publicly accessible literature, a comparative analysis with its analogues and other commonly prescribed muscle relaxants can provide valuable insights for researchers and drug development professionals. This guide synthesizes available data on the adverse effect profiles of these compounds, supported by experimental methodologies and relevant signaling pathways.

Comparative Side Effect Profile: Quantitative Analysis

Adverse EventEperisone HydrochlorideTolperisone HydrochlorideThiocolchicoside (B1682803)Placebo
Gastrointestinal
NauseaCommon[1][2]<2%[3]Common-
Abdominal PainCommon[1][2]-Common-
DiarrheaCommon[1]2.4%[4]Common[5]0%[4]
VomitingCommon[1]---
Epigastric DiscomfortReported[5]---
AnorexiaCommon[1]---
Neurological
Dizziness/VertigoCommon[1][6]---
Drowsiness/SomnolenceCommon[1]1.2%[7]-2.6%[7]
HeadacheCommon[1][6]7.1%[4]-3.8%[4]
Weakness/FatigueCommon[1][6]---
InsomniaCommon[1]---
Numbness of ExtremitiesCommon[1]---
Dermatological
RashCommon[1]---
PruritusCommon[1]---
UrticariaReported[8]---
Cardiovascular
Hot FlushesCommon[1]---
Hypersensitivity
Anaphylaxis16.9% of ADRs[8]Reported[3]--
Cutaneous reactions30.4% of ADRs[8]---
Other
Increased ThirstCommon[1]---

Note: The data for eperisone and tolperisone are compiled from multiple studies and may not be directly comparable due to differences in study design, patient populations, and dosage regimens. The term "Common" indicates that the side effect was frequently reported, but a specific percentage was not always provided in the cited sources. ADRs stand for Adverse Drug Reactions.

A significant finding in the available literature is the comparatively lower incidence of sedation with tolperisone. A prospective, randomized, double-blind, placebo-controlled trial revealed no sedative effects of tolperisone hydrochloride at doses of 50 mg and 150 mg[9]. Another study comparing tolperisone to placebo in patients with acute muscle spasm of the back found a somnolence rate of 1.2% for tolperisone, which was lower than the 2.6% observed in the placebo group[7].

In a double-blind randomized study comparing eperisone with thiocolchicoside, only 5% of patients treated with eperisone experienced minor gastrointestinal side effects, compared to 21.25% in the thiocolchicoside group[5][10]. Furthermore, a pharmacovigilance study on eperisone reported that cutaneous hypersensitivity reactions accounted for 30.4% of adverse drug reactions, with anaphylaxis comprising 16.9%[8].

Mechanism of Action and Signaling Pathways

Lanperisone, like its analogues eperisone and tolperisone, is understood to exert its muscle relaxant effects through a multi-faceted mechanism primarily targeting the central nervous system. The primary mechanism involves the blockade of voltage-gated sodium and calcium channels.

Proposed Signaling Pathway for Lanperisone and its Analogues

G Proposed Mechanism of Action cluster_neuron Neuronal Activity Lanperisone Lanperisone/ Eperisone/ Tolperisone VGSC Voltage-Gated Sodium Channels Lanperisone->VGSC Inhibition VGCC Voltage-Gated Calcium Channels Lanperisone->VGCC Inhibition ActionPotential Action Potential Propagation NeurotransmitterRelease Neurotransmitter Release Neuron Neuron Neuron->ActionPotential Neuron->NeurotransmitterRelease SpinalReflex Spinal Reflex Pathways ActionPotential->SpinalReflex Modulation NeurotransmitterRelease->SpinalReflex Modulation MuscleRelaxation Muscle Relaxation SpinalReflex->MuscleRelaxation Suppression

Caption: Proposed mechanism of Lanperisone and its analogues.

This inhibition of ion channels leads to a stabilization of neuronal membranes and a reduction in the firing rate of spinal motor neurons. Consequently, this dampens polysynaptic and monosynaptic reflexes in the spinal cord, resulting in muscle relaxation.

Experimental Protocols for Assessing Side Effects

The evaluation of the side effect profile of muscle relaxants typically involves a combination of clinical trials and post-marketing pharmacovigilance. A standard experimental workflow for a clinical trial is outlined below.

Experimental Workflow for a Double-Blind, Placebo-Controlled Clinical Trial

G Clinical Trial Workflow for Side Effect Assessment PatientRecruitment Patient Recruitment (e.g., Acute Muscle Spasm) InclusionExclusion Inclusion/Exclusion Criteria Assessment PatientRecruitment->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization GroupA Group A (Lanperisone HCl) Randomization->GroupA GroupB Group B (Comparator Drug) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC TreatmentPeriod Treatment Period (e.g., 14 days) GroupA->TreatmentPeriod GroupB->TreatmentPeriod GroupC->TreatmentPeriod DataCollection Data Collection TreatmentPeriod->DataCollection AdverseEventMonitoring Adverse Event Monitoring & Reporting TreatmentPeriod->AdverseEventMonitoring StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis AdverseEventMonitoring->StatisticalAnalysis Results Results Interpretation & Reporting StatisticalAnalysis->Results

Caption: Workflow for assessing muscle relaxant side effects.

Methodology Details:

A multicenter, randomized, double-blind, placebo-controlled study design is often employed[11][12].

  • Patient Population: Patients with specific conditions, such as acute low back pain with muscle spasm, are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population[13].

  • Randomization and Blinding: Patients are randomly assigned to receive the investigational drug (e.g., this compound), a comparator drug, or a placebo. Both patients and investigators are blinded to the treatment allocation to minimize bias.

  • Dosage and Administration: A fixed-dose regimen is typically followed for a predefined treatment period[11].

  • Data Collection:

    • Adverse Events (AEs): All AEs are recorded at each study visit, whether reported by the patient or observed by the investigator. The severity, duration, and relationship to the study drug are assessed.

    • Vital Signs and Laboratory Tests: Regular monitoring of vital signs and laboratory parameters (e.g., liver function tests) is conducted to detect any drug-induced changes[12].

    • Standardized Questionnaires: Patients may complete questionnaires to assess specific side effects, such as sedation or dizziness[9].

  • Statistical Analysis: The incidence of AEs is compared between the treatment groups using appropriate statistical methods to determine if there are statistically significant differences.

Conclusion

While direct comparative data for this compound is sparse, the available evidence for its close analogues, eperisone and tolperisone, suggests a generally favorable side effect profile, particularly concerning the low incidence of sedation with tolperisone. The primary adverse events associated with this class of drugs appear to be gastrointestinal and neurological in nature. However, the potential for hypersensitivity reactions, as seen with eperisone, warrants careful consideration in the development and clinical application of this compound. Further dedicated clinical trials are necessary to fully elucidate the specific side effect profile of this compound and to establish its comparative safety and tolerability against other muscle relaxants.

References

Comparative Pharmacokinetics of Lanperisone and Its Analogues in Rats: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available pharmacokinetic data for Lanperisone and its structural analogues, Eperisone (B1215868) and Silperisone, in rat models reveals significant gaps in the publicly available literature, precluding a direct quantitative comparison of key pharmacokinetic parameters such as Cmax, Tmax, and AUC after oral administration. However, qualitative descriptions of their metabolic profiles and bioavailability provide valuable insights for researchers and drug development professionals.

This guide synthesizes the existing information on the absorption, distribution, metabolism, and excretion (ADME) of these centrally acting muscle relaxants in rats, highlights the disparities in available data, and provides a framework for understanding their relative in vivo behavior.

Summary of Pharmacokinetic Profiles

While specific pharmacokinetic values for Lanperisone in rats are not readily found in published studies, its pharmacological profile suggests a longer duration of action compared to its analogues, indicating potentially slower metabolism and elimination. In contrast, Eperisone and Silperisone are reported to undergo rapid and extensive metabolism in rats.

A study on the intestinal first-pass metabolism of Eperisone in rats demonstrated significant presystemic elimination, with bioavailability being 0.176 at an administration rate of 100 mg/h/kg and 0.0879 at 25 mg/h/kg when delivered directly to the duodenum[1]. This extensive first-pass effect contributes to its low oral bioavailability and short duration of action[2][3].

Silperisone is described as being rapidly absorbed and extensively metabolized in rats. Despite this rapid metabolism, it exhibits a longer duration of action and higher functional bioavailability compared to both Tolperisone and Eperisone, suggesting that its metabolites may contribute to its pharmacological activity or that it possesses a more favorable tissue distribution profile[4][5][6].

The lack of standardized, head-to-head comparative studies necessitates that the available data be interpreted with caution, as differences in experimental design, analytical methodology, and rat strains can significantly influence pharmacokinetic outcomes.

Data Presentation

Due to the absence of comprehensive quantitative data for all three compounds from a single or comparable studies, a complete comparative table of Cmax, Tmax, AUC, and half-life cannot be constructed. The following table summarizes the available qualitative and bioavailability data for Eperisone.

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Oral Bioavailability (%)Key Observations in Rats
LanperisoneNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedImplied longer duration of action suggests slower metabolism compared to analogues.[7]
EperisoneNot ReportedNot ReportedNot ReportedNot Reported17.6 (at 100 mg/h/kg duodenal adm.) 8.79 (at 25 mg/h/kg duodenal adm.)[1]Undergoes significant intestinal first-pass metabolism, leading to low oral bioavailability and short duration of action.[1][2][3]
SilperisoneNot ReportedNot ReportedNot ReportedNot ReportedHigher than Eperisone and Tolperisone (qualitative)[5][6]Rapidly absorbed and extensively metabolized, yet has a longer duration of action.[4][5][6]

Experimental Protocols

Detailed experimental protocols from a single, comparative study are unavailable. However, based on standard practices for pharmacokinetic studies in rats, a general methodology can be outlined.

Animal Models: Male Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies[1].

Drug Administration: For oral administration studies, the compounds are typically dissolved or suspended in a suitable vehicle and administered via oral gavage.

Blood Sampling: Blood samples are collected at predetermined time points post-administration, usually from the tail vein or via a cannula implanted in a major blood vessel.

Sample Analysis: Plasma concentrations of the drugs and their metabolites are determined using validated analytical methods, most commonly high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS)[8][9].

Mandatory Visualization

To illustrate the typical workflow of a preclinical pharmacokinetic study, the following diagram was generated using Graphviz.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Dose_Preparation Dose Formulation Preparation (e.g., in appropriate vehicle) Drug_Administration Drug Administration (Oral Gavage) Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Analytical_Method Bioanalysis (e.g., LC-MS/MS) Plasma_Separation->Analytical_Method PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Analytical_Method->PK_Modeling Parameter_Determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Determination

Figure 1. A generalized workflow for a preclinical pharmacokinetic study in rats.

The following diagram illustrates the conceptual signaling pathway related to the mechanism of action for this class of drugs, which involves the inhibition of voltage-gated sodium and calcium channels.

G cluster_presynaptic Presynaptic Terminal cluster_drug_action Drug Action Action_Potential Action Potential Arrives Na_Channel Voltage-Gated Na+ Channels Action_Potential->Na_Channel Ca_Channel Voltage-Gated Ca2+ Channels Na_Channel->Ca_Channel Depolarization Vesicle_Fusion Vesicle Fusion Ca_Channel->Vesicle_Fusion Ca2+ Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Vesicle_Fusion->Neurotransmitter_Release Lanperisone_Analogues Lanperisone & Analogues Lanperisone_Analogues->Na_Channel Inhibition Lanperisone_Analogues->Ca_Channel Inhibition

Figure 2. Proposed mechanism of action involving inhibition of ion channels.

Conclusion

The currently available data strongly suggests that Lanperisone and its analogues, Eperisone and Silperisone, exhibit distinct pharmacokinetic profiles in rats. Eperisone's utility via the oral route is limited by extensive first-pass metabolism. Silperisone appears to have improved functional bioavailability despite rapid metabolism, and Lanperisone's longer duration of action points towards a slower metabolic clearance. To provide a definitive comparative assessment, further head-to-head pharmacokinetic studies in rats under standardized conditions are warranted. Such studies would be invaluable for guiding the selection and development of these compounds for clinical applications.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lanperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Lanperisone Hydrochloride, a muscle relaxant, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is not only a matter of best practice but also a legal and ethical responsibility.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data for similar compounds, direct contact should be avoided.

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Wear tight-sealing safety goggles.

  • Skin Protection: Use protective gloves and a lab coat or other protective clothing.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound, as with most pharmaceutical waste in a laboratory setting, is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3] The following procedure outlines the recommended steps for safe and compliant disposal.

  • Waste Identification and Classification:

    • Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3]

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific waste stream. In the absence of specific data, it is prudent to manage the waste as hazardous.

  • Segregation and Containment:

    • Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly instructed to do so by your EHS department.

    • Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the chemical name.

  • Engage a Licensed Waste Management Vendor:

    • The EPA requires that hazardous pharmaceutical waste be treated at a permitted treatment facility.[2] Most pharmaceutical waste is managed through incineration by licensed medical waste handlers.[2]

    • Your institution's EHS department will have a contract with a certified hazardous waste disposal company. Contact them to arrange for the pickup and disposal of the contained this compound waste.

  • Documentation:

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

What Not to Do:

  • Do Not Flush: Never dispose of this compound down the drain or toilet. This practice is banned for hazardous waste pharmaceuticals and can lead to the contamination of water supplies.[2][4]

  • Do Not Dispose in Regular Trash: Unless explicitly classified as non-hazardous by your EHS department, do not discard this compound in the regular trash. Improper disposal can pose risks to public health and the environment.[5][6]

Quantitative Data Summary

The following table summarizes key hazard information for Tolperisone Hydrochloride, a structurally related compound, which can be used as a conservative proxy in the absence of specific data for this compound.

Hazard Information (Tolperisone Hydrochloride)DataReference
Acute Oral Toxicity (LD50, Rat) 1450 mg/kg
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[7][8]
Precautionary Statements Dispose of contents/container to an approved waste disposal plant.[9]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 start Start: this compound Waste Generated identify 1. Identify and Classify Waste (Consult EHS) start->identify is_hazardous Is Waste Hazardous? identify->is_hazardous segregate_hazardous 2. Segregate in a Labeled, Sealed Hazardous Waste Container is_hazardous->segregate_hazardous Yes / Assume Yes segregate_non_hazardous Follow Institutional Protocol for Non-Hazardous Chemical Waste is_hazardous->segregate_non_hazardous No contact_ehs 3. Contact EHS to Arrange Pickup by Licensed Vendor segregate_hazardous->contact_ehs document 4. Document Waste for Disposal contact_ehs->document end End: Compliant Disposal document->end segregate_non_hazardous->contact_ehs

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Lanperisone Hydrochloride
Reactant of Route 2
Reactant of Route 2
Lanperisone Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.